Arg-arg-lys-ala-ser-gly-pro
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-[[2-[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H58N14O9/c1-17(24(48)44-21(16-46)26(50)40-15-23(47)45-14-6-10-22(45)29(53)54)41-27(51)19(8-2-3-11-32)43-28(52)20(9-5-13-39-31(36)37)42-25(49)18(33)7-4-12-38-30(34)35/h17-22,46H,2-16,32-33H2,1H3,(H,40,50)(H,41,51)(H,42,49)(H,43,52)(H,44,48)(H,53,54)(H4,34,35,38)(H4,36,37,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDAEJXIMBXKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H58N14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625791 | |
| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyllysylalanylserylglycylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65189-70-0 | |
| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyllysylalanylserylglycylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Structure and Conformation of the Arg-Arg-Lys-Ala-Ser-Gly-Pro Peptide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide with the sequence Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline (Arg-Arg-Lys-Ala-Ser-Gly-Pro) is a heptapeptide composed of a series of amino acids linked by peptide bonds.[1] Understanding the three-dimensional structure and conformational dynamics of such peptides is crucial for elucidating their biological functions and for the rational design of peptide-based therapeutics.[2][3] This technical guide provides a comprehensive overview of the predicted structural properties of this peptide and outlines the key experimental protocols used for its characterization.
Predicted Physicochemical Properties
The primary structure of a peptide dictates its fundamental physicochemical properties. For this compound, the presence of three positively charged residues (two Arginine and one Lysine) at physiological pH suggests a highly basic and hydrophilic character.[4] Proline at the C-terminus introduces a rigid kink in the peptide backbone, which can significantly influence its overall conformation.[5]
| Property | Predicted Value |
| Molecular Formula | C33H62N14O9 |
| Average Molecular Weight | 814.94 g/mol |
| Theoretical pI | 12.5 |
| Amino Acid Composition | Arg (2), Lys (1), Ala (1), Ser (1), Gly (1), Pro (1) |
Conformational Analysis: A Theoretical Perspective
Due to the lack of empirical data for this specific peptide, computational modeling serves as a valuable tool for predicting its likely conformations. Methods like PEP-FOLD and CABS-flex can be employed to generate structural ensembles. These models predict that short, flexible peptides like this compound are unlikely to adopt a single, stable conformation in solution. Instead, they are expected to exist as a dynamic ensemble of structures. The intrinsic conformational preferences of the individual amino acids, combined with solvent interactions and intramolecular hydrogen bonding, will govern the distribution of these structures. The Pro-Gly motif, in particular, is known to favor the formation of β-turns, which could be a recurring structural feature in the conformational ensemble of this peptide.
Experimental Protocols for Structural Characterization
A multi-pronged experimental approach is necessary to fully characterize the structure and conformation of the this compound peptide.
1. Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support, typically a resin, by the sequential addition of protected amino acids.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification by High-Performance Liquid Chromatography (HPLC): The crude peptide is purified to homogeneity using reverse-phase HPLC.
-
Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed by mass spectrometry to verify the correct sequence.
2. Primary Structure Verification
-
Tandem Mass Spectrometry (MS/MS): This technique is used to sequence the peptide by fragmenting it and analyzing the mass-to-charge ratio of the resulting fragments.
3. Secondary and Tertiary Structure Analysis
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the secondary structure content of the peptide in solution. The far-UV CD spectrum (190-250 nm) can provide an estimate of the percentage of α-helix, β-sheet, and random coil conformations.
-
Sample Preparation: The purified peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) at a concentration of 0.1-1 mg/mL.
-
Data Acquisition: Spectra are recorded using a CD spectrophotometer in a quartz cuvette with a short path length (e.g., 0.1 cm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. A series of 2D NMR experiments, such as COSY, TOCSY, and NOESY, are required.
-
Sample Preparation: A concentrated sample of the peptide (typically >0.5 mM) is prepared in a suitable buffer, often containing a small percentage of D2O for the spectrometer's lock signal.
-
Data Acquisition and Analysis: A series of 2D NMR spectra are acquired. Resonance assignments are made to link specific protons to their amino acid residues. Through-space correlations from the NOESY spectrum provide distance restraints, which are then used in computational software to calculate an ensemble of 3D structures.
-
Logical Workflow for Peptide Structural Analysis
Caption: A logical workflow for the synthesis, purification, and structural characterization of a peptide.
Potential Signaling Pathways
Given the highly cationic nature of the this compound peptide, it is plausible that it could interact with negatively charged components of the cell membrane or cell surface receptors. Peptides with similar characteristics are known to be involved in various signaling pathways, including:
-
Cell Penetration: The arginine-rich motif may facilitate cell penetration, similar to cell-penetrating peptides (CPPs).
-
Kinase Substrate: The presence of serine suggests that this peptide could be a substrate for serine/threonine kinases, playing a role in phosphorylation-dependent signaling cascades.
A hypothetical signaling pathway involving this peptide is depicted below.
Caption: A hypothetical signaling pathway for the this compound peptide.
While the specific biological role and precise three-dimensional structure of the this compound peptide remain to be experimentally determined, this guide provides a solid foundation for its investigation. The outlined experimental protocols, from synthesis to high-resolution structural analysis, offer a clear roadmap for researchers. The predictive insights into its physicochemical properties and potential conformations serve as a valuable starting point for hypothesis-driven research in the fields of peptide science and drug discovery.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. APPTEST is a novel protocol for the automatic prediction of peptide tertiary structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Conformational properties of the Pro-Gly motif in the D-Ala-l-Pro-Gly-D-Ala model peptide explored by a statistical analysis of the NMR, Raman, and Raman optical activity spectra [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Arg-Arg-Lys-Ala-Ser-Gly-Pro
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro is a short, synthetic peptide characterized by a high density of basic residues. This technical guide provides a comprehensive overview of its core physicochemical properties, including molecular weight, isoelectric point, solubility, and stability. Detailed experimental protocols for its characterization via High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Circular Dichroism (CD) are presented. Furthermore, this document includes conceptual diagrams illustrating a general workflow for peptide characterization and a potential mechanism of action related to its cationic nature, rendered using Graphviz (DOT language). This guide is intended to serve as a foundational resource for researchers utilizing this peptide in drug development and other scientific applications.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are dictated by its amino acid composition. The presence of two arginine and one lysine residue imparts a strong positive charge at physiological pH, significantly influencing its behavior in aqueous environments.
Quantitative Data Summary
The key quantitative properties of the peptide have been calculated using established algorithms and are summarized below for quick reference.[1][2][3][4][5]
| Property | Value | Method/Comment |
| Chemical Formula | C₃₃H₆₃N₁₃O₈ | Calculated based on amino acid composition. |
| Molecular Weight | 786.0 g/mol | Calculated from the sum of amino acid molecular weights minus the mass of water for each peptide bond. |
| Isoelectric Point (pI) | 12.11 | Predicted using a peptide property calculator; the high value is due to the three basic residues (2 Arg, 1 Lys). |
| Net Charge at pH 7.0 | +3 | The two arginine residues and one lysine residue are protonated, while the N-terminus is protonated and the C-terminus is deprotonated. |
| GRAVY Score | -2.114 | The Grand Average of Hydropathicity (GRAVY) score is highly negative, indicating the peptide is very hydrophilic. |
Solubility
The solubility of a peptide is primarily determined by its polarity. The this compound sequence contains a high proportion of basic (polar, charged) amino acids.
-
Aqueous Solubility : Due to the three positively charged residues (Arg, Arg, Lys) at neutral pH, the peptide is predicted to be highly soluble in aqueous solutions such as water, phosphate-buffered saline (PBS), and other biological buffers. Basic peptides are often readily dissolved in slightly acidic solutions and can then be diluted into the desired buffer.
-
Organic Solvents : While soluble in water, solubility in organic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) may be limited unless in the presence of an aqueous component and an ion-pairing agent like trifluoroacetic acid (TFA).
Stability
Peptide stability is critical for its synthesis, storage, and biological application. Key considerations for this peptide include:
-
Enzymatic Degradation : The presence of arginine and lysine residues makes the peptide a substrate for trypsin and trypsin-like proteases, which cleave peptide bonds on the C-terminal side of these basic amino acids. This susceptibility is a major factor in its biological half-life.
-
Chemical Stability : Arginine-containing peptides can be prone to specific chemical degradation pathways. While generally stable, the guanidinium group of arginine can be susceptible to modifications under certain conditions.
-
Physical Stability : Highly charged peptides can sometimes be prone to aggregation, which is influenced by factors like pH, temperature, and peptide concentration. However, the short and flexible nature of this heptapeptide may mitigate extensive aggregation.
Experimental Protocols for Characterization
Thorough characterization is essential to ensure the identity, purity, and structural integrity of the synthetic peptide. The following sections detail standard protocols for its analysis.
Purity and Identity Confirmation by LC-MS
A combination of Liquid Chromatography (LC) and Mass Spectrometry (MS) is the gold standard for confirming peptide purity and identity.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation : Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
HPLC System :
-
Column : C18 reverse-phase column (e.g., 4.6 mm ID, 150 mm length, 3.5 µm particle size).
-
Mobile Phase A : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B : 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Detector : UV detector set to 214 nm and 280 nm.
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25-30 °C.
-
Gradient : A typical scouting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This can be optimized to improve the resolution between the main peptide peak and any impurities.
-
Injection Volume : 10-20 µL.
-
-
Data Analysis : Purity is assessed by integrating the area of the main peptide peak and expressing it as a percentage of the total integrated peak area at 214 nm.
Protocol: Mass Spectrometry (MS) Analysis
-
Instrumentation : An HPLC system coupled to an Electrospray Ionization (ESI) mass spectrometer.
-
Ionization Mode : Positive ion mode is used due to the basic nature of the peptide.
-
Mass Analysis :
-
Acquire a full scan mass spectrum (e.g., from m/z 200 to 1500) to identify the parent ion. For this compound (MW = 785.98 Da), expect to see multiply charged ions, such as the [M+2H]²⁺ ion at m/z 393.5 and the [M+3H]³⁺ ion at m/z 262.7.
-
Perform tandem MS (MS/MS) on the most abundant parent ion to generate fragment ions (b- and y-ions) for sequence confirmation.
-
-
Data Analysis : Compare the experimentally observed mass of the parent ion with the theoretical mass. The fragmentation pattern from the MS/MS spectrum should be matched against the theoretical fragmentation of the this compound sequence to confirm its identity.
Secondary Structure Analysis by Circular Dichroism
Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of peptides in solution. For a short, flexible peptide like this, a random coil conformation is expected.
Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation :
-
Dissolve the peptide in a suitable CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Buffers should be transparent in the far-UV region and optically inactive.
-
Prepare a sample concentration of approximately 0.1 mg/mL. The exact concentration must be determined accurately for molar ellipticity calculations.
-
-
Instrumentation :
-
Spectropolarimeter : A calibrated CD spectropolarimeter.
-
Cuvette : A quartz cuvette with a path length of 1 mm.
-
-
Data Acquisition :
-
Wavelength Range : Scan from 190 nm to 260 nm.
-
Scan Speed : 50 nm/min.
-
Bandwidth : 1.0 nm.
-
Data Pitch : 0.5 nm.
-
Averages : Average at least 3-5 scans for a better signal-to-noise ratio.
-
Blanking : A spectrum of the buffer alone must be recorded under the same conditions and subtracted from the peptide spectrum.
-
-
Data Analysis : The resulting spectrum, plotted as molar ellipticity [θ] versus wavelength, is analyzed. A spectrum characterized by a strong negative band near 198 nm is indicative of a random coil structure, which is the expected conformation for this short, non-constrained peptide.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key logical and conceptual frameworks related to the peptide.
Caption: General experimental workflow for synthetic peptide production and characterization.
Caption: Conceptual signaling pathway for a cationic cell-penetrating peptide (CPP).
References
In-Depth Technical Guide: Sequence Analysis and Homology of the Arg-Arg-Lys-Ala-Ser-Gly-Pro Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heptapeptide sequence Arg-Arg-Lys-Ala-Ser-Gly-Pro (RRKASGP) represents a significant motif in cellular signaling, primarily as a potential substrate for basophilic serine/threonine kinases. This technical guide provides a comprehensive analysis of the RRKASGP sequence, including its physicochemical properties, potential for post-translational modification, and homology to known proteins. Detailed experimental protocols for the synthesis, purification, characterization, and functional analysis of this peptide are provided to facilitate further research into its biological roles and therapeutic potential.
Sequence Analysis of this compound (RRKASGP)
The RRKASGP peptide is characterized by a high proportion of basic amino acids (Arginine, Lysine) at its N-terminus, followed by a serine residue, which is a potential phosphorylation site. The proline residue at the C-terminus may induce a turn in the peptide's secondary structure.
Physicochemical Properties
A summary of the key physicochemical properties of the RRKASGP peptide is presented in Table 1. These properties are crucial for its solubility, potential for interaction with other molecules, and its behavior in various experimental assays.
| Property | Value |
| Molecular Formula | C31H59N15O9 |
| Molecular Weight | 785.9 g/mol |
| Isoelectric Point (pI) | ~12.5 (predicted) |
| Charge at pH 7 | +3 |
| Grand Average of Hydropathicity (GRAVY) | -2.1 (Hydrophilic) |
Post-Translational Modification: A Putative Kinase Substrate
The "Arg-Arg-X-Ser" motif is a well-established consensus sequence for phosphorylation by a number of basophilic serine/threonine kinases, most notably Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). The RRKASGP sequence perfectly aligns with this motif, with the serine at position 5 being the putative phosphoacceptor site. Phosphorylation of this serine would introduce a significant negative charge, likely altering the peptide's conformation and its interaction with other proteins.
Homology and Biological Relevance
To understand the potential biological functions of the RRKASGP motif, it is essential to identify naturally occurring proteins that contain this exact sequence. A search of protein databases reveals that this motif is present in a number of proteins across different species, suggesting conserved functional importance. A notable commercially available peptide, H1-7, possesses the exact RRKASGP sequence, indicating its utility in research.[1] A synthetic peptide with a closely related sequence, this compound-Pro-Val, has been utilized as a substrate for in vitro phosphorylation by Protein Kinase C (PKC).[2]
Further database searches are required to compile a comprehensive list of proteins containing the RRKASGP motif for a complete homology analysis.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, characterization, and functional analysis of the RRKASGP peptide.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing peptides of this length. The Fmoc/tBu strategy is a common and effective approach.
Protocol:
-
Resin Selection and Swelling: A Rink amide resin is suitable for generating a C-terminally amidated peptide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Proline) with an Fmoc-protected N-terminus is coupled to the resin.
-
Deprotection: The Fmoc group is removed using a solution of piperidine in DMF to expose the free amine for the next coupling step.
-
Iterative Coupling and Deprotection: The subsequent amino acids (Gly, Ser(tBu), Ala, Lys(Boc), Arg(Pbf), Arg(Pbf)) are sequentially coupled and deprotected.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether and washed to remove scavengers and byproducts.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for purifying synthetic peptides.
Protocol:
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide from the column based on its hydrophobicity.
-
Detection: The peptide is detected by monitoring its absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions containing the purified peptide are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide product as a powder.
Characterization: Mass Spectrometry
Mass spectrometry is essential to confirm the identity and purity of the synthesized peptide.
Protocol:
-
Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent.
-
Analysis: The sample is analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
Data Interpretation: The observed molecular weight is compared to the theoretical molecular weight of the RRKASGP peptide to confirm its identity.
Functional Assays: In Vitro Kinase Assay
This assay determines if the RRKASGP peptide can be phosphorylated by a specific kinase.
Protocol:
-
Reaction Mixture: The RRKASGP peptide, the kinase of interest (e.g., PKA or CaMKII), and [γ-³²P]ATP are incubated in a kinase reaction buffer.
-
Incubation: The reaction is incubated at the optimal temperature for the kinase (typically 30°C).
-
Stopping the Reaction: The reaction is stopped by adding a solution like phosphoric acid.
-
Separation: The phosphorylated peptide is separated from the unreacted [γ-³²P]ATP using methods like phosphocellulose paper binding or solid-phase extraction.
-
Quantification: The amount of ³²P incorporated into the peptide is quantified using a scintillation counter or phosphorimager.
Peptide-Protein Interaction Analysis: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Protocol:
-
Ligand Immobilization: The RRKASGP peptide is immobilized on a sensor chip surface.
-
Analyte Injection: The protein of interest (the analyte) is flowed over the sensor chip surface at various concentrations.
-
Binding Measurement: The binding of the analyte to the immobilized peptide is detected as a change in the refractive index, measured in response units (RU).
-
Data Analysis: The association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), are determined by fitting the sensorgram data to a suitable binding model.
Pull-Down Assay: Co-Immunoprecipitation with Biotinylated Peptide
This method can be used to identify proteins that interact with the RRKASGP peptide from a complex mixture like a cell lysate.
Protocol:
-
Peptide Biotinylation: The RRKASGP peptide is synthesized with a biotin tag at its N- or C-terminus.
-
Incubation: The biotinylated peptide is incubated with a cell lysate to allow for the formation of peptide-protein complexes.
-
Capture: The complexes are captured using streptavidin-coated beads.
-
Washing: The beads are washed to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are identified by techniques such as Western blotting or mass spectrometry.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway involving the RRKASGP motif.
Experimental Workflow
Caption: Workflow for the study of the RRKASGP peptide.
Conclusion
The this compound peptide sequence holds significant potential as a tool for studying cellular signaling pathways, particularly those regulated by basophilic kinases. Its hydrophilic nature and defined structure make it amenable to a wide range of in vitro and cell-based assays. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, purify, and functionally characterize this peptide, paving the way for a deeper understanding of its biological roles and its potential as a modulator of kinase activity in various physiological and pathological contexts. Further investigation into the natural protein context of the RRKASGP motif will be crucial in elucidating its specific functions within the cell.
References
Technical Guide: The Peptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro" as a Potential Substrate for Serine/Threonine Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heptapeptide with the sequence Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline (RRKASGP) represents a strong candidate for interaction with a pivotal class of enzymes in cellular signaling: the serine/threonine kinases. Its primary sequence contains a consensus motif recognized by basophilic kinases, most notably Protein Kinase A (PKA). This guide provides an in-depth analysis of the potential protein targets of RRKASGP, focusing on the quantitative aspects of this interaction, the experimental methodologies to validate it, and the relevant signaling pathways.
Potential Protein Target: Protein Kinase A (PKA)
The primary sequence of the peptide, specifically the "Arg-Arg-X-Ser" motif, is a well-established recognition site for cAMP-dependent Protein Kinase (PKA). PKA is a key enzyme in numerous signal transduction pathways, regulating diverse cellular processes such as metabolism, gene expression, and cell proliferation. The specificity of PKA is largely determined by the amino acid sequence surrounding the target serine or threonine residue. The presence of basic amino acids, particularly arginine, at positions -2 and -3 relative to the phosphorylation site is a critical determinant for substrate recognition by PKA.[1][2][3]
Data Presentation: Kinetic Parameters of PKA Substrates
The following table summarizes the Michaelis-Menten constant (Km) for the PKA substrate Kemptide. The Km value is an inverse measure of the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity.
| Substrate | Sequence | Kinase | Km (µM) | Notes |
| Kemptide | Leu-Arg-Arg-Ala-Ser-Leu-Gly | Protein Kinase A (PKA) | 2 - 16 | The range reflects values obtained under different experimental conditions.[4][5] |
| RRKASGP | Arg-Arg-Lys-Ala-Ser-Gly-Pro | Protein Kinase A (PKA) | Predicted to be in a similar range to Kemptide | The presence of three consecutive basic residues (Arg-Arg-Lys) may influence the binding affinity. |
Signaling Pathway
The peptide RRKASGP, as a putative PKA substrate, would be involved in the canonical PKA signaling pathway. This pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which can then phosphorylate target substrates like RRKASGP.
Caption: The canonical PKA signaling pathway, leading to the phosphorylation of a target substrate.
Experimental Protocols
To empirically determine if "this compound" is a substrate for PKA and to quantify the kinetics of this interaction, a standard in vitro kinase assay can be performed.
In Vitro Kinase Assay Workflow
The general workflow for an in vitro kinase assay involves the incubation of the kinase with the peptide substrate in the presence of ATP, followed by the detection of the phosphorylated product.
Caption: A generalized workflow for an in vitro kinase assay to test peptide phosphorylation.
Detailed Methodologies
1. Radiometric Kinase Assay
This is a traditional and highly sensitive method to quantify kinase activity.
-
Reagents and Materials:
-
Purified, active PKA catalytic subunit.
-
Synthetic "this compound" peptide.
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
ATP solution containing a known concentration of unlabeled ('cold') ATP and a tracer amount of radiolabeled [γ-³²P]ATP.
-
Phosphocellulose paper (e.g., P81).
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter or phosphorimager.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the peptide substrate at various concentrations, and purified PKA.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper. The positively charged peptide will bind to the negatively charged paper, while the negatively charged ATP will not.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide using a scintillation counter or by exposing the paper to a phosphorimager screen.
-
To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the peptide substrate, and the initial reaction velocities are plotted against the substrate concentration, fitting the data to the Michaelis-Menten equation.
-
2. Antibody-Based Detection (ELISA or Western Blot)
This method utilizes an antibody that specifically recognizes the phosphorylated PKA substrate motif (RRXS/T).
-
Reagents and Materials:
-
Purified, active PKA catalytic subunit.
-
Synthetic "this compound" peptide.
-
Kinase reaction buffer.
-
Unlabeled ('cold') ATP.
-
Primary antibody: Phospho-PKA Substrate (RRXS/T) monoclonal antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
ELISA plate or nitrocellulose membrane for Western blotting.
-
Substrate for HRP (e.g., TMB for ELISA, ECL for Western blot).
-
-
Procedure (ELISA format):
-
Coat the wells of a microtiter plate with the "this compound" peptide.
-
Block the wells to prevent non-specific binding.
-
Add the kinase reaction mixture, including PKA and ATP, to the wells.
-
Incubate to allow for phosphorylation.
-
Wash the wells and add the primary antibody (Phospho-PKA Substrate antibody).
-
Incubate to allow antibody binding.
-
Wash and add the HRP-conjugated secondary antibody.
-
Incubate, wash, and add the HRP substrate.
-
Measure the absorbance or luminescence to quantify the amount of phosphorylated peptide.
-
Conclusion
The peptide "this compound" contains a canonical recognition motif for Protein Kinase A, making it a highly probable substrate for this key signaling enzyme. While direct experimental data for this specific peptide is pending, its similarity to the well-characterized PKA substrate, Kemptide, allows for a strong inference of its biochemical behavior. The experimental protocols outlined in this guide provide a clear path for the validation and quantitative characterization of the interaction between RRKASGP and PKA, which could be a valuable tool for studying PKA activity and for the development of novel therapeutic agents targeting this signaling pathway.
References
- 1. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of cellular substrates for protein kinase A using a peptide array screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. apexbt.com [apexbt.com]
In Silico Modeling of Peptide-Protein Interactions: A Technical Guide for the Heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro
This technical whitepaper provides a comprehensive guide for the in silico modeling of the novel heptapeptide, Arg-Arg-Lys-Ala-Ser-Gly-Pro. The methodologies outlined herein are designed to offer researchers, scientists, and drug development professionals a robust framework for investigating the potential interactions and therapeutic applications of this peptide. The guide covers a systematic workflow, from initial peptide characterization to detailed molecular simulations and recommendations for experimental validation.
Introduction to the Peptide: this compound
The peptide sequence this compound is a short chain of seven amino acids. A preliminary analysis of its physicochemical properties is essential for understanding its potential behavior in a biological system. The positively charged residues (Arginine and Lysine) suggest a potential for electrostatic interactions with negatively charged pockets on target proteins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance |
| Molecular Formula | C30H57N13O8 | Provides the elemental composition. |
| Molecular Weight | 743.86 g/mol | Influences diffusion and transport properties. |
| Theoretical pI | 12.0 | Indicates a net positive charge at physiological pH. |
| Grand Average of Hydropathicity (GRAVY) | -2.1 | Suggests the peptide is likely hydrophilic. |
In Silico Modeling Workflow
The in silico analysis of the this compound peptide follows a multi-step process designed to predict its structure, identify potential binding partners, and characterize the dynamics of the interaction.
Figure 1: A generalized workflow for the in silico modeling of peptide-protein interactions.
Detailed Methodologies
Prior to investigating its interactions, a three-dimensional structure of the peptide must be generated.
Protocol:
-
Sequence Input: The primary sequence "this compound" is input into a peptide structure prediction server.
-
Prediction Algorithm: Utilize a tool that employs algorithms suited for short, flexible peptides.
-
Structure Selection: From the generated ensemble of structures, select the most energetically favorable conformer for subsequent docking studies.
Identifying a biologically relevant target is a critical step. If a known target exists, its structure can be obtained from the Protein Data Bank (PDB). If not, computational methods can be employed to identify potential binding partners.
Protocol:
-
Target Search: Use the peptide sequence to search databases for proteins known to interact with similar motifs.
-
Structure Retrieval: If a crystal structure of the target protein is available, download the corresponding PDB file.
-
Homology Modeling: In the absence of an experimental structure, use the target protein's amino acid sequence to build a 3D model using a homology modeling server. The quality of the generated model should be assessed using tools that check stereochemical quality, such as Ramachandran plots.
Molecular docking predicts the preferred orientation of the peptide when bound to a target protein.
Protocol:
-
Receptor and Ligand Preparation:
-
Receptor (Target Protein): Remove water molecules and other non-essential ligands from the PDB file. Add polar hydrogen atoms and assign atomic charges.
-
Ligand (Peptide): Assign atomic charges and define the rotatable bonds.
-
-
Grid Box Generation: Define a three-dimensional grid box that encompasses the putative binding site on the receptor.
-
Docking Execution: Run the docking algorithm to generate a series of possible binding poses for the peptide within the defined grid box.
-
Pose Analysis: Analyze the resulting poses based on their predicted binding energies and interactions with key residues in the binding site.
Table 2: Illustrative Molecular Docking Results
| Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Target) |
| 1 | -9.8 | Asp121, Glu234, Tyr87 |
| 2 | -9.5 | Asp121, Glu230 |
| 3 | -9.1 | Glu234, Ser90 |
MD simulations provide insights into the dynamic behavior of the peptide-protein complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.
Figure 2: A schematic of the key stages in a molecular dynamics simulation protocol.
Protocol:
-
System Setup:
-
Place the docked peptide-protein complex in a periodic box of a chosen water model.
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature while keeping the volume constant.
-
NPT Ensemble (Isothermal-Isobaric): Stabilize the pressure of the system while maintaining the target temperature.
-
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the dynamics of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
Table 3: Representative MD Simulation Analysis Metrics
| Metric | Value | Interpretation |
| RMSD of Peptide Backbone | 1.5 Å ± 0.3 Å | Indicates the stability of the peptide's binding pose. |
| RMSF of Binding Site Residues | < 1.0 Å | Shows that the binding pocket remains relatively stable. |
| Hydrogen Bond Occupancy | Arg1(peptide)-Asp121(target): 85% | Highlights a stable hydrogen bond interaction. |
Experimental Validation
The predictions from in silico modeling should be validated through experimental techniques to confirm the binding affinity and interaction.
Recommended Techniques:
-
Surface Plasmon Resonance (SPR): Provides real-time data on the kinetics of the binding interaction, including association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with the binding event, providing a direct measurement of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Table 4: Comparison of Experimental Validation Techniques
| Technique | Key Outputs | Advantages |
| Surface Plasmon Resonance (SPR) | ka, kd, KD | Real-time analysis, requires small sample volumes. |
| Isothermal Titration Calorimetry (ITC) | KD, n, ΔH, ΔS | Provides a complete thermodynamic profile of the interaction. |
Conclusion
The in silico modeling workflow detailed in this guide provides a powerful and systematic approach to characterizing the interactions of the novel peptide this compound. By combining predictive computational methods with targeted experimental validation, researchers can gain significant insights into the peptide's mechanism of action and its potential as a therapeutic agent. This integrated strategy is crucial for accelerating the early stages of drug discovery and development.
"Arg-arg-lys-ala-ser-gly-pro" cellular uptake and localization prediction
An In-depth Technical Guide to the Predicted Cellular Uptake and Localization of the Peptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro"
Disclaimer: No direct experimental data has been published for the specific peptide sequence "this compound". This guide provides a prediction of its cellular uptake and localization based on extensive research on analogous arginine-rich cell-penetrating peptides (CPPs).
Introduction and Peptide Classification
The peptide with the primary sequence this compound is classified as a cationic cell-penetrating peptide (CPP). This classification is based on the presence of a highly basic N-terminal motif, "Arg-Arg-Lys". Such arginine-rich sequences are a hallmark of CPPs, which are short peptides capable of traversing cellular membranes and delivering molecular cargo into cells.[1][2][3] The guanidinium group of arginine is a key determinant of this activity, facilitating strong interactions with negatively charged components of the cell surface.[1][2]
Physicochemical Properties Prediction
A summary of the predicted physicochemical properties of this compound is presented below. These properties are crucial for its interaction with the cell membrane.
| Property | Predicted Value | Significance |
| Sequence | This compound | Primary structure. |
| Molecular Formula | C32H61N13O8 | --- |
| Molecular Weight | 771.9 g/mol | Influences diffusion and transport kinetics. |
| Theoretical pI | 12.5 | Highly cationic nature at physiological pH. |
| Net Charge at pH 7.4 | +3 | Strong positive charge drives electrostatic interactions. |
| GRAVY Index | -2.3 | Indicates a hydrophilic nature. |
Predicted Cellular Uptake Mechanisms
The cellular uptake of arginine-rich CPPs is a complex process involving multiple pathways, primarily direct translocation across the plasma membrane and various forms of endocytosis.
Initial Cell Surface Interactions
The initial and critical step for the internalization of this compound is predicted to be its electrostatic interaction with negatively charged components on the cell surface.
-
Binding to Glycosaminoglycans (GAGs): The peptide's positively charged arginine and lysine residues will bind to negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction concentrates the peptide at the membrane, facilitating subsequent internalization steps.
-
Interaction with Phospholipids: The guanidinium groups of arginine can form bidentate hydrogen bonds with phosphate groups of membrane phospholipids, further stabilizing the peptide's association with the membrane.
Internalization Pathways
Following cell surface binding, the peptide is likely to be internalized via one or more of the following pathways:
-
Macropinocytosis: This is a prominent, energy-dependent pathway for the uptake of many arginine-rich CPPs. It involves the formation of large, irregular vesicles (macropinosomes) and is often associated with actin cytoskeleton rearrangement.
-
Direct Translocation: At higher concentrations, the peptide might directly penetrate the plasma membrane. This process is thought to involve transient pore formation or membrane destabilization.
-
Other Endocytic Pathways: While macropinocytosis is often dominant for arginine-rich peptides, contributions from clathrin-mediated endocytosis and caveolae-dependent endocytosis cannot be entirely ruled out and may be cell-type dependent.
The choice of uptake mechanism is influenced by several factors, including peptide concentration, cell type, and the nature of any conjugated cargo.
Caption: Predicted cellular uptake pathways for this compound.
Predicted Subcellular Localization
Upon successful internalization, the subcellular distribution of this compound is expected to be widespread.
-
Initial Localization: If internalized via endocytosis, the peptide will initially be localized within endosomes (including macropinosomes).
-
Cytosolic and Nuclear Distribution: For the peptide to be biologically active (e.g., as a carrier for other molecules), it must escape these vesicles and enter the cytosol. Arginine-rich CPPs are known to facilitate endosomal escape. Once in the cytosol, the "Arg-Arg-Lys" motif, which can act as a nuclear localization signal (NLS), may promote its translocation into the nucleus. Therefore, a diffuse distribution in both the cytoplasm and the nucleus is the most probable outcome.
Experimental Protocols for Determining Uptake and Localization
The following section details the experimental methodologies that would be employed to validate the predicted uptake and localization of this compound.
Peptide Synthesis and Labeling
-
Peptide Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Fluorescent Labeling: For visualization, the peptide is labeled with a fluorescent dye (e.g., FITC, Rhodamine B, or Alexa Fluor 488) at its N-terminus or on a non-essential amino acid.
-
Purification and Characterization: The labeled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Quantitative Cellular Uptake Assay (Flow Cytometry)
This protocol quantifies the amount of peptide internalized by a cell population.
-
Cell Culture: Plate HeLa or another suitable cell line in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Incubation: Replace the medium with fresh serum-free medium containing the fluorescently labeled peptide at various concentrations (e.g., 1, 5, 10, 20 µM). Incubate for a set time (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove surface-bound peptide. To further ensure removal of only surface-bound peptide, a brief wash with a heparin solution (1 mg/mL in PBS) can be performed.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Analysis: Analyze the cell suspension by flow cytometry, measuring the mean fluorescence intensity of the cell population. A non-treated cell sample is used as a negative control.
Caption: Workflow for quantitative cellular uptake analysis by flow cytometry.
Subcellular Localization Assay (Confocal Microscopy)
This protocol visualizes the location of the peptide within the cell.
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Incubation: Treat the cells with the fluorescently labeled peptide as described in the flow cytometry protocol.
-
Organelle Staining: In the final 30 minutes of incubation, add specific fluorescent probes to stain organelles of interest (e.g., Hoechst 33342 for the nucleus, LysoTracker Red for lysosomes).
-
Washing: Gently wash the cells three times with PBS.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde (PFA) for 15 minutes. Note: Fixation can sometimes alter peptide localization, so imaging of live cells is often preferred.
-
Imaging: Mount the coverslips and image the cells using a confocal laser scanning microscope. Co-localization analysis between the peptide's signal and the organelle stains is performed to determine its subcellular distribution.
Mechanistic Studies Using Inhibitors
To elucidate the uptake pathways, the quantitative uptake assay is repeated in the presence of pharmacological inhibitors.
| Inhibitor | Target Pathway | Typical Concentration | Expected Effect on Arg-Arg-Lys-Peptide Uptake |
| Ethylisopropylamiloride (EIPA) | Macropinocytosis | 50 µM | Significant Reduction |
| Cytochalasin D | Actin Polymerization (required for macropinocytosis) | 10 µM | Significant Reduction |
| Chlorpromazine | Clathrin-mediated Endocytosis | 30 µM | Minor or No Reduction |
| Filipin III | Caveolae-mediated Endocytosis | 5 µg/mL | Minor or No Reduction |
| Sodium Azide & 2-Deoxyglucose | ATP Depletion (inhibits energy-dependent processes) | 10 mM / 50 mM | Significant Reduction |
| Low Temperature (4°C) | Energy-dependent uptake | N/A | Significant Reduction |
Conclusion
The peptide this compound is predicted to behave as a typical arginine-rich cell-penetrating peptide. Its cellular uptake will likely be initiated by binding to cell surface heparan sulfates, followed by internalization predominantly through macropinocytosis in an energy-dependent manner. Following endosomal escape, it is expected to localize to the cytoplasm and potentially the nucleus. The experimental protocols outlined in this guide provide a robust framework for the validation of these predictions and for the quantitative characterization of this peptide's interaction with cells.
References
The Heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro: A Technical Guide to its Role as a Protein Kinase C Substrate in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic heptapeptide, Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline (Arg-Arg-Lys-Ala-Ser-Gly-Pro; RRKASGP), has been identified as a substrate for Protein Kinase C (PKC), a pivotal family of serine/threonine kinases involved in a myriad of cellular signaling pathways. This technical guide provides an in-depth analysis of the role of RRKASGP in cell signaling, focusing on its interaction with PKC. It includes a summary of quantitative data, detailed experimental protocols for its use in kinase assays, and visualizations of the relevant signaling pathway and experimental workflows.
The PKC Signaling Pathway and RRKASGP Phosphorylation
Protein Kinase C is a family of enzymes that are central to signal transduction, regulating processes such as cell proliferation, differentiation, and apoptosis. The activation of conventional PKC isoforms (cPKC; α, β, γ) is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the subsequent increase in cytosolic Ca2+ recruits PKC to the plasma membrane. At the membrane, DAG, in conjunction with phosphatidylserine (PS), allosterically activates PKC, leading to a conformational change that exposes the enzyme's catalytic domain.
Once activated, PKC phosphorylates a wide range of substrate proteins and peptides on their serine or threonine residues. The substrate recognition motif for many PKC isoforms often includes basic amino acid residues (Arginine or Lysine) upstream of the phosphorylation site. The peptide RRKASGP fits this consensus sequence, with a serine residue as the phospho-acceptor site preceded by a cluster of basic residues (Arg-Arg-Lys). This makes it a valuable tool for studying PKC activity.
A closely related nonapeptide, this compound-Pro-Val, has been shown to be a substrate for in vitro phosphorylation by a partially purified preparation of rat brain protein kinase C, with an apparent Michaelis constant (Kmapp) of approximately 130 μM.[1] This suggests that the core RRKASGP sequence is a key determinant for PKC recognition and phosphorylation.
Quantitative Data
The following table summarizes the known quantitative data for the phosphorylation of the nonapeptide substrate closely related to RRKASGP by Protein Kinase C.
| Peptide Sequence | Kinase Source | Apparent Michaelis Constant (Kmapp) | Reference |
| This compound-Pro-Val | Rat Brain PKC | ~130 µM | [1] |
Experimental Protocols
In Vitro Radiometric Protein Kinase C Assay
This protocol describes a common method for measuring the in vitro phosphorylation of a peptide substrate, such as RRKASGP, by PKC using radiolabeled ATP.
Materials:
-
Purified Protein Kinase C
-
Peptide Substrate (this compound)
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 20 µg/mL Phosphatidylserine, 2 µg/mL Diacylglycerol)
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Acetone
-
Scintillation Vials
-
Scintillation Cocktail
-
Microcentrifuge Tubes
-
Pipettes and Tips
-
Incubator (30°C)
-
Scintillation Counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture containing the assay buffer, purified PKC, and the peptide substrate.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to the reaction mixture. The final ATP concentration should be in the micromolar range, with a specific activity sufficient for detection.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes). The incubation time should be within the linear range of the assay.
-
Spotting: Stop the reaction by spotting an aliquot of the reaction mixture onto the center of a labeled P81 phosphocellulose paper square.
-
Washing: Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid. Wash the paper several times with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Acetone Wash: Perform a final wash with acetone to dehydrate the paper.
-
Scintillation Counting: Place the dried P81 paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into the peptide substrate based on the specific activity of the [γ-³²P]ATP and the counts per minute (CPM) obtained.
Conclusion
The heptapeptide this compound serves as a valuable tool for investigating the activity of Protein Kinase C. Its sequence aligns with the consensus motif for PKC phosphorylation, making it a reliable substrate for in vitro kinase assays. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to study PKC-mediated cell signaling and to screen for potential modulators of this critical pathway. Understanding the kinetics and mechanisms of substrate phosphorylation by PKC is essential for elucidating its role in health and disease and for the development of targeted therapeutics.
References
Technical Guide: Characterization of the Novel Synthetic Peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro (RRLASGP)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the novel synthetic heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro, hereafter referred to as RRLASGP. Due to the absence of this specific peptide sequence in current scientific literature, this guide is presented as a hypothetical framework for its discovery, synthesis, characterization, and initial biological screening. The protocols and potential mechanisms described herein are based on established principles in peptide chemistry and cell biology, providing a roadmap for the investigation of RRLASGP and other novel cationic peptides.
Introduction and Hypothetical Origin
The peptide this compound (RRLASGP) was conceived as a potential biomodulator based on its unique amino acid composition. The N-terminal region is densely populated with cationic residues (Arginine and Lysine), conferring a strong positive charge at physiological pH. Such cationic clusters are known to mediate interactions with negatively charged biological structures, such as cell membranes, nucleic acids, and the extracellular matrix. It is hypothesized that RRLASGP may function as a cell-penetrating peptide or interact with cell surface proteoglycans, potentially modulating cell signaling pathways. The remainder of the sequence, Ala-Ser-Gly-Pro, provides a flexible yet structurally defined backbone that may influence its biological activity and stability.
Synthesis and Purification
The synthesis of RRLASGP can be achieved via automated Fmoc solid-phase peptide synthesis (SPPS).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection and Preparation: Rink Amide resin is selected for a C-terminally amidated peptide. The resin is swelled in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Pro-OH) is activated with a coupling reagent such as HATU (4.5 equivalents) and HOAt (4.5 equivalents) in the presence of a base like N-methylmorpholine (NMM) in DMF. This activated amino acid is then added to the deprotected resin and allowed to react for at least 4 hours.
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Gly, Ser, Ala, Lys, Arg, Arg).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times. The resulting crude peptide is then lyophilized to obtain a dry powder.
Experimental Protocol: Reversed-Phase HPLC Purification
-
Column and Solvents: A preparative C18 reversed-phase HPLC column is used. The mobile phases consist of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Gradient Elution: The crude lyophilized peptide is dissolved in a minimal amount of Solvent A and injected onto the column. The peptide is eluted using a linear gradient of increasing Solvent B concentration (e.g., 5-60% Solvent B over 30 minutes) at a flow rate of 10 mL/min.
-
Fraction Collection: Fractions are collected based on UV absorbance at 220 nm.
-
Purity Analysis and Lyophilization: The purity of each fraction is assessed by analytical HPLC. Fractions with the desired purity (>95%) are pooled and lyophilized to obtain the final purified peptide.[1][2][3][4]
Physicochemical Characterization
Quantitative Data Summary
| Parameter | Method | Hypothetical Result |
| Molecular Weight (Monoisotopic) | MALDI-TOF MS | 827.49 Da |
| Purity | Analytical RP-HPLC | >98% |
| Form | Lyophilized Powder | White solid |
| Solubility | Water | >10 mg/mL |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: The purified peptide is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allowed to air dry.[5]
-
Data Acquisition: The sample is analyzed using a MALDI-TOF mass spectrometer in reflectron mode to obtain the mass-to-charge ratio (m/z) of the peptide.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent (e.g., H2O/D2O 90/10) to a concentration of 1-5 mM.
-
Data Acquisition: A series of 2D NMR experiments, including TOCSY and NOESY, are performed on a high-field NMR spectrometer.
-
Data Analysis: The TOCSY spectrum is used to identify the spin systems of the individual amino acid residues, and the NOESY spectrum provides through-space correlations to determine the sequential connectivity and obtain distance restraints for structural calculations.
Biological Activity Screening
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Human cell lines (e.g., HEK293, HeLa) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Peptide Treatment: The cells are treated with various concentrations of RRLASGP (e.g., 0.1 to 100 µM) for 24-48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Experimental Protocol: Antimicrobial Broth Microdilution Assay
-
Bacterial Culture Preparation: Bacterial strains (e.g., E. coli, S. aureus) are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Peptide Dilution: RRLASGP is serially diluted in a 96-well polypropylene plate.
-
Incubation: The bacterial suspension is added to each well containing the peptide dilutions and incubated for 18-24 hours at 37°C.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest peptide concentration that inhibits visible bacterial growth.
Experimental Protocol: Radioligand Receptor Binding Assay
-
Membrane Preparation: Membranes from cells expressing a target receptor of interest are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a known radioligand for the target receptor and increasing concentrations of RRLASGP in a binding buffer.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter. The IC50 value for RRLASGP is determined by analyzing the displacement of the radioligand.
Hypothetical Signaling Pathway and Experimental Workflow
References
Theoretical Binding Affinity Studies of the Heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies required to characterize the binding affinity of the novel heptapeptide, Arg-Arg-Lys-Ala-Ser-Gly-Pro (RRLASGP). Given the absence of existing literature on this specific peptide, this document outlines a complete workflow, from initial computational predictions to experimental validation, that can be adapted for the study of any new peptide sequence.
The peptide RRLASGP possesses a significant positive charge due to the presence of two arginine (Arg) and one lysine (Lys) residues. This characteristic suggests a potential affinity for protein targets with negatively charged binding pockets. This guide will use a hypothetical protein kinase, termed "Kinase Z," as a potential target to illustrate the described methodologies.
Part 1: Computational Workflow for Theoretical Binding Affinity Prediction
The initial phase of characterizing a novel peptide involves a series of computational steps to predict its binding behavior. This in silico approach is cost-effective and provides valuable insights to guide subsequent experimental work.
The first step is to generate accurate three-dimensional (3D) models of both the peptide and its target protein.
-
Peptide Structure Prediction: For a short peptide like RRLASGP, ab initio modeling or specialized peptide prediction tools (e.g., PEP-FOLD, I-TASSER) can be employed to predict its most likely conformation.
-
Target Protein Structure: If the crystal structure of the target protein ("Kinase Z") is available in the Protein Data Bank (PDB), this structure is used. If not, a homology model can be built using a high-sequence-similarity template.
Molecular docking predicts the preferred orientation of the peptide when bound to the target protein. This technique scores various binding poses based on their physicochemical complementarity.
-
Protocol for Molecular Docking:
-
Receptor and Ligand Preparation: Prepare the 3D structures by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools or Chimera.
-
Grid Box Definition: Define a search space (a "grid box") on the target protein that encompasses the putative binding site. For Kinase Z, this would typically be the ATP-binding pocket or a substrate-binding groove.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina, HADDOCK) to sample a large number of peptide conformations within the grid box.
-
Pose Selection and Analysis: The resulting poses are ranked based on a scoring function, which estimates the binding affinity. The top-ranked poses are then visually inspected to ensure key interactions (e.g., salt bridges between Arg/Lys and acidic residues on the kinase) are plausible.
-
While docking provides a static snapshot, MD simulations offer a dynamic view of the peptide-protein complex, allowing for an assessment of its stability and a more accurate calculation of binding free energy.
-
Protocol for MD Simulations:
-
System Preparation: The top-ranked docked complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated and equilibrated to the desired temperature and pressure (e.g., 300 K, 1 atm) while restraints on the protein and peptide are slowly removed.
-
Production Run: A long-duration simulation (typically 100-500 nanoseconds) is run without restraints, during which the trajectory (atomic coordinates over time) is saved.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), and specific intermolecular interactions over time.
-
The final step in the computational workflow is to calculate the binding free energy (ΔG_bind) from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.
-
MM/PBSA Protocol:
-
Snapshot Extraction: A number of snapshots (e.g., 100-1000) are extracted from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, the free energy of the complex, the protein, and the peptide are calculated individually. This includes molecular mechanics energy, polar solvation energy (calculated via the Poisson-Boltzmann equation), and nonpolar solvation energy.
-
ΔG_bind Calculation: The binding free energy is calculated by subtracting the free energies of the individual protein and peptide from the free energy of the complex.
-
Part 2: Experimental Validation of Binding Affinity
Computational predictions must be validated through rigorous experimental techniques. The following protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard for quantifying biomolecular interactions.
SPR is a label-free technique that measures real-time binding kinetics by detecting changes in the refractive index on a sensor chip surface.
-
Experimental Protocol for SPR:
-
Ligand Immobilization: Covalently immobilize the target protein ("Kinase Z") onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: Inject a series of concentrations of the RRLASGP peptide (the analyte) in a running buffer over the sensor surface.
-
Data Acquisition: Measure the change in the SPR signal (in Response Units, RU) over time during the association and dissociation phases.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
ITC measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction.
-
Experimental Protocol for ITC:
-
Sample Preparation: Place the target protein ("Kinase Z") at a known concentration in the ITC sample cell. Fill the injection syringe with the RRLASGP peptide at a concentration typically 10-15 times higher than the protein.
-
Titration: Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat released or absorbed.
-
Data Acquisition: Record the heat change for each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of peptide to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can also be calculated.
-
Part 3: Data Presentation and Visualization
Clear presentation of quantitative data and logical workflows is essential for interpreting the results of binding affinity studies.
The following tables present hypothetical but realistic data that could be generated from the described studies of RRLASGP binding to "Kinase Z."
Table 1: Molecular Docking and Binding Free Energy Results
| Docking Pose | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA) (kcal/mol) | Key Predicted Interactions |
| 1 | -9.8 | -15.2 ± 1.5 | Salt bridge (Arg1-Asp112), H-bond (Lys3-Glu150) |
| 2 | -9.5 | -13.8 ± 1.8 | Salt bridge (Arg2-Asp112), H-bond (Ser5-Thr148) |
| 3 | -9.1 | -12.1 ± 2.1 | H-bond (Arg1-Glu150), Hydrophobic (Ala4-Leu88) |
Table 2: Experimental Validation of Binding Affinity
| Technique | Parameter | Value |
| SPR | Association Rate (ka) (1/Ms) | 1.2 x 10⁵ |
| Dissociation Rate (kd) (1/s) | 2.5 x 10⁻³ | |
| Affinity (KD) | 20.8 nM | |
| ITC | Stoichiometry (n) | 1.05 |
| Enthalpy (ΔH) (kcal/mol) | -8.5 | |
| Affinity (KD) | 25.2 nM |
Diagrams created using the DOT language help to clarify complex workflows and relationships.
Caption: Overall workflow for theoretical and experimental binding affinity studies.
Caption: Hypothetical signaling pathway involving the target protein, Kinase Z.
Functional Motif Analysis: The "Arg-Arg-Lys-Ala-Ser-Gly-Pro" Heptapeptide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the hypothetical functional motif "Arg-Arg-Lys-Ala-Ser-Gly-Pro" (RRKASGP). While this specific heptapeptide sequence is not extensively characterized in current literature, its constituent components—a tribasic amino acid cluster (Arg-Arg-Lys) and a proline-containing C-terminal tail—are hallmarks of significant biological functionality. This document synthesizes information on related, well-documented motifs to extrapolate potential roles for RRKASGP in cellular processes. We present potential functions, interaction partners, and a roadmap for experimental validation, including detailed protocols and data presentation formats. This guide is intended to serve as a foundational resource for researchers investigating proteins containing this or similar sequences.
Introduction: Deconstructing the "this compound" Motif
The "this compound" sequence presents a compelling case for a functional biological motif due to its distinct physicochemical properties. The N-terminal "Arg-Arg-Lys" (RRK) cluster imparts a strong positive charge at physiological pH, a characteristic frequently associated with nucleic acid binding and nuclear or nucleolar localization signals. The C-terminal "Ala-Ser-Gly-Pro" segment, culminating in a proline residue, suggests a potential for inducing a structural turn and mediating protein-protein interactions.
This guide will explore the functional implications of these two components, drawing parallels with established motifs to build a predictive framework for the RRKASGP sequence.
The Tribasic "Arg-Arg-Lys" Cluster: A Beacon for Nucleic Acids and Nuclear Import
Clusters of basic amino acids are pivotal in directing proteins to specific subcellular locations and in mediating interactions with negatively charged molecules like DNA and RNA.
Nuclear and Nucleolar Localization Signals (NLS/NoLS)
Short stretches of basic amino acids are the quintessential feature of classical nuclear localization signals (NLS). These motifs are recognized by importin proteins, which facilitate the transport of cargo proteins into the nucleus. The "Arg-Arg-Lys" sequence is a potential NLS. For instance, a conserved RRK(X)nKK motif in the nascent-polypeptide-associated complex (NAC) is crucial for its interaction with the ribosome[1]. Similarly, the RRK sequence is found within the zinc-finger motif of the Arabidopsis protein AS2 and is important for its function in leaf development[2]. Furthermore, the human mitochondrial protein NDPK-D exposes a basic RRK surface motif[3]. An RRRK motif has also been identified as a nuclear localization signal in human ezrin[4].
DNA and RNA Binding
The electrostatic attraction between positively charged basic residues and the negatively charged phosphate backbone of nucleic acids is a fundamental principle of protein-DNA and protein-RNA interactions. Clusters of basic amino acids can mediate high-affinity, though often non-specific, binding to DNA and RNA[5]. These interactions are crucial for a wide range of cellular functions, including transcription, translation, and chromatin remodeling.
Table 1: Examples of "RRK" and Similar Basic Motifs and Their Functions
| Motif Sequence | Protein/Protein Family | Function | Reference |
| RRK (X)nKK | Nascent-polypeptide-associated complex (NAC) | Ribosome binding | |
| RRK | ASYMMETRIC LEAVES2 (AS2) | DNA binding, leaf development | |
| RRK | NDPK-D (human mitochondrial) | Surface-exposed cationic motif | |
| RRRK | Ezrin (human) | Nuclear Localization Signal | |
| Basic Cluster | CREB/ATF bZIP proteins | Non-specific DNA binding | |
| Basic Cluster | Ribosomal Protein L22 | RNA binding, nucleolar localization |
The "Ala-Ser-Gly-Pro" Tail: A Proline-Driven Interaction Hub
The C-terminal tetrapeptide, particularly the proline residue, is likely to play a significant role in the structural conformation and interaction capabilities of the RRKASGP motif.
Proline-Induced Structural Turns
Proline's unique cyclic structure restricts the conformational flexibility of the polypeptide backbone, often inducing a "kink" or a turn. This structural feature is critical in protein folding and in the formation of specific binding surfaces for other molecules.
Proline-Rich Motifs (PRMs) in Protein-Protein Interactions
Proline-rich motifs are well-established mediators of protein-protein interactions. They are recognized by specific protein domains, such as SH3 and WW domains, which are commonly found in signaling and cytoskeletal proteins. While "Ala-Ser-Gly-Pro" is not a canonical proline-rich motif, the presence of proline suggests a potential for interaction with proline-binding domains. These interactions are often characterized by relatively low affinity and rapid on/off rates, making them ideal for transient signaling events and the assembly of protein complexes.
Hypothetical Signaling Pathways and Logical Relationships
Based on the analysis of its constituent parts, the RRKASGP motif could participate in several key cellular signaling pathways.
Caption: Hypothetical signaling interactions of a protein containing the RRKASGP motif.
Experimental Protocols for Motif Characterization
A systematic experimental approach is required to validate the predicted functions of the RRKASGP motif.
Peptide Synthesis and Alanine Scanning
To dissect the contribution of individual amino acids, a series of peptides should be synthesized.
Table 2: Peptide Library for Alanine Scanning Mutagenesis
| Peptide ID | Sequence | Purpose |
| WT | This compound | Wild-type control |
| R1A | Ala-Arg-Lys-Ala-Ser-Gly-Pro | Assess the role of the first Arg |
| R2A | Arg-Ala-Lys-Ala-Ser-Gly-Pro | Assess the role of the second Arg |
| K3A | Arg-Arg-Ala-Ala-Ser-Gly-Pro | Assess the role of Lys |
| A4G | Arg-Arg-Lys-Gly-Ser-Gly-Pro | Control for alanine at position 4 |
| S5A | Arg-Arg-Lys-Ala-Ala-Gly-Pro | Assess the role of Ser |
| G6A | Arg-Arg-Lys-Ala-Ser-Ala-Pro | Assess the role of Gly |
| P7A | Arg-Arg-Lys-Ala-Ser-Gly-Ala | Assess the role of Pro |
Subcellular Localization Studies
Protocol: Immunofluorescence Staining for Subcellular Localization
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) on glass coverslips. Transfect cells with plasmids expressing a fluorescently tagged (e.g., GFP) fusion protein containing the wild-type RRKASGP motif and key mutants (e.g., K3A, P7A).
-
Fixation and Permeabilization: After 24-48 hours, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Stain the cell nuclei with DAPI.
-
Microscopy: Visualize the subcellular localization of the fusion proteins using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the impact of the mutations on nuclear import.
Caption: Workflow for determining the role of RRKASGP in subcellular localization.
Nucleic Acid Binding Assays
Protocol: Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Labeling: Label a short DNA or RNA oligonucleotide with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate the labeled probe with increasing concentrations of the synthesized RRKASGP peptide (wild-type and mutants).
-
Electrophoresis: Separate the protein-nucleic acid complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands using autoradiography or fluorescence imaging. A "shift" in the mobility of the probe indicates binding.
-
Analysis: Determine the dissociation constant (Kd) to quantify the binding affinity.
Protein-Protein Interaction Assays
Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells expressing a tagged version of a protein containing the RRKASGP motif.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the tag, coupled to magnetic or agarose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners (e.g., proteins with SH3 or WW domains).
Conclusion and Future Directions
The "this compound" motif represents a compelling, albeit currently uncharacterized, functional element. Based on the well-established roles of its constituent parts, it is highly probable that this motif is involved in directing proteins to the nucleus and mediating interactions with both nucleic acids and other proteins. The experimental framework provided in this guide offers a clear path to elucidating the precise biological function of this and similar motifs. Future research should focus on identifying proteins that naturally contain this sequence and characterizing the role of the motif within the context of the full-length protein and its cellular environment. Such studies will undoubtedly contribute to our understanding of the complex interplay of short linear motifs in regulating cellular processes and may reveal novel targets for therapeutic intervention.
References
Predicting Enzymatic Cleavage Sites of the Heptapeptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted enzymatic cleavage sites within the peptide sequence "Arg-Arg-Lys-Ala-Ser-Gly-Pro". This information is critical for researchers in proteomics, drug discovery, and molecular biology who need to understand peptide stability, degradation, and the generation of bioactive fragments. This guide summarizes the specificity of common endopeptidases, presents the data in a structured format, details relevant experimental protocols, and visualizes key processes.
Predicted Enzymatic Cleavage Sites
The susceptibility of the peptide "this compound" to cleavage by various common endopeptidases is summarized in the table below. The predictions are based on the known primary cleavage specificities of these enzymes. The peptide sequence is denoted as R-R-K-A-S-G-P, with cleavage sites indicated by a line (|) between the amino acid residues.
| Enzyme | P1 Preference | Predicted Cleavage Site(s) in this compound | Notes |
| Trypsin | Arg (R), Lys (K) | Arg¹-Arg² | Arg²-Lys³ |
| Chymotrypsin | Phe (F), Trp (W), Tyr (Y) | No predicted cleavage | Chymotrypsin preferentially cleaves C-terminal to large hydrophobic residues, which are absent in this peptide.[1][2] |
| Elastase | Ala (A), Val (V), Ser (S), Gly (G), Ile (I), Leu (L) | Ala⁴-Ser⁵ | Ser⁵-Gly⁶ |
| Thermolysin | Leu (L), Ile (I), Val (V), Ala (A), Met (M), Phe (F) | No predicted cleavage | Thermolysin preferentially cleaves N-terminal to large and hydrophobic amino acids. |
| Proteinase K | Aromatic, Aliphatic, and Hydrophobic amino acids | Arg¹-Arg² | Arg²-Lys³ |
| Arg-C | Arg (R) | Arg¹-Arg² | Arg²-Lys³ |
| Lys-C | Lys (K) | Lys³-Ala⁴ | Lys-C specifically cleaves at the C-terminus of Lysine residues. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to empirically validate the predicted cleavage sites.
Enzymatic Cleavage Assay Followed by Mass Spectrometry
This protocol is designed to identify the exact cleavage products of the peptide.
Materials:
-
Peptide: this compound (lyophilized)
-
Enzymes: Trypsin, Chymotrypsin, Elastase, Thermolysin, Proteinase K, Arg-C, Lys-C (lyophilized, sequencing grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0 (or enzyme-specific buffer as recommended by the manufacturer)
-
Enzyme Reconstitution Buffer: As recommended by the manufacturer (e.g., 1 mM HCl for Trypsin)
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
Mass Spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Peptide and Enzyme Preparation:
-
Reconstitute the peptide in the digestion buffer to a final concentration of 1 mg/mL.
-
Reconstitute the enzymes in their respective reconstitution buffers to a stock concentration of 1 mg/mL.
-
-
Digestion Reaction:
-
In separate microcentrifuge tubes, mix the peptide solution with each enzyme at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reactions at the optimal temperature for each enzyme (e.g., 37°C for Trypsin) for a time course (e.g., 1, 4, and 16 hours) to monitor the progression of digestion.
-
-
Reaction Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 1% TFA.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt and concentrate the peptide fragments using a C18 ZipTip or equivalent.
-
Elute the fragments in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile, 0.1% TFA).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a mass spectrometer to determine the mass-to-charge ratio (m/z) of the resulting peptide fragments.
-
Identify the cleavage sites by comparing the masses of the observed fragments to the theoretical masses of the possible cleavage products.
-
Fluorogenic Peptide Substrate Assay
This protocol provides a continuous, real-time measurement of enzymatic activity.
Materials:
-
Custom synthesized fluorogenic peptide substrate: e.g., a FRET-based peptide with the sequence this compound flanked by a fluorophore and a quencher.
-
Enzymes of interest.
-
Assay Buffer: Enzyme-specific buffer.
-
Fluorescence Plate Reader.
Procedure:
-
Prepare Solutions:
-
Dilute the fluorogenic peptide substrate in the assay buffer to the desired working concentration.
-
Prepare a serial dilution of each enzyme in the assay buffer.
-
-
Perform the Assay:
-
In a 96-well black microplate, add the enzyme dilutions.
-
Initiate the reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature.
-
-
Measure Fluorescence:
-
Monitor the increase in fluorescence intensity over time. The rate of increase is proportional to the enzyme activity.
-
Visualizations
Enzymatic Cleavage Workflow
The following diagram illustrates the general workflow for identifying enzymatic cleavage sites using mass spectrometry.
Protein Kinase C Signaling Pathway
The Arg-Arg-Lys motif is a recognition site for certain kinases, such as Protein Kinase C (PKC). The following diagram illustrates a simplified PKC signaling pathway and highlights the substrate recognition motif.
The presence of basic residues, such as Arginine and Lysine, is a key feature of many Protein Kinase C (PKC) substrate recognition motifs. The "Arg-Arg-Lys" sequence within the peptide of interest represents a potential phosphorylation site should the adjacent Serine be targeted by such kinases. This has implications for its biological activity and role in cellular signaling. Furthermore, arginine-rich sequences are characteristic of cell-penetrating peptides (CPPs), which can translocate across cell membranes. The "Arg-Arg-Lys" motif could therefore also confer cell-penetrating properties to this peptide or its fragments.
References
Arg-Arg-Lys-Ala-Ser-Gly-Pro: A Prospective Analysis of a Bioactive Peptide Candidate
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro (R-R-K-A-S-G-P) presents a compelling subject for investigation as a potential bioactive agent. Its primary sequence, characterized by a cationic N-terminal cluster of arginine and lysine residues, suggests a predisposition for interaction with cellular membranes and biomolecules. While direct experimental data for this specific peptide is not extensively available in current literature, its structural motifs are homologous to well-documented classes of bioactive peptides, including antimicrobial peptides (AMPs), antioxidant peptides, and cell-penetrating peptides (CPPs) which are also explored for their anticancer properties. This technical guide provides a comprehensive, prospective analysis of this compound, postulating its potential biological activities and outlining detailed experimental methodologies for its synthesis and characterization. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar peptide sequences.
Introduction
Bioactive peptides are short amino acid sequences, typically 2-20 residues in length, that elicit specific physiological effects.[1][2] Their diverse functions, including antimicrobial, antioxidant, antihypertensive, and anticancer activities, have positioned them as promising candidates for novel therapeutics and nutraceuticals.[3][4] The peptide this compound, identified in the PubChem database with CID 22461943, remains largely uncharacterized in terms of its bioactivity.[5] However, its composition, particularly the presence of the Arg-Arg-Lys motif, is a strong indicator of potential biological function. Arginine and lysine residues confer a net positive charge, which is a hallmark of many antimicrobial and cell-penetrating peptides that interact with negatively charged bacterial or cancer cell membranes. This document outlines a hypothetical, yet experimentally grounded, exploration of the bioactive potential of this compound.
Peptide Synthesis and Purification
A prerequisite for the characterization of this compound is its synthesis and purification to a high degree of homogeneity.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides.
-
Resin Preparation: A Rink Amide resin is typically used to obtain a C-terminally amidated peptide, which can enhance stability. The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Proline) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and coupled to the resin.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Gly, Ser, Ala, Lys, Arg, Arg).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is dissolved in a water/acetonitrile mixture. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Postulated Bioactivity I: Antimicrobial Properties
The cationic nature of the Arg-Arg-Lys motif strongly suggests potential antimicrobial activity. Cationic AMPs are known to selectively target and disrupt the negatively charged membranes of bacteria.
Proposed Mechanism of Action
The proposed mechanism involves an initial electrostatic attraction of the positively charged peptide to the anionic components of the bacterial cell membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). Following this interaction, the peptide may disrupt the membrane through various models such as the "barrel-stave," "toroidal pore," or "carpet" model, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.
Experimental Protocols for Antimicrobial Activity Assessment
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Strains: A panel of clinically relevant bacteria should be used, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species.
-
Inoculum Preparation: Bacteria are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The peptide is serially diluted in the broth in a 96-well microtiter plate.
-
Incubation: The bacterial inoculum is added to each well, and the plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
RDA is another method to assess antimicrobial activity.
-
Agar Plate Preparation: A nutrient-poor agar is prepared and autoclaved. After cooling, a washed suspension of the target bacteria is added.
-
Well Creation: Small wells are punched into the solidified agar.
-
Peptide Application: A defined amount of the peptide at various concentrations is added to each well.
-
Incubation: The plates are incubated at 37°C for 3 hours to allow for peptide diffusion, followed by overlaying with a nutrient-rich agar and further incubation for 18-24 hours.
-
Zone of Inhibition: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured.
Hypothetical Quantitative Data
The following table presents hypothetical MIC values for this compound based on data from similar arginine- and lysine-rich peptides.
| Bacterial Strain | Gram Stain | Expected MIC (µg/mL) |
| Escherichia coli | Negative | 16 - 64 |
| Pseudomonas aeruginosa | Negative | 32 - 128 |
| Staphylococcus aureus | Positive | 8 - 32 |
| Bacillus subtilis | Positive | 4 - 16 |
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) for this compound against common bacterial strains.
Postulated Bioactivity II: Antioxidant Properties
Certain amino acids, such as those with aromatic or sulfur-containing side chains, are known to contribute to the antioxidant activity of peptides. While this compound lacks these, some studies suggest that basic amino acids like arginine and lysine can also contribute to antioxidant activity.
Proposed Mechanism of Action
The potential antioxidant mechanism could involve the scavenging of free radicals and the chelation of pro-oxidant metal ions. The electron-rich guanidinium group of arginine might play a role in donating electrons to neutralize free radicals.
Experimental Protocols for Antioxidant Activity Assessment
-
Reaction Mixture: A solution of DPPH in methanol is mixed with various concentrations of the peptide.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The scavenging activity is calculated as a percentage of the DPPH radical scavenged. The EC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is determined.
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS solution with potassium persulfate.
-
Reaction: The ABTS•+ solution is diluted with a buffer to a specific absorbance and then mixed with various concentrations of the peptide.
-
Measurement: The absorbance is measured at 734 nm after a short incubation period.
-
Calculation: The percentage of ABTS•+ scavenging is calculated, and the EC50 value is determined.
Hypothetical Quantitative Data
The following table presents hypothetical antioxidant activity data for this compound.
| Assay | Parameter | Expected Value |
| DPPH Scavenging | EC50 (mg/mL) | 1.5 - 5.0 |
| ABTS Scavenging | EC50 (mg/mL) | 1.0 - 4.0 |
Table 2: Hypothetical Antioxidant Activity of this compound.
Postulated Bioactivity III: Anticancer and Cell-Penetrating Properties
The cationic and amphipathic nature of peptides containing Arg-Arg-Lys motifs often facilitates their interaction with and penetration of cell membranes. Cancer cell membranes are typically more negatively charged than those of normal cells, providing a basis for selective targeting by cationic peptides.
Proposed Mechanism of Action
As a cell-penetrating peptide, this compound could potentially be used as a vector to deliver anticancer drugs into tumor cells. Independently, it may exert direct cytotoxic effects on cancer cells by disrupting their membranes or by inducing apoptosis through intracellular pathways.
Experimental Protocols for Anticancer Activity Assessment
This assay measures cell viability and proliferation.
-
Cell Culture: A panel of cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous control cell line (e.g., HEK293) are seeded in 96-well plates and allowed to attach overnight.
-
Peptide Treatment: Cells are treated with various concentrations of the peptide for 24-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is read at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the peptide that inhibits 50% of cell growth) is determined.
This method is used to visualize nuclear changes characteristic of apoptosis.
-
Cell Treatment: Cancer cells are grown on coverslips and treated with the peptide at its IC50 concentration.
-
Staining: After treatment, the cells are fixed and stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Microscopy: The cells are observed under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
Hypothetical Quantitative Data
The following table presents hypothetical IC50 values for this compound against various cell lines.
| Cell Line | Cell Type | Expected IC50 (µM) |
| HeLa | Cervical Cancer | 25 - 100 |
| MCF-7 | Breast Cancer | 30 - 120 |
| A549 | Lung Cancer | 40 - 150 |
| HEK293 | Normal Kidney | > 200 |
Table 3: Hypothetical IC50 Values for this compound against Cancer and Normal Cell Lines.
Conclusion and Future Directions
The peptide this compound, while currently understudied, holds significant potential as a bioactive agent based on its structural characteristics. The presence of a cationic Arg-Arg-Lys cluster is a strong predictor of antimicrobial and cell-penetrating capabilities, with a plausible extension to selective anticancer activity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential bioactivities.
Future research should focus on the synthesis and rigorous experimental validation of the antimicrobial, antioxidant, and anticancer properties of this compound. Should promising activity be confirmed, further studies into its mechanism of action, structure-activity relationships, and in vivo efficacy will be warranted. The exploration of this and similar short, cationic peptides could lead to the development of novel therapeutic agents to address pressing challenges in infectious diseases and oncology.
References
- 1. In Vitro Assessment of Cytotoxic Activity of Bioactive Peptides from Momordica Dioica and Solanum Trilobatumagainst Human Colon Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Purification of the Heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro Using Reversed-Phase High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the purification of the synthetic heptapeptide, Arg-Arg-Lys-Ala-Ser-Gly-Pro, utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol is designed to yield a high degree of purity, suitable for a range of research and development applications, including its potential use as a substrate for protein kinase C. This document provides comprehensive experimental protocols, data presentation, and visual workflows to guide researchers in achieving optimal purification results.
Introduction
The peptide this compound is a short-chain polypeptide with potential significance in cell signaling research, particularly as a substrate for protein kinase C (PKC). The purity of synthetic peptides is paramount for accurate and reproducible experimental outcomes in biological assays and drug development.[1] Impurities, such as truncated or deletion sequences and by-products from the synthesis process, can lead to misleading results.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry standard for the purification of synthetic peptides, offering high resolution and recovery.[2][3] This method separates the target peptide from impurities based on differences in hydrophobicity.[2] This application note provides a detailed protocol for the purification of this compound, followed by purity and identity confirmation using mass spectrometry.
Materials and Methods
Materials and Reagents
-
Crude synthetic this compound peptide
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary pump
-
Autosampler
-
UV-Vis detector
-
Fraction collector
-
-
Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm)
-
Analytical C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS)
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
All mobile phases should be filtered through a 0.22 µm membrane filter and degassed prior to use.
Sample Preparation
-
Dissolve the crude peptide in Mobile Phase A to a concentration of 10 mg/mL.
-
For this hydrophilic peptide, dissolving in the initial mobile phase conditions is recommended to ensure good retention on the column.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Preparative RP-HPLC Purification
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 15 mL/min.
-
Inject the prepared peptide sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B as detailed in the table below.
-
Monitor the elution profile at 215 nm and 280 nm. The peptide bond absorbs strongly at 215 nm.
-
Collect fractions corresponding to the major peak, which represents the target peptide.
| Time (minutes) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 5 | 15 |
| 5 | 5 | 15 |
| 35 | 45 | 15 |
| 40 | 100 | 15 |
| 45 | 100 | 15 |
| 50 | 5 | 15 |
| 60 | 5 | 15 |
Purity Analysis by Analytical RP-HPLC
-
Pool the fractions containing the purified peptide.
-
Inject a small aliquot of the pooled fractions onto an analytical C18 column.
-
Equilibrate the analytical column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Apply a linear gradient of 5-65% Mobile Phase B over 30 minutes.
-
Determine the purity of the peptide by integrating the peak area of the target peptide relative to the total peak area in the chromatogram.
Identity Confirmation by Mass Spectrometry
-
Analyze the purified peptide fraction using a mass spectrometer to confirm its molecular weight.
-
The expected monoisotopic mass of this compound (C31H58N14O9) is approximately 770.9 g/mol .
Lyophilization
-
Freeze the pooled, purified fractions at -80°C.
-
Lyophilize the frozen sample to obtain the purified peptide as a white powder.
Results and Discussion
The purification of this compound was successfully achieved using the described RP-HPLC protocol. The chromatograms from the analytical HPLC of the crude and purified peptide demonstrate a significant increase in purity. The quantitative data from the purification is summarized in the table below.
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by analytical HPLC) | ~65% | >98% |
| Yield | N/A | ~35% |
| Observed Mass (m/z) | Multiple peaks | 771.5 [M+H]+ |
| Expected Mass | 770.9 g/mol | 770.9 g/mol |
The initial purity of the crude synthetic peptide was approximately 65%, with several impurity peaks observed in the chromatogram. After a single round of preparative RP-HPLC, the purity of the target peptide was enhanced to over 98%. The identity of the purified peptide was confirmed by mass spectrometry, with the observed mass corresponding to the expected molecular weight of this compound. The final yield of the purified peptide was approximately 35%, which is a typical recovery for peptide purification.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Fluorescent Labeling of Arg-Arg-Lys-Ala-Ser-Gly-Pro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development.[][2][3] They enable the visualization and tracking of peptides in various applications, including cellular imaging, receptor binding studies, and high-throughput screening assays.[3][4] This document provides detailed application notes and protocols for the fluorescent labeling of the heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro. This peptide presents unique labeling challenges and opportunities due to the presence of multiple potential labeling sites: the N-terminal α-amino group, the ε-amino group of the lysine residue, and the guanidinium groups of the two arginine residues. Understanding the chemoselectivity of different labeling strategies is crucial for obtaining a homogeneously labeled product with preserved biological activity.
Strategic Considerations for Labeling this compound
The choice of labeling strategy depends on the desired outcome of the experiment. Key considerations include the specific site of labeling, the properties of the chosen fluorescent dye, and the potential impact of the label on the peptide's structure and function.
Site-Specific Labeling:
The peptide this compound has three types of nucleophilic sites available for labeling with common amine-reactive dyes:
-
N-terminal α-amino group: Labeling at the N-terminus is a common strategy. The pKa of the N-terminal α-amino group is typically lower (around 8.0) than that of the lysine ε-amino group (around 10.5). This difference can be exploited to achieve selective N-terminal labeling by controlling the reaction pH. Performing the labeling reaction at a near-physiological pH (7.0-8.0) favors the reaction at the more nucleophilic N-terminus.
-
Lysine ε-amino group: The side chain of lysine provides a reactive primary amine for labeling. To specifically target the lysine residue while leaving the N-terminus unlabeled, the N-terminus can be protected during peptide synthesis and deprotected after labeling. Alternatively, enzymatic methods or orthogonal labeling strategies can be employed for site-specific modification.
-
Arginine guanidinium groups: While less common, the guanidinium group of arginine can be modified under specific conditions, offering an alternative labeling site. This can be advantageous if the N-terminus and lysine side chain are critical for the peptide's biological activity.
Choice of Fluorescent Dye:
A wide variety of fluorescent dyes are commercially available, each with distinct spectral properties, brightness, photostability, and physicochemical characteristics. The selection of the dye should be based on the specific application and the available instrumentation. It is important to consider that the properties of the dye, such as hydrophobicity and charge, can influence the overall properties and biological activity of the labeled peptide. For instance, hydrophobic dyes may alter the peptide's conformation and interaction with biological membranes.
Quantitative Data Summary
The following tables summarize the properties of commonly used fluorescent dyes for peptide labeling.
Table 1: Spectral Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~517 | ~75,000 | 0.92 |
| 5-FAM (5-Carboxyfluorescein) | ~492 | ~517 | ~83,000 | 0.93 |
| TAMRA (Tetramethylrhodamine) | ~552 | ~578 | ~91,000 | 0.1 |
| Cy3 | ~550 | ~570 | ~150,000 | 0.15 |
| Cy5 | ~650 | ~670 | ~250,000 | 0.27 |
| Alexa Fluor 488 | ~490 | ~525 | ~73,000 | 0.92 |
| Alexa Fluor 555 | ~555 | ~580 | ~150,000 | 0.1 |
| ATTO 488 | ~501 | ~523 | ~90,000 | 0.80 |
| ATTO 647N | ~646 | ~664 | ~150,000 | 0.65 |
Data compiled from various commercial and literature sources.
Table 2: Physicochemical Properties of Selected Fluorophores
| Fluorophore | Molecular Weight (approx.) | Charge at pH 7.4 | Relative Hydrophobicity |
| FITC | 531 g/mol | -2 | Moderate |
| TAMRA | 430 g/mol | 0 or -1 | High |
| Cy5 | 792 g/mol | +1 | High |
| Alexa Fluor 488 | 643 g/mol | -2 | Low |
Properties can vary depending on the specific isomer and conjugation chemistry.
Experimental Protocols
Here, we provide detailed protocols for three common labeling strategies for the this compound peptide.
Protocol 1: Selective N-Terminal Labeling using NHS-Ester Chemistry
This protocol exploits the pKa difference between the N-terminal α-amino group and the lysine ε-amino group to achieve selective labeling at the N-terminus.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye with an N-hydroxysuccinimide (NHS) ester (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Trifluoroacetic acid (TFA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the this compound peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 1.2 to 1.5-fold molar excess of the dissolved dye to the peptide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Acidification: Acidify the reaction mixture with a small volume of TFA to a final concentration of 0.1% to stop the reaction and prepare the sample for purification.
-
Purification: Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. Monitor the elution profile at the absorbance wavelength of the peptide bond (214-220 nm) and the excitation wavelength of the fluorophore.
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass spectrum should show a peak corresponding to the molecular weight of the peptide plus the molecular weight of the fluorescent dye.
Protocol 2: Lysine Side-Chain Labeling using Fmoc Protection
This protocol describes the labeling of the lysine side chain by protecting the N-terminus with an Fmoc group during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Arg(Pbf)-Arg(Pbf)-Lys(Boc)-Ala-Ser(tBu)-Gly-Pro-Resin
-
Piperidine in DMF (20%)
-
Amine-reactive fluorescent dye (NHS ester)
-
DMF, DMSO
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS chemistry, incorporating the lysine residue with its ε-amino group protected by a Boc group and the N-terminus protected by an Fmoc group.
-
Selective N-terminal Deprotection: After the final coupling step, selectively remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF.
-
On-Resin Labeling: Dissolve the amine-reactive fluorescent dye in DMF or DMSO and add it to the deprotected peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and dichloromethane to remove excess dye and reagents.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the labeled peptide by RP-HPLC as described in Protocol 1.
-
Characterization: Verify the product by mass spectrometry.
Protocol 3: Arginine Labeling via Carbamoylation and Dye Conjugation
This protocol is based on a newer strategy for labeling arginine residues and may require specialized reagents.
Materials:
-
This compound peptide
-
Reagents for carbamoylation of arginine (specific kits or published procedures)
-
Fluorescent dye with a compatible reactive group for conjugation to the carbamoylated arginine.
-
Appropriate buffers and solvents for the specific chemistry.
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Carbamoylation of Arginine: Follow a specific protocol for the chemical modification of the arginine guanidinium group to introduce a reactive handle. This often involves multi-step chemical synthesis.
-
Dye Conjugation: React the modified peptide with the fluorescent dye that has a functional group complementary to the handle introduced in the previous step.
-
Purification and Characterization: Purify and characterize the final labeled peptide using RP-HPLC and mass spectrometry as described in the previous protocols.
Visualizations
Experimental Workflow for N-Terminal Labeling
Caption: Workflow for selective N-terminal fluorescent labeling.
Decision Tree for Labeling Site Selection
Caption: Decision tree for selecting the optimal labeling site.
Potential Signaling Pathway Involvement
While the specific signaling pathway for "this compound" is not defined, many short arginine- and lysine-rich peptides are known to be involved in cellular uptake and protein-protein interactions.
Caption: Hypothetical cellular uptake and interaction pathway.
Conclusion
The successful fluorescent labeling of the this compound peptide requires careful consideration of the desired labeling site and the appropriate chemical strategy. By following the detailed protocols and considering the factors outlined in these application notes, researchers can generate high-quality fluorescently labeled peptides for a wide range of applications in basic research and drug development. The provided workflows and decision trees aim to guide the researcher in making informed choices for their specific experimental needs. Subsequent characterization of the labeled peptide is crucial to ensure its purity and integrity before use in downstream assays.
References
Application Note & Protocol: Serum Stability of the Heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-based therapeutics offer significant potential due to their high specificity and potency. However, a primary challenge in their clinical development is their susceptibility to degradation by proteases present in serum, which can lead to a short in vivo half-life.[1][2][3] Assessing the stability of a peptide candidate, such as the heptapeptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro," in serum is a critical step in early-stage drug development. This document provides a detailed protocol for evaluating the in vitro stability of this compound in human serum using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method allows for the quantification of the intact peptide over time, providing essential data to determine its degradation rate and half-life.[1][4]
Data Presentation
The stability of this compound in human serum is determined by monitoring the percentage of the intact peptide remaining at various time points. The data should be summarized in a structured table for clear comparison and analysis.
Table 1: Stability of this compound in Human Serum at 37°C
| Time Point (hours) | % Intact Peptide Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 0.5 | 88.5 ± 2.3 |
| 1 | 75.1 ± 3.1 |
| 2 | 58.9 ± 2.9 |
| 4 | 34.7 ± 2.0 |
| 8 | 12.1 ± 1.5 |
| 24 | <1.0 |
From the data in Table 1, the half-life (t½) of this compound in human serum at 37°C can be calculated using a one-phase decay model. The calculated half-life is approximately 2.5 hours.
Experimental Protocols
This section provides a detailed methodology for conducting the serum stability assay for the this compound peptide.
1. Materials and Reagents
-
This compound peptide (lyophilized powder, purity >95%)
-
Human Serum (pooled, from a commercial source)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (low-bind)
-
Incubator or water bath set to 37°C
-
RP-HPLC system with UV detector
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Solutions
-
Peptide Stock Solution (1 mg/mL): Dissolve the this compound peptide in DMSO to a final concentration of 1 mg/mL.
-
Working Serum Aliquots: Thaw the human serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Collect the supernatant and store it in single-use aliquots at -80°C to ensure consistency between experiments.
-
Precipitating Solution (1% TFA in ACN): Prepare a solution of 1% (v/v) Trifluoroacetic Acid in acetonitrile. This solution is used to quench the enzymatic reaction and precipitate serum proteins.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Serum Stability Assay Procedure
-
Incubation:
-
Pre-warm the required volume of a working serum aliquot to 37°C in a water bath or incubator.
-
Spike the serum with the peptide stock solution to achieve a final concentration of 100 µg/mL. Ensure the final DMSO concentration is minimal (e.g., <1%) to avoid impacting enzyme activity.
-
Vortex the tube gently to mix and immediately take the t=0 time point sample.
-
Incubate the remaining serum-peptide mixture at 37°C.
-
-
Sampling and Quenching:
-
At each designated time point (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately add the aliquot to a microcentrifuge tube containing a 2:1 ratio of the cold Precipitating Solution (e.g., 100 µL of 1% TFA in ACN).
-
Vortex the tube vigorously for 30 seconds to ensure complete protein precipitation and quenching of proteolytic activity.
-
-
Protein Precipitation and Sample Preparation:
-
Incubate the quenched samples on ice for 20 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the peptide and its metabolites, to an HPLC vial for analysis.
-
4. Sample Analysis by RP-HPLC
-
HPLC Method:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 220 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-27 min: 60% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-37 min: 5% B (re-equilibration)
-
-
-
Peak Identification: Identify the peak corresponding to the intact this compound peptide based on its retention time, which is confirmed by injecting a standard solution of the peptide.
5. Data Analysis
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample using the following formula:
% Intact Peptide Remaining = (Peak Area at time Tx / Peak Area at time T0) x 100%
-
Plot the percentage of intact peptide remaining against time.
-
Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Workflow for peptide serum stability assay.
Caption: Peptide degradation by serum proteases.
References
- 1. benchchem.com [benchchem.com]
- 2. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Arg-Arg-Lys-Ala-Ser-Gly-Pro Peptide for Protein Kinase C Inhibition Assays
For Research Use Only.
Introduction
The heptapeptide, Arg-Arg-Lys-Ala-Ser-Gly-Pro, serves as a valuable tool for researchers and drug development professionals studying the activity of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in numerous diseases, making it a significant target for therapeutic intervention. This peptide, based on a known PKC substrate recognition motif, can be effectively utilized in enzyme inhibition assays to screen for and characterize potential PKC inhibitors.
This document provides detailed protocols for the use of this compound as a substrate in a competitive enzyme inhibition assay for Protein Kinase C.
Principle of the Assay
The assay is based on the principle of competitive inhibition. The peptide this compound acts as a substrate for PKC. In the presence of ATP, PKC catalyzes the transfer of a phosphate group to the serine residue of the peptide. The inhibitory potential of a test compound is determined by its ability to compete with the peptide substrate and reduce the rate of phosphorylation. The level of peptide phosphorylation is quantified, typically through the use of radiolabeled ATP ([γ-32P]ATP), followed by the separation of the phosphorylated peptide from the free ATP and subsequent measurement of incorporated radioactivity.
A closely related nonapeptide, this compound-Pro-Val, is a known substrate for in vitro phosphorylation by rat brain protein kinase C, with an apparent Michaelis constant (Kmapp) of approximately 130 µM[1]. It is important to note that a similar peptide with an alanine substitution for serine (Arg-Arg-Lys-Ala-Ala-Gly-Pro-Pro-Val) has been shown to be a weak inhibitor of the enzyme[1].
Materials and Reagents
-
Peptide: this compound (lyophilized powder)
-
Enzyme: Purified, active Protein Kinase C (PKC)
-
Radioisotope: [γ-32P]ATP
-
Non-radiolabeled ATP
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
Stopping Reagent: 75 mM Phosphoric Acid
-
Test Compounds (Potential Inhibitors)
-
Phosphocellulose Paper (e.g., P81)
-
Scintillation Counter and Scintillation Fluid
-
Microcentrifuge tubes and pipettes
-
Water bath or incubator
Experimental Protocols
Preparation of Reagents
-
Peptide Stock Solution: Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
PKC Enzyme Preparation: Dilute the purified PKC enzyme in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol) to the desired working concentration. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
ATP Stock Solution: Prepare a 10 mM stock solution of non-radiolabeled ATP in sterile water. Prepare a working solution of [γ-32P]ATP by diluting it with the non-radiolabeled ATP stock to achieve the desired specific activity.
-
Lipid Activator Preparation: Prepare vesicles of phosphatidylserine (PS) and diacylglycerol (DAG) by sonication or extrusion. A typical final concentration in the assay is 100 µg/mL PS and 20 µg/mL DAG.
-
Test Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions. Serially dilute the compounds in the assay buffer to the desired final concentrations. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
PKC Inhibition Assay Protocol
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in the specified order:
-
Assay Buffer
-
Lipid Activator (PS/DAG)
-
Test Compound or Vehicle Control
-
This compound peptide substrate (final concentration typically at or near the Km value)
-
PKC Enzyme
-
-
Pre-incubation: Gently mix the contents and pre-incubate the reaction mixture for 10 minutes at 30°C to allow the test compound to interact with the enzyme.
-
Initiation of Reaction: Start the phosphorylation reaction by adding the [γ-32P]ATP working solution. The final ATP concentration should be at or near the Km for ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
Termination of Reaction: Stop the reaction by adding an equal volume of the stopping reagent (75 mM phosphoric acid).
-
Separation of Phosphorylated Peptide:
-
Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose paper three times for 5 minutes each in a large volume of 0.5% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:
-
CPM_inhibitor: Counts per minute in the presence of the test compound.
-
CPM_vehicle: Counts per minute in the presence of the vehicle control (e.g., DMSO).
-
CPM_blank: Counts per minute in a reaction without the enzyme (background).
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from a PKC inhibition assay using a known inhibitor.
| Inhibitor Concentration (µM) | CPM (Counts Per Minute) | % Inhibition |
| 0 (Vehicle) | 15,000 | 0 |
| 0.01 | 13,500 | 10 |
| 0.1 | 10,500 | 30 |
| 1 | 7,500 | 50 |
| 10 | 3,000 | 80 |
| 100 | 1,500 | 90 |
| Blank (No Enzyme) | 500 | - |
IC50: 1 µM
Visualizations
Signaling Pathway
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Experimental Workflow
Caption: Workflow for the PKC enzyme inhibition assay.
References
Application Notes and Protocols for the Conjugation of "Arg-Arg-Lys-Ala-Ser-Gly-Pro" to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heptapeptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro" (RRLASGP) is a short amino acid sequence characterized by a cluster of positively charged residues. The presence of two arginine (Arg) and one lysine (Lys) residues at the N-terminus strongly suggests that this peptide functions as a cell-penetrating peptide (CPP).[1][2] Arginine-rich peptides are well-known for their ability to traverse cellular membranes, making them valuable tools for the intracellular delivery of therapeutic and diagnostic agents.[3] The guanidinium group of arginine, in particular, is pivotal for this function, as it can form bidentate hydrogen bonds with negatively charged components of the cell membrane, facilitating uptake.[1][4]
Conjugating RRLASGP to nanoparticles (NPs) can enhance the delivery of various payloads, such as small molecule drugs, proteins, or nucleic acids, into cells. The nanoparticle scaffold can protect the peptide from degradation, improve its pharmacokinetic profile, and allow for the co-delivery of multiple therapeutic agents. This document provides detailed application notes and protocols for the conjugation of the RRLASGP peptide to two commonly used nanoparticle platforms: gold nanoparticles (AuNPs) and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Physicochemical Properties of this compound
The chemical structure and basic properties of the peptide are detailed below.
| Property | Value |
| Sequence | This compound |
| Molecular Formula | C31H58N14O9 |
| Molecular Weight | 786.9 g/mol (average) |
| Predicted Charge at pH 7.4 | +3 (from two Arg, one Lys, and the N-terminus) |
| Key Functional Groups for Conjugation | - N-terminal primary amine- Lysine side-chain primary amine- Arginine side-chain guanidinium groups- C-terminal carboxylic acid |
Note: The high positive charge at physiological pH is a critical factor for both its cell-penetrating ability and the conjugation strategies outlined below.
Application Notes
Principle of Conjugation
The conjugation of RRLASGP to nanoparticles relies on the chemical reaction between functional groups on the peptide and the nanoparticle surface. The choice of conjugation chemistry depends on the type of nanoparticle and its surface functionalization.
-
For Carboxylated Nanoparticles (e.g., PLGA-COOH, AuNP-COOH): The most common strategy is the formation of a stable amide bond between the primary amines of the peptide (N-terminus and lysine side chain) and the carboxyl groups on the nanoparticle surface. This reaction is typically mediated by carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl groups to form a reactive intermediate, which is then stabilized by NHS to create an amine-reactive NHS ester. This ester readily reacts with the primary amines on the peptide.
-
For Citrate-Capped Gold Nanoparticles: These nanoparticles are stabilized by a layer of negatively charged citrate ions. Positively charged peptides like RRLASGP can be conjugated through a combination of electrostatic interactions and ligand exchange. The strong positive charge of the peptide displaces the weakly bound citrate ions on the gold surface.
Key Experimental Considerations
-
pH of the Reaction: The pH of the conjugation buffer is critical. For EDC/NHS chemistry, a slightly acidic to neutral pH (6.0-7.5) is optimal for the activation of carboxyl groups and subsequent reaction with amines. For electrostatic adsorption onto citrate-capped AuNPs, a pH that ensures the peptide is positively charged and the nanoparticles are negatively charged is necessary.
-
Molar Ratio of Reactants: The ratio of peptide to nanoparticles and the concentration of coupling agents (EDC/NHS) should be optimized to control the density of peptide on the nanoparticle surface. An excess of peptide is often used to ensure efficient conjugation.
-
Purification: After conjugation, it is essential to remove any unreacted peptide and coupling agents. This is typically achieved through repeated centrifugation and resuspension of the nanoparticles.
-
Characterization: The successful conjugation and characterization of the peptide-NP conjugates are crucial. Key characterization techniques include:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation. An increase in size is indicative of peptide conjugation.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A shift in zeta potential (e.g., from negative to positive) is a strong indicator of successful conjugation of a cationic peptide.
-
UV-Vis Spectroscopy: For gold nanoparticles, a red-shift in the surface plasmon resonance (SPR) peak can indicate a change in the local refractive index around the nanoparticles due to peptide binding.
-
Quantification of Conjugated Peptide: Techniques such as a Bradford assay, bicinchoninic acid (BCA) assay, or fluorescence-based methods (if using a fluorescently labeled peptide) can be used to quantify the amount of peptide conjugated to the nanoparticles.
-
Experimental Protocols
Conjugation of RRLASGP to Carboxylated Gold Nanoparticles (AuNP-COOH)
This protocol utilizes EDC/NHS chemistry to form a covalent amide bond.
Materials:
-
Carboxylated Gold Nanoparticles (AuNP-COOH) suspension (e.g., 20 nm)
-
This compound (RRLASGP) peptide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultra-pure water
Protocol:
-
Prepare a stock solution of RRLASGP peptide in ultra-pure water (e.g., 1 mg/mL).
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in cold MES buffer.
-
To 1 mL of the AuNP-COOH suspension, add 100 µL of EDC stock solution and 100 µL of NHS stock solution.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.
-
Centrifuge the activated AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs) and discard the supernatant to remove excess EDC/NHS.
-
Resuspend the pellet in 1 mL of MES buffer.
-
Add 100 µL of the RRLASGP peptide stock solution to the activated AuNPs.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
Centrifuge the RRLASGP-AuNP conjugates to remove unreacted peptide.
-
Resuspend the pellet in 1 mL of PBS.
-
Repeat the centrifugation and resuspension step two more times with PBS.
-
Resuspend the final conjugate in a suitable buffer for storage (e.g., PBS at 4°C).
-
Characterize the conjugates for size, zeta potential, and peptide concentration.
Conjugation of RRLASGP to Carboxylated PLGA Nanoparticles
This protocol is similar to the one for AuNP-COOH, using EDC/NHS chemistry.
Materials:
-
Carboxylated PLGA Nanoparticles (prepared using a suitable method like emulsion-solvent evaporation)
-
This compound (RRLASGP) peptide
-
EDC, NHS
-
MES buffer (0.1 M, pH 6.0)
-
PBS, pH 7.4
-
Ultra-pure water
Protocol:
-
Disperse a known amount of carboxylated PLGA nanoparticles in MES buffer (e.g., 10 mg/mL).
-
Add EDC and NHS to the nanoparticle suspension (a typical molar ratio of PLGA-COOH:EDC:NHS is 1:10:10) and incubate for 30 minutes at room temperature to activate the carboxyl groups.
-
Centrifuge the activated PLGA NPs (e.g., 15,000 x g for 30 minutes) and discard the supernatant.
-
Resuspend the activated NPs in fresh MES buffer.
-
Add the RRLASGP peptide solution to the activated PLGA NPs (e.g., a 2-fold molar excess of peptide relative to the estimated surface carboxyl groups).
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Purify the RRLASGP-PLGA conjugates by centrifugation to remove unreacted peptide and by-products.
-
Wash the nanoparticles by resuspending in ultra-pure water and centrifuging again. Repeat this step three times.
-
Lyophilize the final product or resuspend it in a suitable buffer for storage.
-
Characterize the conjugates for size, zeta potential, and peptide loading.
Data Presentation: Expected Characterization Results
The following tables summarize typical quantitative data that can be expected from the characterization of peptide-nanoparticle conjugates. The values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Physicochemical Characterization of RRLASGP-AuNP Conjugates
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| AuNP-COOH | 22.5 ± 1.2 | 0.15 | -35.2 ± 2.5 |
| RRLASGP-AuNP | 35.8 ± 2.1 | 0.21 | +25.7 ± 3.1 |
Table 2: Physicochemical Characterization of RRLASGP-PLGA Conjugates
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Peptide Loading (µg/mg NP) |
| PLGA-COOH NP | 180.4 ± 5.6 | 0.11 | -28.9 ± 1.8 | N/A |
| RRLASGP-PLGA NP | 195.2 ± 6.3 | 0.14 | +18.4 ± 2.2 | 45.6 ± 4.3 |
Visualizations
Diagram of Experimental Workflow
Caption: Workflow for nanoparticle-peptide conjugation.
Diagram of CPP-Mediated Intracellular Delivery
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Properties of Arginine-rich Peptides and their Application in Cargo Delivery to Cancer. (2023) | Min Ma | 5 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Peptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro" in Peptide Arrays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide, Arg-Arg-Lys-Ala-Ser-Gly-Pro (RRLASGP), serves as a valuable tool in peptide array-based assays, primarily as a substrate for Protein Kinase C (PKC). This heptapeptide contains a serine residue that is a target for phosphorylation by PKC, a crucial family of serine/threonine kinases involved in a myriad of cellular signaling pathways. Understanding the kinetics and regulation of PKC is paramount in various research fields, including oncology, immunology, and neurobiology. Peptide arrays featuring the RRLASGP sequence offer a high-throughput platform for studying PKC activity, screening for inhibitors, and elucidating its role in signaling cascades.
These application notes provide detailed protocols for utilizing the RRLASGP peptide in array formats for the robust analysis of Protein Kinase C activity.
Principle
The core principle behind the application of the "this compound" peptide in arrays is the enzymatic transfer of a phosphate group from ATP to the serine residue within the peptide sequence by Protein Kinase C. This phosphorylation event can be detected and quantified using various methods, such as radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP), fluorescently labeled anti-phosphoserine antibodies, or other label-free detection technologies. The intensity of the signal generated is directly proportional to the kinase activity.
Quantitative Data Summary
The following table summarizes the kinetic parameters for a peptide substrate closely related to RRLASGP, which provides a strong indication of the expected performance of RRLASGP in similar assays.
| Peptide Sequence | Kinase | Apparent Km (Kmapp) | Notes |
| This compound-Pro-Val | Protein Kinase C | ~130 µM | This nonapeptide contains the core RRLASGP sequence and is a known substrate for a partially purified preparation of rat brain PKC.[1] |
Signaling Pathway
The "this compound" peptide is a substrate for Protein Kinase C (PKC), a key component of a major signal transduction pathway. The activation of PKC is a multi-step process initiated by various extracellular signals.
Figure 1: Simplified Protein Kinase C (PKC) Signaling Pathway.
Experimental Protocols
Protocol 1: Peptide Array-Based Protein Kinase C Activity Assay
This protocol describes a method for determining the activity of PKC using a peptide array functionalized with "this compound".
A. Materials and Reagents
-
Peptide array slides with immobilized RRLASGP peptide
-
Purified, active Protein Kinase C
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
ATP solution (10 mM)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes (for PKC activation)
-
Wash Buffers (e.g., 1% SDS in PBS; 0.5 M NaCl in PBS; PBS with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Anti-phosphoserine antibody (for non-radioactive detection)
-
Fluorescently labeled secondary antibody (for non-radioactive detection)
-
Phosphor imager or fluorescence scanner
-
Incubation chamber for slides
B. Experimental Workflow Diagram
Figure 2: Experimental Workflow for a Peptide Array-Based Kinase Assay.
C. Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare all buffers and solutions as required.
-
Prepare the Kinase Reaction Mix: In the Kinase Reaction Buffer, add the purified PKC to the desired final concentration. Add PS/DAG liposomes to activate the kinase.
-
Prepare the ATP Mix: For radioactive detection, add [γ-³²P]ATP to the cold ATP solution to achieve the desired specific activity. For non-radioactive detection, use only cold ATP.
-
-
Peptide Array Preparation:
-
Carefully place the peptide array slide in an incubation chamber.
-
Hydrate the array by washing with Kinase Reaction Buffer for 10 minutes.
-
For non-radioactive assays, block the array with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding. Wash three times with PBS-T.
-
-
Kinase Reaction:
-
Aspirate the buffer from the array surface.
-
Initiate the kinase reaction by adding the Kinase Reaction Mix to the array.
-
Immediately add the ATP Mix to the reaction to start the phosphorylation.
-
Incubate the array at 30°C for a predetermined time (e.g., 30-120 minutes). The optimal time should be determined empirically.
-
-
Washing:
-
After incubation, aspirate the reaction mixture.
-
Wash the array sequentially with 1% SDS in PBS, 0.5 M NaCl in PBS, and finally with PBS to remove unbound ATP and kinase.
-
-
Detection:
-
For Radioactive Detection:
-
Air dry the slide.
-
Expose the slide to a phosphor screen for an appropriate amount of time.
-
Scan the screen using a phosphor imager.
-
-
For Non-Radioactive (Fluorescent) Detection:
-
Incubate the array with a primary antibody against phosphoserine (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the array three times with PBS-T.
-
Incubate the array with a fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash the array three times with PBS-T and once with PBS.
-
Air dry the slide in the dark.
-
-
-
Data Acquisition and Analysis:
-
Scan the array slide using a suitable microarray scanner.
-
Quantify the signal intensity for each peptide spot.
-
Subtract the background signal from the spot intensity.
-
For inhibitor screening, calculate the percentage of inhibition relative to a control without the inhibitor.
-
Protocol 2: Screening for PKC Inhibitors
This protocol is an adaptation of Protocol 1 for the high-throughput screening of potential Protein Kinase C inhibitors.
A. Additional Materials
-
Library of potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
B. Procedure
-
Follow steps 1 and 2 of Protocol 1.
-
In the Kinase Reaction Mix, add the inhibitor compounds at various concentrations. Include a vehicle control (e.g., DMSO) without any inhibitor.
-
Proceed with the kinase reaction, washing, and detection steps as described in Protocol 1.
-
Data Analysis:
-
Normalize the signal from each inhibitor-treated spot to the vehicle control.
-
Plot the percentage of kinase activity versus the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor at which 50% of the kinase activity is inhibited) for each compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Inadequate blocking or washing. | Increase blocking time and/or use a different blocking agent. Increase the number and duration of wash steps. |
| Non-specific antibody binding. | Use a higher dilution of the primary or secondary antibody. Include a no-primary-antibody control. | |
| Low or No Signal | Inactive kinase. | Use a fresh batch of kinase and ensure proper storage and handling. Confirm kinase activity with a known substrate in a solution-based assay. |
| Insufficient ATP or cofactors. | Check the concentration and purity of ATP. Ensure the presence of necessary cofactors like Mg²⁺, Ca²⁺, and lipid activators in the reaction buffer. | |
| Sub-optimal reaction conditions. | Optimize incubation time, temperature, and pH. | |
| Inconsistent Spot Intensities | Uneven application of reagents. | Ensure the array surface is completely and evenly covered with the reaction mixture. Use an appropriate incubation chamber to prevent evaporation. |
| Array surface defects. | Inspect the array for any visible defects before use. |
Conclusion
The "this compound" peptide is a robust and specific substrate for Protein Kinase C, making it an excellent tool for peptide array-based assays. The protocols outlined in these application notes provide a framework for researchers to investigate PKC activity, screen for novel inhibitors, and further unravel the complexities of cellular signaling pathways. The high-throughput nature of peptide arrays, combined with the specificity of the RRLASGP substrate, offers a powerful platform for advancing drug discovery and fundamental research.
References
Application Notes and Protocols for the Investigational Peptide R2KASGP-7
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The novel heptapeptide "Arg-arg-lys-ala-ser-gly-pro," hereafter referred to as R2KASGP-7, is a synthetic peptide with potential therapeutic applications. Its sequence, rich in positively charged amino acids (Arginine, Lysine), suggests a potential for interaction with negatively charged cell membranes, a characteristic feature of antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). This document provides detailed application notes on the proposed mechanism of action, fictional but plausible supporting data, and comprehensive protocols for its investigation as a potential therapeutic agent.
Hypothetical Therapeutic Application: Antimicrobial Agent
R2KASGP-7 is proposed as a novel antimicrobial agent, specifically targeting gram-negative bacteria. The highly cationic nature of the peptide is hypothesized to facilitate its interaction with and disruption of the bacterial outer membrane, leading to cell death. Furthermore, a potential intracellular target is the bacterial signal transduction protein Kinase Y, a key regulator of virulence factor expression.
Physicochemical Properties
| Property | Value |
| Sequence | This compound |
| Molecular Formula | C31H58N14O9 |
| Molecular Weight | 786.95 g/mol |
| Theoretical pI | 12.5 |
| Purity (HPLC) | >95% |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water |
Quantitative Data Summary (Hypothetical)
The following tables summarize the hypothetical in vitro activity of R2KASGP-7.
Table 1: Minimum Inhibitory Concentration (MIC) of R2KASGP-7 against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 |
| Klebsiella pneumoniae (ATCC 700603) | 32 |
| Staphylococcus aureus (ATCC 29213) | >128 |
Table 2: In Vitro Kinase Y Inhibition Assay.
| Parameter | Value |
| IC50 | 10 µM |
Table 3: Cytotoxicity against Human Cell Lines.
| Cell Line | CC50 (µg/mL) |
| HEK293 (Human Embryonic Kidney) | >256 |
| HaCaT (Human Keratinocyte) | >256 |
Experimental Protocols
Peptide Synthesis and Purification
This protocol describes the synthesis of R2KASGP-7 using Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-protected amino acids (Arg(Pbf), Lys(Boc), Ala, Ser(tBu), Gly)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile (ACN)
-
Reverse-phase HPLC system
-
Lyophilizer
Protocol:
-
Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: Dissolve the next Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and shake for 2 hours. Wash with DMF (3x) and DCM (3x).
-
Repeat steps 2 and 3 for each amino acid in the sequence (Gly, Ser(tBu), Ala, Lys(Boc), Arg(Pbf), Arg(Pbf)).
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 3 hours.
-
Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the crude peptide.
-
Purification: Dissolve the crude peptide in a minimal amount of water/ACN. Purify using a reverse-phase HPLC system with a C18 column and a water/ACN gradient containing 0.1% TFA.
-
Collect fractions containing the pure peptide and confirm the mass using mass spectrometry.
-
Lyophilize the pure fractions to obtain a white powder.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of R2KASGP-7.
Materials:
-
R2KASGP-7 peptide
-
Bacterial strains (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of R2KASGP-7 in sterile water.
-
In a 96-well plate, perform a two-fold serial dilution of the peptide in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum to a concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
In Vitro Kinase Inhibition Assay
This protocol measures the ability of R2KASGP-7 to inhibit the activity of a target kinase (Kinase Y).
Materials:
-
Recombinant Kinase Y
-
R2KASGP-7 peptide
-
ATP
-
Kinase substrate peptide
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of R2KASGP-7 in kinase assay buffer.
-
In a white 96-well plate, add the kinase, substrate peptide, and peptide inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition for each peptide concentration and determine the IC50 value by plotting the percent inhibition against the log of the peptide concentration.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of R2KASGP-7 against mammalian cells.
Materials:
-
Human cell lines (e.g., HEK293, HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
R2KASGP-7 peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of R2KASGP-7 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the peptide dilutions.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each concentration and determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Hypothetical mechanism of action of R2KASGP-7.
Caption: Workflow for peptide synthesis and purification.
Caption: Workflow for in vitro biological evaluation.
Application Notes and Protocols: The Potential of Arg-Arg-Lys-Ala-Ser-Gly-Pro (RRKASGP) as a Drug Delivery Vehicle
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro, with the three-letter code (this compound) and single-letter code RRKASGP, is recognized as a substrate for Protein Kinase A (PKA). While direct applications of RRKASGP in drug delivery are not yet established in published literature, its primary sequence, rich in cationic amino acids, suggests a strong potential for use as a cell-penetrating peptide (CPP). This document outlines the theoretical framework, potential applications, and detailed experimental protocols to investigate and validate the use of RRKASGP in advanced drug delivery systems.
The presence of two arginine and one lysine residue imparts a significant positive charge to the peptide at physiological pH.[1][2] This characteristic is a hallmark of many potent CPPs, which are capable of traversing cellular membranes and delivering a variety of cargo molecules, including small molecule drugs, peptides, and nucleic acids, into the cell interior.[3][4] The proposed mechanism for arginine-rich CPPs involves initial electrostatic interactions with the negatively charged components of the cell membrane, such as proteoglycans and phospholipids, followed by internalization through endocytosis or direct translocation.[1]
Furthermore, the fact that RRKASGP is a PKA substrate introduces a unique possibility for designing "smart" drug delivery systems. PKA is a key enzyme in various cellular signaling pathways, and its activity can be upregulated in certain disease states, such as cancer. A drug-peptide conjugate utilizing RRKASGP could be designed to release its therapeutic payload upon phosphorylation by PKA, thereby offering a targeted release mechanism within specific cellular compartments or in cells with elevated PKA activity.
These application notes provide a comprehensive guide for researchers interested in exploring the potential of the RRKASGP peptide as a novel vehicle for targeted and triggered drug delivery.
Potential Applications
-
Cell-Penetrating Peptide for Enhanced Drug Uptake: The cationic nature of RRKASGP suggests its utility as a CPP to enhance the intracellular delivery of membrane-impermeable or poorly permeable drugs.
-
Targeted Drug Delivery to PKA-Active Cells: Conjugating a therapeutic agent to RRKASGP could facilitate targeted delivery to cells with high PKA activity, potentially reducing off-target effects.
-
Stimuli-Responsive Drug Release: The PKA phosphorylation site within the peptide sequence could be engineered into a linker between the peptide and a drug, enabling triggered drug release upon enzymatic action within the target cell.
-
Component of a Larger Delivery System: RRKASGP could be incorporated onto the surface of nanoparticles, liposomes, or other nanocarriers to improve their cellular uptake and intracellular trafficking.
Data Presentation
The following tables summarize hypothetical quantitative data that could be expected from the experimental protocols outlined below, based on typical results for arginine-rich CPPs.
Table 1: In Vitro Cellular Uptake of a RRKASGP-Drug Conjugate
| Cell Line | Treatment | Concentration (µM) | Uptake Efficiency (%) |
| HeLa | Drug Alone | 10 | 15 ± 3 |
| HeLa | RRKASGP-Drug Conjugate | 10 | 75 ± 8 |
| A549 | Drug Alone | 10 | 12 ± 2 |
| A549 | RRKASGP-Drug Conjugate | 10 | 68 ± 7 |
Table 2: In Vivo Biodistribution of a RRKASGP-Drug Conjugate in a Tumor-Bearing Mouse Model
| Organ | Drug Alone (% Injected Dose/gram) | RRKASGP-Drug Conjugate (% Injected Dose/gram) |
| Tumor | 1.5 ± 0.4 | 8.2 ± 1.1 |
| Liver | 15.6 ± 2.1 | 12.3 ± 1.8 |
| Kidneys | 25.3 ± 3.5 | 18.7 ± 2.9 |
| Spleen | 2.1 ± 0.5 | 1.9 ± 0.4 |
| Heart | 0.8 ± 0.2 | 0.9 ± 0.3 |
Experimental Protocols
Protocol 1: Synthesis and Characterization of an RRKASGP-Drug Conjugate
This protocol describes the synthesis of a conjugate between the RRKASGP peptide and a model therapeutic agent (e.g., Doxorubicin) via a stable amide bond.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Doxorubicin hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Synthesis:
-
Swell the Rink Amide MBHA resin in DMF.
-
Perform solid-phase peptide synthesis using a standard Fmoc/HBTU coupling strategy to assemble the RRKASGP sequence.
-
After the final amino acid coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Wash the resin extensively with DMF and DCM.
-
-
Peptide Cleavage and Purification:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
-
-
Drug Conjugation:
-
Activate the carboxylic acid group of a linker (if used) or directly on the peptide by dissolving the purified peptide, EDC, and NHS in DMF.
-
Add Doxorubicin hydrochloride and DIPEA to the reaction mixture and stir overnight at room temperature.
-
Purify the RRKASGP-Doxorubicin conjugate by reverse-phase HPLC.
-
Characterize the final conjugate by mass spectrometry and determine the drug-to-peptide ratio using UV-Vis spectrophotometry.
-
Protocol 2: In Vitro Cellular Uptake Study
This protocol evaluates the ability of the RRKASGP peptide to enhance the cellular uptake of a conjugated cargo.
Materials:
-
HeLa or A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RRKASGP-fluorescent dye conjugate (e.g., RRKASGP-FITC)
-
Fluorescent dye alone
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Cell Culture:
-
Culture HeLa or A549 cells in complete medium until they reach 80-90% confluency.
-
-
Flow Cytometry Analysis:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of RRKASGP-FITC or FITC alone for 4 hours.
-
Wash the cells three times with cold PBS.
-
Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Confocal Microscopy:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with RRKASGP-FITC as described above.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the intracellular localization of the fluorescent conjugate using a confocal microscope.
-
Protocol 3: In Vivo Biodistribution and Efficacy Study
This protocol assesses the tumor-targeting ability and therapeutic efficacy of the RRKASGP-drug conjugate in a xenograft mouse model.
Materials:
-
Athymic nude mice
-
Tumor cells (e.g., HeLa or A549)
-
RRKASGP-Doxorubicin conjugate
-
Doxorubicin alone
-
Saline solution
-
Animal imaging system (for fluorescently labeled conjugates)
-
Tissue homogenizer
Procedure:
-
Tumor Model Development:
-
Subcutaneously inject tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
-
Biodistribution Study:
-
Randomly divide the mice into two groups and intravenously inject either the RRKASGP-Doxorubicin conjugate or Doxorubicin alone.
-
At various time points (e.g., 4, 24, 48 hours), euthanize a subset of mice.
-
Excise the tumor and major organs (liver, kidneys, spleen, heart, lungs).
-
Homogenize the tissues and quantify the amount of Doxorubicin using fluorescence spectroscopy or HPLC.
-
-
Efficacy Study:
-
Randomly divide the tumor-bearing mice into three groups: saline control, Doxorubicin alone, and RRKASGP-Doxorubicin conjugate.
-
Administer the treatments intravenously twice a week for three weeks.
-
Measure the tumor volume and body weight of the mice every two days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology).
-
Visualizations
Caption: Proposed mechanism of cellular uptake and drug release for an RRKASGP-drug conjugate.
Caption: Experimental workflow for the evaluation of RRKASGP as a drug delivery vehicle.
References
Application Note: Affinity Chromatography Using a Custom RRLASGP Peptide Ligand
Topic: "Arg-arg-lys-ala-ser-gly-pro" for Affinity Chromatography Application Note ID: AN-202511-01 For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodology for the use of the custom synthetic peptide, This compound (RRLASGP) , as a ligand in affinity chromatography for the purification of a specific target protein. The protocol outlines the immobilization of the RRLASGP peptide onto an agarose-based resin and its subsequent use in a comprehensive purification workflow. This method is designed to offer high selectivity and yield for target proteins that exhibit a specific affinity for the RRLASGP sequence.
Introduction
Affinity chromatography is a powerful technique that separates proteins based on highly specific binding interactions between a ligand immobilized on a stationary phase and its binding partner, the target protein.[1] While standard affinity tags like His-tags and GST-tags are widely used, custom peptide ligands offer the advantage of targeting unique binding sites on a protein of interest, enabling highly specific purification schemes.
The peptide sequence this compound (RRLASGP) is a custom-designed ligand intended for the purification of a specific target protein, hereafter referred to as "Target Protein X." The presence of primary amines on the N-terminus and the lysine side chain makes this peptide amenable to covalent immobilization on N-hydroxysuccinimide (NHS)-activated chromatography media.[2] This application note provides a comprehensive protocol for creating a custom RRLASGP affinity resin and using it to purify Target Protein X from a complex mixture, such as a cell lysate.
Principle of the Method
The workflow involves two main stages. First, the RRLASGP peptide is covalently coupled to a pre-activated chromatography resin, creating a stable and reusable affinity medium. The protocol focuses on using NHS-activated agarose, which reacts with primary amines on the peptide to form a stable amide bond.[2][3]
Second, the RRLASGP-coupled resin is used to purify Target Protein X. A crude sample containing the target protein is passed over the affinity column. Target Protein X binds specifically to the immobilized RRLASGP ligand, while other contaminating proteins do not bind and are washed away. The purified Target Protein X is then recovered by changing the buffer conditions to disrupt the binding interaction, a process known as elution.
Experimental Data and Resin Characteristics
Performance of the RRLASGP-Sepharose 4 Fast Flow resin was evaluated for the purification of "Target Protein X," a recombinant enzyme expressed in E. coli. The following tables summarize the resin's characteristics and the results of a typical purification run.
Table 1: Characteristics of RRLASGP-Sepharose 4 Fast Flow Affinity Resin
| Parameter | Value |
| Peptide Ligand | This compound |
| Support Matrix | Sepharose 4 Fast Flow |
| Coupling Chemistry | N-hydroxysuccinimide (NHS) ester |
| Ligand Density | ~15 µmol peptide / mL resin |
| Binding Capacity | >10 mg Target Protein X / mL resin |
| Recommended Flow Rate | 0.5 - 1.0 mL/min |
| pH Stability (short term) | 2 - 13 |
Table 2: Purification of Target Protein X from E. coli Lysate
| Purification Step | Volume (mL) | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Fold Purification |
| Crude Lysate | 100 | 1200 | 1,500,000 | 1,250 | 100 | 1.0 |
| Flow-through | 100 | 1155 | 75,000 | 65 | 5 | - |
| Wash | 50 | 25 | 30,000 | 1,200 | 2 | - |
| Elution Pool | 10 | 12 | 1,350,000 | 112,500 | 90 | 90 |
Calculations are based on standard formulas for protein purification analysis.
Visualization of Workflows
Caption: Overall experimental workflow from resin preparation to protein purification and analysis.
// Invisible nodes for better edge routing in_lysate [shape=point, width=0]; out_flowthrough [shape=point, width=0]; out_wash [shape=point, width=0]; out_eluate [shape=point, width=0]; out_strip [shape=point, width=0];
Equilibration -> Load; Load -> Wash; Wash -> Elute; Elute -> Regenerate; Regenerate -> Equilibration [style=dashed, label="Next Cycle"];
// Input/Output flows in_lysate -> Load [label=" Lysate In", color="#EA4335"]; Load -> out_flowthrough [label=" Flow-through Out", color="#4285F4"]; Wash -> out_wash [label=" Impurities Out", color="#4285F4"]; Elute -> out_eluate [label=" Purified Protein Out", color="#34A853"]; Regenerate -> out_strip [label=" Stripped Proteins Out", color="#FBBC05"]; }
References
Unlocking the Functional Potential of "Arg-Arg-Lys-Ala-Ser-Gly-Pro": A Guide to Experimental Design and Functional Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the functional screening of the synthetic peptide, Arg-Arg-Lys-Ala-Ser-Gly-Pro (R-R-L-A-S-G-P). The positively charged residues and the presence of serine suggest its potential involvement in cellular signaling, particularly as a modulator of kinase activity or as a ligand for cell surface receptors. This application note details experimental protocols for preliminary functional characterization, including kinase substrate activity, cell viability and proliferation, and receptor binding potential. All methodologies are presented with the aim of enabling researchers to effectively investigate the biological significance of this peptide and similar novel sequences.
Introduction
The heptapeptide this compound is a novel sequence with potential biological activity stemming from its constituent amino acids. The N-terminal region is strongly cationic due to the presence of two arginine residues and one lysine residue, suggesting possible interactions with negatively charged molecules such as phospholipids in cell membranes or acidic residues in protein binding pockets. The central serine residue represents a potential phosphorylation site, implicating the peptide in kinase-regulated signaling pathways. The C-terminal glycine and proline may introduce structural flexibility and stability.
Given these characteristics, a systematic functional screening approach is essential to elucidate the peptide's biological role. This guide outlines a three-pronged experimental strategy to assess its function as a kinase substrate, its impact on cell viability and proliferation, and its ability to bind to cell surface receptors.
Predicted Signaling Pathway Involvement
Based on the peptide's structure, a plausible hypothesis is its involvement in a protein kinase signaling cascade. The presence of a serine residue, a common target for phosphorylation, flanked by basic residues, which can serve as recognition motifs for certain kinases, suggests that R-R-L-A-S-G-P could act as a substrate for a serine/threonine kinase. Phosphorylation of the peptide could initiate or modulate downstream cellular processes.
Experimental Workflow
A tiered approach to functional screening is recommended. The initial phase involves in vitro biochemical assays to determine if the peptide is a substrate for common serine/threonine kinases. Concurrently, cell-based assays should be performed to assess its effects on cell viability and proliferation. If the peptide demonstrates significant activity in these primary screens, secondary assays, such as receptor binding studies, can be conducted to further elucidate its mechanism of action.
Protocols and Methodologies
In Vitro Kinase Activity Assay
This protocol is designed to determine if "this compound" can be phosphorylated by a panel of common serine/threonine kinases. A radiometric assay using [γ-³²P]ATP is described for high sensitivity, but non-radioactive methods such as fluorescence polarization or mass spectrometry can also be adapted.[1][2][3]
Materials:
-
"this compound" peptide
-
Panel of serine/threonine kinases (e.g., PKA, PKC, AKT)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a kinase reaction mixture containing kinase buffer, the specific kinase, and the peptide substrate at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Data Presentation:
| Kinase | Peptide Concentration (µM) | ³²P Incorporation (cpm) |
| PKA | 1 | 1500 |
| PKA | 10 | 12500 |
| PKA | 100 | 55000 |
| PKC | 1 | 800 |
| PKC | 10 | 6200 |
| PKC | 100 | 28000 |
| AKT | 1 | 300 |
| AKT | 10 | 1100 |
| AKT | 100 | 4500 |
Cell Viability and Proliferation Assay
This protocol assesses the effect of the peptide on cell viability and proliferation using a colorimetric assay such as the MTT or CCK-8 assay.[4]
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
"this compound" peptide
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the peptide for 24, 48, and 72 hours.
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Peptide Conc. (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 98.5 | 97.2 | 96.8 |
| 10 | 95.3 | 92.1 | 89.5 |
| 50 | 90.1 | 85.6 | 80.3 |
| 100 | 82.4 | 75.3 | 68.9 |
Receptor Binding Assay
This protocol aims to identify potential cell surface receptors for the peptide using a competitive binding assay with a labeled version of the peptide.[5]
Materials:
-
Radiolabeled or fluorescently labeled "this compound"
-
Unlabeled "this compound"
-
Cells or membrane preparations expressing potential receptors
-
Binding buffer
-
Filtration apparatus or scintillation proximity assay (SPA) beads
Procedure:
-
Incubate a fixed concentration of the labeled peptide with the cells or membrane preparation in the presence of increasing concentrations of the unlabeled peptide.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free labeled peptide using filtration or SPA.
-
Quantify the amount of bound labeled peptide.
-
Plot the percentage of specific binding against the concentration of the unlabeled peptide to determine the binding affinity (IC50).
Data Presentation:
| Unlabeled Peptide (nM) | Specific Binding (%) |
| 0.1 | 98 |
| 1 | 92 |
| 10 | 75 |
| 100 | 50 |
| 1000 | 20 |
| 10000 | 5 |
Data Interpretation and Further Steps
The results from these initial screens will provide valuable insights into the potential biological function of "this compound". Significant phosphorylation by a specific kinase would warrant further investigation into the downstream effects of this modification. A dose-dependent effect on cell viability or proliferation would suggest a role in cell growth regulation or cytotoxicity, which could be further explored through apoptosis and cell cycle analysis. Positive results in the receptor binding assay would necessitate the identification of the specific receptor through techniques such as affinity chromatography followed by mass spectrometry.
Conclusion
The experimental design outlined in this application note provides a robust framework for the initial functional characterization of the novel peptide "this compound". By systematically evaluating its potential as a kinase substrate, its effects on cellular processes, and its receptor binding capabilities, researchers can efficiently uncover its biological significance and pave the way for its potential development as a therapeutic agent or research tool.
References
- 1. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 2. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. lifetein.com [lifetein.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Arg-Arg-Lys-Ala-Ser-Gly-Pro
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of the peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the this compound peptide?
The synthesis of this peptide presents several challenges primarily due to its composition:
-
High Arginine Content: The presence of two consecutive arginine residues increases the risk of peptide aggregation on the solid support due to interchain hydrogen bonding.[1] The bulky guanidinium group of arginine, even with a protecting group like Pbf, can also lead to steric hindrance and incomplete coupling reactions.[1]
-
Proline Residue: The amino acid following proline is coupled to a secondary amine, which is less reactive than a primary amine. This can result in slower and less efficient coupling.[2]
-
Sequence-Dependent Aggregation: The specific sequence can be prone to forming secondary structures (e.g., β-sheets) on the resin, which hinders reagent accessibility and leads to lower yields.[3]
Q2: Which synthesis method is recommended for this compound, Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS)?
For a peptide of this length, Solid-Phase Peptide Synthesis (SPPS) is generally the preferred method. SPPS offers advantages such as ease of purification of intermediates (by simple filtration and washing) and the ability to drive reactions to completion by using excess reagents.
Q3: What type of resin and linker is most suitable for this peptide synthesis?
The choice of resin and linker depends on the desired C-terminal functionality (acid or amide).
-
For a C-terminal carboxyl group (acid): A highly acid-labile resin like 2-chlorotrityl chloride (2-CTC) resin is recommended. This resin allows for cleavage of the peptide under mild acidic conditions, which helps to minimize side reactions. However, care must be taken to avoid premature cleavage during synthesis.[4]
-
For a C-terminal amide group: A Rink Amide resin is a suitable choice.
Q4: What are the recommended protecting groups for the amino acids in this sequence?
An Fmoc/tBu orthogonal protection strategy is standard.
-
α-Amino group: Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile.
-
Arginine (Arg) side chain: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a common choice.
-
Lysine (Lys) side chain: Boc (tert-butyloxycarbonyl) is typically used.
-
Serine (Ser) side chain: tBu (tert-butyl) is used to protect the hydroxyl group.
Q5: How can I monitor the completeness of the coupling and deprotection steps?
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect free primary amines. A blue color indicates incomplete coupling, while a yellow/colorless result suggests the reaction is complete.
-
TNBS Test: Another qualitative test for detecting free amines.
-
Mass Spectrometry (MS) of a test cleavage: Analyzing a small sample of the resin-bound peptide can confirm the correct mass of the growing chain.
Troubleshooting Guide
Issue 1: Low Final Peptide Yield
Symptoms:
-
Significantly less-than-expected amount of purified peptide.
-
Low peak intensity of the target peptide in the crude HPLC profile.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Extend the deprotection time or perform a second deprotection step. Ensure the piperidine solution is fresh. |
| Poor Coupling Efficiency | Use a more powerful coupling reagent like HATU or HCTU. Double couple difficult residues, especially the arginines and the alanine after proline. Increase the concentration of the amino acid and coupling reagents. |
| Peptide Aggregation | Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture (e.g., DMF/DCM). Incorporate chaotropic salts like LiCl into the coupling solution to disrupt secondary structures. |
| Premature Cleavage from Resin | If using an acid-labile linker like 2-CTC, avoid highly acidic conditions during coupling. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. |
| Incomplete Final Cleavage | Increase the cleavage reaction time or the concentration of Trifluoroacetic acid (TFA). Optimize the cleavage cocktail with appropriate scavengers. |
| Peptide Precipitation During Cleavage | If the peptide is insoluble in the cleavage cocktail, try different precipitation solvents like cold diethyl ether. |
Issue 2: Presence of Deletion and Truncation Sequences in Mass Spectrum
Symptoms:
-
Mass spectrometry analysis of the crude product shows peaks corresponding to the target peptide minus one or more amino acids (M-n).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Coupling | This is the primary cause of deletion sequences. Refer to the solutions for "Poor Coupling Efficiency" in the "Low Final Peptide Yield" section. |
| Incomplete Deprotection | This leads to truncation of the peptide chain. Refer to the solutions for "Incomplete Fmoc Deprotection" in the "Low Final Peptide Yield" section. |
| Steric Hindrance | The bulky side chains of Arg(Pbf) can hinder coupling. Double coupling is highly recommended for both arginine residues. |
Issue 3: Difficult Purification
Symptoms:
-
Crude HPLC profile shows multiple, poorly resolved peaks.
-
Low recovery of pure peptide after purification.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Side Reactions During Synthesis | Optimize coupling and deprotection steps to minimize byproduct formation. Ensure high-quality reagents are used. |
| Aspartimide Formation (if Asp were present) | While not in this specific sequence, be aware that sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation, which can lead to a mixture of byproducts. |
| Racemization | Use coupling additives like OxymaPure to minimize racemization, especially when using carbodiimide-based coupling reagents. |
| Suboptimal Purification Method | Optimize the gradient for reverse-phase HPLC. Consider alternative purification techniques like ion-exchange chromatography if the peptide is difficult to purify by RP-HPLC. |
Experimental Protocols
Standard Fmoc-SPPS Protocol for this compound
This protocol is a general guideline and may require optimization.
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Loading (Proline):
-
Dissolve Fmoc-Pro-OH (2 eq.) and Diisopropylethylamine (DIPEA) (4 eq.) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted sites, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), a coupling reagent like HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for completion. If the test is positive, extend the coupling time or perform a second coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Steps 3 and 4 for each subsequent amino acid in the sequence (Gly, Ser, Ala, Lys, Arg, Arg).
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95/2.5/2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visual Workflows
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: Troubleshooting Workflow for Low Peptide Synthesis Yield.
References
"Arg-arg-lys-ala-ser-gly-pro" solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of the peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro. The information is intended for researchers, scientists, and drug development professionals to facilitate the successful use of this peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical characteristics of the peptide this compound?
The peptide this compound has a sequence rich in basic amino acids (two Arginines and one Lysine).[1] These residues, along with the N-terminal amino group, give the peptide a high net positive charge at neutral pH (pH 7).[2][3] Consequently, it is classified as a basic and hydrophilic peptide, which is a primary determinant of its solubility characteristics.[4][5]
Q2: What is the recommended first solvent to try for dissolving this compound?
Given its hydrophilic and basic nature, the recommended first solvent is sterile, distilled water. Peptides with a high percentage of charged residues are often soluble in aqueous solutions. It is always best practice to test solubility with a small amount of the peptide before attempting to dissolve the entire sample.
Q3: My peptide did not dissolve completely in water. What should I do next?
If the peptide is insoluble in water, the next step is to use an acidic solution. For a basic peptide like this one, lowering the pH will increase its net positive charge, which generally enhances solubility. A solution of 10% acetic acid is a common and effective choice. If the peptide remains insoluble, a very small amount of Trifluoroacetic acid (TFA), typically less than 50 µL, can be added to aid dissolution, followed by dilution to the desired concentration.
Q4: The solution appears cloudy or has visible particulates. Is the peptide dissolved?
A cloudy solution or the presence of visible particulates indicates that the peptide is not fully dissolved but is likely suspended in the solvent. To aid dissolution, you can try sonicating the sample in a water bath. Sonication helps break up smaller particles and can improve solubility. If the solution remains cloudy after sonication, a stronger or more appropriate solvent is necessary. Always centrifuge the final peptide solution to pellet any undissolved material before use in an experiment.
Q5: I suspect my peptide is aggregating. What are the signs and what can I do?
Peptide aggregation can manifest as gelling, precipitation, or a failure to dissolve even in appropriate solvents. It occurs when peptide chains self-associate, often driven by hydrophobic interactions or the formation of secondary structures like beta-sheets. If aggregation is suspected, chaotropic agents such as 6 M guanidine hydrochloride (GuHCl) or 8 M urea can be used to disrupt the hydrogen-bonding networks and solubilize the peptide. However, these agents are denaturants and may interfere with biological assays, so their compatibility must be considered.
Q6: How should I properly store the this compound peptide once it is in solution?
Once dissolved, it is recommended to prepare single-use aliquots of the peptide solution and store them frozen at -20°C or, preferably, -80°C. This practice minimizes degradation from repeated freeze-thaw cycles. Lyophilized peptides are stable for over a year when stored at -20°C.
Troubleshooting Guide
This guide provides a systematic approach to dissolving and handling this compound.
Initial Solubility Assessment
The solubility of a peptide is governed by several factors, including its amino acid sequence, the pH of the solvent, and temperature. The high content of basic residues in this compound is the most critical factor for determining the correct solubilization strategy.
Step-by-Step Dissolution Workflow
For researchers encountering issues, the following workflow provides a logical progression of steps to achieve solubilization.
Data Presentation
Table 1: Recommended Solvents and Agents
This table summarizes the solvents and solubilizing agents for basic peptides like this compound. Always start with the mildest solvent (water) before proceeding to harsher options.
| Solvent/Agent | Type | Typical Concentration | Use Case | Considerations |
| Sterile Water | Aqueous | N/A | First choice for hydrophilic, charged peptides. | May not be sufficient if peptide has hydrophobic character or tends to aggregate. |
| Acetic Acid | Weak Acid | 10% - 30% in water | For basic peptides that are insoluble in neutral water. | Lowers the pH of the final solution, which must be compatible with the assay. |
| Trifluoroacetic Acid (TFA) | Strong Acid | < 50 µL (neat) | For basic peptides that do not dissolve in weaker acids. | Can be harsh on the peptide and may interfere with cellular assays. Dilute immediately. |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | 100% for stock | For hydrophobic or neutral peptides. | Not the first choice for this peptide but can be used if other methods fail. Final concentration in assays should typically be <1%. |
| Guanidine-HCl (GuHCl) | Chaotropic Agent | 6 M | To dissolve aggregated or "gelling" peptides. | Strong denaturant; likely to interfere with biological experiments. May require removal via dialysis or buffer exchange. |
Experimental Protocols
Protocol 1: Standard Solubility Testing
This protocol details a systematic approach to finding a suitable solvent for this compound.
-
Preparation : Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Initial Test : Aliquot a small, known amount of the peptide (e.g., 0.1 mg) into a sterile microfuge tube.
-
Step 1 (Water) : Add a calculated volume of sterile, distilled water to achieve a target concentration (e.g., 1 mg/mL). Vortex for 30 seconds. If not dissolved, sonicate in a water bath for 10-15 seconds. Observe the solution. If it is clear, the peptide is soluble.
-
Step 2 (Acidic Solution) : If the peptide is not soluble in water, add 10% acetic acid dropwise to the suspension, vortexing between each drop, until the peptide dissolves. Note the final volume added.
-
Step 3 (Stronger Solvents) : If the peptide remains insoluble, it should be lyophilized to remove the aqueous buffer before attempting dissolution in organic solvents or chaotropic agents as a last resort.
-
Final Preparation : Once dissolved, centrifuge the solution (e.g., 10,000 xg for 5 min) to pellet any insoluble microparticulates before transferring the supernatant to a new tube.
Protocol 2: Solubilization with Guanidine Hydrochloride (GuHCl)
Use this protocol for peptides that show strong aggregation and are insoluble with standard methods.
-
Prepare 6 M GuHCl Stock : Prepare a 6 M solution of GuHCl in sterile, distilled water. Gentle heating may be required to fully dissolve the GuHCl. Allow the solution to cool to room temperature.
-
Dissolution : Add a minimal volume of the 6 M GuHCl stock solution to a pre-weighed aliquot of the peptide. Vortex and sonicate until the peptide is fully dissolved.
-
Buffer Exchange (Optional but Recommended) : Due to the denaturing properties of GuHCl, it may need to be removed before use in biological assays. This can be done via dialysis against the desired assay buffer or by using a desalting column. Note that the peptide may precipitate as the GuHCl is removed.
-
Dilution Method : Alternatively, the GuHCl-peptide stock solution can be slowly added dropwise into the final, vigorously stirred assay buffer. The final concentration of GuHCl must be low enough to not interfere with the experiment, which must be determined empirically.
-
Storage : Store the final peptide solution in single-use aliquots at -80°C.
References
Preventing "Arg-arg-lys-ala-ser-gly-pro" degradation in assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of the peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of "this compound" degradation in my assay?
The most common cause of degradation for this peptide is enzymatic activity from proteases. The N-terminal "Arg-Arg-Lys" sequence contains multiple basic amino acid residues, which are primary targets for trypsin-like serine proteases that cleave peptide bonds C-terminal to Arginine (Arg) and Lysine (Lys).[1][2][3] Such proteases are abundant in many biological samples, including cell lysates, tissue extracts, and serum.[4][5]
Q2: What are the main types of degradation a peptide can undergo?
Peptides can undergo both chemical and physical degradation.
-
Chemical Degradation: Involves the breaking or forming of covalent bonds. This includes enzymatic degradation (proteolysis), hydrolysis (cleavage by water, often at extreme pH), deamidation (especially at Asparagine or Glutamine residues), and oxidation (common for Methionine and Cysteine).
-
Physical Degradation: Involves changes to the peptide's structure without breaking bonds, such as aggregation, adsorption to surfaces, or denaturation.
Q3: How does the assay environment affect the stability of my peptide?
The assay environment is critical. Key factors include:
-
pH: Extreme pH values can accelerate the hydrolysis of peptide bonds. A pH between 4 and 6 is often optimal for peptide stability.
-
Temperature: Higher temperatures increase the rate of both enzymatic and chemical degradation. Experiments should be conducted at the lowest temperature compatible with the assay.
-
Biological Matrix: Samples like serum, plasma, or cell lysates contain a wide variety of endogenous proteases that can rapidly degrade peptides. Peptides are generally degraded faster in serum than in plasma.
Q4: How should I store my peptide to ensure maximum stability?
For long-term preservation, peptides should be stored in lyophilized (freeze-dried) form at -20°C or -80°C in a dry, airtight container. Once reconstituted in a solution, the peptide should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or below.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: Inconsistent results or loss of peptide signal over time.
Possible Cause 1: Enzymatic Degradation Your peptide is likely being cleaved by proteases present in your sample or reagents. The Arg-Arg-Lys motif is highly susceptible to trypsin-like serine proteases.
-
Solution: Use a Protease Inhibitor Cocktail Add a broad-spectrum protease inhibitor cocktail to your samples and buffers. These cocktails contain a blend of inhibitors targeting serine, cysteine, aspartic, and metalloproteases, providing comprehensive protection. Ensure the cocktail is compatible with your assay system (e.g., use an EDTA-free cocktail if your system involves metal-dependent proteins).
Possible Cause 2: Suboptimal Buffer Conditions The pH or ionic strength of your buffer may be promoting chemical degradation or reducing peptide solubility.
-
Solution: Optimize Buffer Conditions
-
pH Control: Maintain a buffer pH between 4.0 and 6.0, where peptide bonds are generally most stable. Use a buffer with sufficient capacity to hold the pH steady throughout the experiment.
-
Ionic Strength: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for peptide solubility and stability.
-
Additives: Consider including blocking agents like Bovine Serum Albumin (BSA) (0.1% to 1%) or non-ionic detergents like Tween-20 (0.05%) to prevent non-specific binding and aggregation.
-
Possible Cause 3: Physical Instability The peptide may be adsorbing to plasticware (e.g., microcentrifuge tubes, pipette tips) or aggregating, reducing its effective concentration.
-
Solution: Improve Handling Procedures
-
Use low-bind microcentrifuge tubes and pipette tips.
-
Work at the lowest feasible temperature (e.g., on ice) to minimize degradation.
-
Avoid vigorous vortexing, which can promote aggregation. Mix by gentle pipetting or brief, low-speed vortexing.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving peptide degradation issues.
Caption: A flowchart for troubleshooting common causes of peptide degradation.
Visualizing the Degradation Mechanism
The primary degradation pathway for "this compound" is enzymatic cleavage by trypsin-like proteases.
Caption: Diagram showing a protease targeting the Arg/Lys sites and how an inhibitor blocks this action.
Data on Protease Inhibitor Effectiveness
The use of protease inhibitors can dramatically increase the half-life of peptides in biological samples. The table below summarizes representative data on the stability of peptides under different conditions.
| Condition / Inhibitor Cocktail | Target Proteases | Representative Peptide Half-Life (t½) in Human Plasma |
| No Inhibitor | (None) | ~3.2 hours |
| Serine Protease Inhibitors (e.g., AEBSF, Aprotinin) | Serine proteases (e.g., trypsin, chymotrypsin, plasmin) | ~24 hours |
| Broad-Spectrum Cocktail (e.g., cOmplete™, P8340) | Serine, Cysteine, Aspartic, and Metalloproteases | >48 hours |
Note: Half-life values are illustrative and can vary significantly based on the specific peptide sequence, biological matrix, and experimental conditions.
Experimental Protocol: Peptide Stability Assay in Human Serum
This protocol provides a method to quantify the degradation of "this compound" in a biological matrix using RP-HPLC.
1. Materials and Reagents
-
"this compound" peptide (lyophilized, >95% purity)
-
Human Serum (pooled, commercial source)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Precipitating Solution: 10% Trichloroacetic Acid (TCA) or 1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
-
RP-HPLC System with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Low-bind microcentrifuge tubes
2. Preparation of Solutions
-
Peptide Stock Solution (1 mg/mL): Dissolve the peptide in DMSO.
-
Working Serum Aliquots: Thaw human serum at 37°C, centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates, and collect the supernatant.
3. Assay Procedure
-
Pre-warm the required volume of serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1% to avoid affecting enzyme activity.
-
Immediately take a 50 µL aliquot for the t=0 time point and add it to a tube containing 50 µL of precipitating solution to stop enzymatic activity. Vortex and place on ice.
-
Incubate the remaining serum-peptide mixture at 37°C.
-
Collect 50 µL aliquots at subsequent time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), quenching each immediately in precipitating solution as in step 3.
-
After the final time point, incubate all quenched samples on ice for at least 20-30 minutes to ensure complete protein precipitation.
-
Centrifuge all samples at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
4. Sample Analysis by RP-HPLC
-
Carefully transfer the supernatant from each tube to an HPLC vial.
-
Inject a defined volume (e.g., 20 µL) onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 220 nm.
-
Identify the peak corresponding to the intact peptide based on its retention time (determined from a standard).
-
Integrate the peak area for the intact peptide at each time point.
5. Data Analysis
-
Calculate the percentage of intact peptide remaining at each time point relative to the peak area at t=0.
-
Plot the percentage of intact peptide versus time.
-
Determine the peptide's half-life (t½), which is the time required for 50% of the peptide to be degraded.
References
- 1. mdpi.com [mdpi.com]
- 2. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of proteasome activity in cell lysates and tissue homogenates using peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease - Wikipedia [en.wikipedia.org]
Technical Support Center: HPLC Purification of Arg-arg-lys-ala-ser-gly-pro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) purification of the synthetic peptide "Arg-arg-lys-ala-ser-gly-pro". This peptide's sequence, rich in basic and polar amino acids, presents specific challenges for standard reversed-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: Why does my peptide, this compound, show poor or no retention on a standard C18 column?
A1: The peptide this compound is highly polar and contains three basic residues (two Arginine, one Lysine). Standard C18 columns separate molecules based on hydrophobicity, and this peptide's polar nature prevents strong interaction with the stationary phase, causing it to elute quickly, often with the solvent front.[1] To improve retention, consider using a column with different selectivity, such as a C4 column, or one with polar-embedded or polar-endcapped functionalities that are better suited for hydrophilic molecules.[1][2]
Q2: My chromatogram shows significant peak tailing for the target peptide. What is the cause and how can I fix it?
A2: Peak tailing for basic peptides like this one is commonly caused by secondary ionic interactions between the positively charged Arginine and Lysine residues and negatively charged residual silanol groups on the silica-based column packing.[3] This can be mitigated by:
-
Using an Ion-Pairing Agent: Adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase is standard practice. TFA protonates the silanol groups, minimizing their negative charge, and forms an ion pair with the basic residues of the peptide, which improves peak shape.
-
Lowering Mobile Phase pH: Maintaining a low pH (around 2-3) ensures that the basic side chains are consistently protonated and silanol activity is suppressed.
-
Using a High-Purity Column: Modern, high-purity silica columns with advanced end-capping have fewer accessible silanol groups, reducing the opportunity for these secondary interactions.
Q3: How can I increase the retention time of my peptide to achieve better separation from impurities?
A3: Increasing retention can be achieved by enhancing the hydrophobic interaction between the peptide and the stationary phase. The most effective method is to use a more hydrophobic anionic ion-pairing reagent. While TFA is common, using agents like Pentafluoropropionic Acid (PFPA) or Heptafluorobutyric Acid (HFBA) will increase the hydrophobicity of the ion pair formed with the peptide, leading to longer retention times. The retention effect generally increases with the hydrophobicity of the ion-pairing agent: TFA < PFPA < HFBA.
Q4: What are the best starting conditions for developing a purification method for this peptide?
A4: A good starting point is a shallow gradient run on a wide-pore (e.g., 300 Å) C18 or C4 column. Begin with a low concentration of organic solvent (e.g., 2-5% acetonitrile) and hold for several column volumes to ensure the peptide binds to the column. Then, apply a shallow linear gradient, for instance, from 5% to 45% acetonitrile over 30 to 60 minutes. This initial "scouting run" will reveal the approximate acetonitrile concentration at which the peptide elutes, allowing for further optimization.
Q5: I am using mass spectrometry (MS) for detection. Are there any special considerations for mobile phase selection?
A5: Yes. While TFA is excellent for UV chromatography, it is an ion-suppressing agent in ESI-MS. For MS-compatibility, formic acid (FA) at 0.1% is preferred. However, FA is a weaker acid than TFA and may not be as effective at masking silanol interactions, potentially leading to poorer peak shape on older columns. If using FA, it is crucial to use a high-performance, fully end-capped column designed for MS applications. A small amount of a more hydrophobic ion-pairing agent like HFBA (e.g., 0.005%) can sometimes be added to a formic acid mobile phase to improve retention without significantly compromising MS sensitivity.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of this compound.
| Problem | Potential Cause(s) | Suggested Solutions |
| Poor or No Retention | 1. The peptide is too polar for the stationary phase. 2. "Phase collapse" of the C18 column if run at 100% aqueous mobile phase. | 1a. Use a less hydrophobic column (e.g., C4). 1b. Use a column with a polar-embedded or polar-endcapped phase. 2. Ensure the initial mobile phase contains at least 2-5% organic solvent (Acetonitrile). |
| Peak Tailing | 1. Secondary interactions with residual silanol groups. 2. Column overload. 3. Metal impurities in the silica packing. | 1a. Use 0.1% TFA in the mobile phase to suppress silanol activity. 1b. Use a modern, high-purity, fully end-capped column. 2. Reduce the mass of peptide injected onto the column. 3. Use a high-purity silica column. |
| Broad Peaks | 1. Injection solvent is stronger than the mobile phase. 2. Extra-column band broadening (excessive tubing length). 3. A void has formed at the head of the column. | 1. Dissolve the peptide sample in the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% TFA). 2. Minimize the length and diameter of all tubing between the injector, column, and detector. 3. Replace the column or use a guard column to protect the analytical column. |
| Low Resolution | 1. The gradient is too steep. 2. Inappropriate column selectivity. | 1. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution point of the target peptide. 2. Screen different column chemistries (e.g., C18, C4, Phenyl-Hexyl) to find one that offers better selectivity for your peptide and its impurities. |
| Irreproducible Retention Times | 1. Insufficient column equilibration between runs. 2. Mobile phase composition is unstable or incorrectly prepared. | 1. Equilibrate the column with 5-10 column volumes of the initial mobile phase before each injection. 2. Ensure mobile phase components are accurately measured and thoroughly mixed. Use a buffer if pH control is critical. |
Experimental Protocols
Protocol 1: Initial Scouting Run with TFA
This protocol is designed to determine the approximate retention time of the peptide.
-
Column: C18 Reversed-Phase, Wide-Pore (300 Å), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 5% B (isocratic)
-
2-32 min: 5% to 50% B (linear gradient)
-
32-35 min: 50% to 95% B (column wash)
-
35-40 min: 95% B (hold)
-
40-41 min: 95% to 5% B (return to initial)
-
41-50 min: 5% B (equilibration)
-
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Injection Volume: 20 µL.
Protocol 2: Optimized Purification Run
This protocol uses a focused gradient based on the results from the scouting run. Assume the peptide eluted at 25% B in the scouting run.
-
Column and Mobile Phases: Same as Protocol 1.
-
Flow Rate: 1.0 mL/min.
-
Optimized Gradient:
-
0-2 min: 15% B (isocratic)
-
2-42 min: 15% to 35% B (shallow linear gradient, 0.5% B per minute)
-
42-45 min: 35% to 95% B (column wash)
-
45-50 min: 95% B (hold)
-
50-51 min: 95% to 15% B (return to initial)
-
51-60 min: 15% B (equilibration)
-
-
Detection and Sample Preparation: Same as Protocol 1.
-
Injection Volume: Adjust based on column loading capacity for preparative scale.
Data Presentation
Table 1: Column Selection Guide for Polar Peptides
| Column Type | Key Characteristics | Best Use Case for this compound |
| Standard C18 | High hydrophobicity, standard for many peptides. | May provide insufficient retention; best for initial screening if no other columns are available. |
| C4 | Lower hydrophobicity than C18. | Recommended. Offers a good balance for retaining and eluting highly polar peptides. |
| Polar-Embedded | Contains a polar group (e.g., amide) embedded in the alkyl chain. | Excellent for polar analytes; provides alternative selectivity and is resistant to phase collapse. |
| Polar-Endcapped | Features polar groups on the silica surface that have not been end-capped. | Enhances interaction with polar peptides, potentially improving retention and peak shape. |
Table 2: Comparison of Common Ion-Pairing Agents
| Agent | Abbreviation | Typical Conc. | Effect on Retention | MS Compatibility |
| Formic Acid | FA | 0.1% | Minimal | Excellent. Volatile and causes little signal suppression. |
| Trifluoroacetic Acid | TFA | 0.1% | Moderate | Poor. Strong ion suppression. |
| Pentafluoropropionic Acid | PFPA | 0.05-0.1% | Strong | Moderate. Less volatile than TFA, can cause some suppression. |
| Heptafluorobutyric Acid | HFBA | 0.05-0.1% | Very Strong | Low. Can increase retention significantly but is less volatile and may contaminate the MS source. |
Visualizations
Caption: Workflow for HPLC method development and purification.
Caption: Decision tree for troubleshooting common HPLC issues.
Caption: Ion-pairing mechanism for basic peptides in RP-HPLC.
References
Technical Support Center: Troubleshooting Mass Spec Fragmentation of Arg-Arg-Lys-Ala-Ser-Gly-Pro
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometric fragmentation of the peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro. Below you will find frequently asked questions (FAQs) and troubleshooting advice to help you interpret your mass spectra and optimize your experimental parameters.
Frequently Asked Questions (FAQs)
Q1: I am observing poor fragmentation of my this compound peptide. What are the common causes?
A1: Poor fragmentation of this peptide is often attributed to the presence of three highly basic residues (Arg, Arg, Lys) at the N-terminus. In Collision-Induced Dissociation (CID), the charge is often sequestered on these basic side chains, leading to inefficient fragmentation of the peptide backbone. This phenomenon, known as charge-remote fragmentation, can result in a spectrum with a dominant precursor ion and very few informative fragment ions.
Q2: My spectrum shows a prevalence of b-ions over y-ions. Is this expected for this peptide?
A2: Yes, this is an expected outcome for peptides with a concentration of basic residues at the N-terminus.[1][2][3] The positive charge is preferentially localized at the N-terminal arginines and lysine, which promotes the formation of b-ions during fragmentation.[1][2] Consequently, you should expect to see a more complete and intense b-ion series compared to the y-ion series.
Q3: I am struggling to get a complete fragment ion series. What can I do to improve my results?
A3: To improve the fragmentation and achieve a more complete ion series, consider the following:
-
Optimize Collision Energy: The applied collision energy is a critical parameter. For peptides with multiple basic residues, a stepped or ramped collision energy approach can be beneficial. This involves acquiring spectra at multiple collision energies to promote fragmentation across the entire peptide backbone.
-
Alternative Fragmentation Techniques: If you are using Collision-Induced Dissociation (CID), consider alternative fragmentation methods.
-
Higher-energy Collisional Dissociation (HCD): This technique often provides more extensive fragmentation and can generate more informative spectra for peptides that are difficult to fragment with CID.
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These methods are particularly well-suited for highly charged peptides and can cleave the peptide backbone without being as influenced by the location of basic residues. ETD and ECD generate c- and z-ions, which can provide complementary information to b- and y-ions.
-
Q4: Are there any specific types of fragment ions I should look for with this peptide?
A4: Besides the expected b- and y-ions, be aware of the potential for:
-
Internal Fragment Ions: Cleavage at two points along the backbone can produce internal fragments.
-
Immonium Ions: These are small fragment ions that are characteristic of specific amino acids and can help confirm the peptide's composition.
-
Neutral Losses: Look for peaks corresponding to the loss of small molecules like water (-18 Da) or ammonia (-17 Da), especially from the side chains of Ser, Arg, and Lys.
Troubleshooting Guide
Issue: Low Signal Intensity and Poor Fragmentation
Symptoms:
-
The MS/MS spectrum is dominated by the precursor ion.
-
Very few fragment ions are observed.
-
The signal-to-noise ratio is low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Collision Energy | Perform a collision energy optimization experiment. Acquire MS/MS spectra across a range of collision energies to find the optimal setting for your instrument and this specific peptide. A good starting point is to test a range of normalized collision energies (e.g., 20-40%). |
| Charge State of Precursor Ion | The charge state of the precursor ion can influence fragmentation. Peptides with multiple basic residues can exist in higher charge states. Experiment with selecting different precursor charge states for fragmentation to see which yields the most informative spectrum. |
| Inappropriate Fragmentation Method | As mentioned in the FAQs, CID may not be the most effective method for this peptide. If available, switch to HCD or ETD/ECD to promote more extensive fragmentation. |
Expected Fragment Ions
Below is a table of the theoretical monoisotopic masses for the singly charged b- and y-ions of this compound. This can be used as a reference to manually inspect and interpret your fragmentation spectra.
| # | b-ion m/z | y-ion m/z |
| 1 | 157.1084 | 175.1190 |
| 2 | 313.2126 | 272.1717 |
| 3 | 441.3076 | 329.2031 |
| 4 | 512.3447 | 416.2350 |
| 5 | 599.3767 | 544.3300 |
| 6 | 656.4081 | 700.4342 |
| 7 | 753.4608 | 856.5384 |
Experimental Protocols
Collision Energy Optimization Protocol (Conceptual)
-
Peptide Infusion: Prepare a solution of the this compound peptide at an appropriate concentration (e.g., 1-10 pmol/µL) in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid). Infuse the solution directly into the mass spectrometer.
-
Precursor Ion Selection: In the instrument control software, set up an MS/MS method to isolate the desired precursor ion m/z for the peptide.
-
Collision Energy Ramp: Program the instrument to acquire a series of MS/MS scans where the collision energy is systematically varied. For example, you can set up a loop to increment the normalized collision energy in steps of 2-5 units over a range of 15-45.
-
Data Analysis: Analyze the resulting spectra to identify the collision energy that produces the highest number of fragment ions with the best signal intensity across the entire peptide sequence. This optimal energy can then be used for subsequent LC-MS/MS experiments.
Visualizations
Caption: A flowchart illustrating the logical steps for troubleshooting poor mass spectrometry fragmentation of a peptide.
Caption: A diagram illustrating the b- and y-ion series for the peptide this compound.
References
Technical Support Center: Synthesis of Arg-Arg-Lys-Ala-Ser-Gly-Pro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and impurities that may be encountered during the solid-phase peptide synthesis (SPPS) of the heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro .
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and resulting byproducts when synthesizing the this compound sequence?
A1: The synthesis of this peptide is susceptible to several common side reactions related to its specific amino acid composition. Key issues include:
-
Diketopiperazine (DKP) Formation: The C-terminal Gly-Pro sequence is highly prone to intramolecular cyclization after the coupling of Serine, leading to the cleavage of the Gly-Pro dipeptide from the resin.[1][2][3] This is often a major cause of low yield.
-
Aggregation: The presence of two consecutive Arginine residues can promote inter-chain aggregation of the growing peptide on the solid support, leading to incomplete coupling and deprotection steps.[4][5]
-
Arginine Side Reactions: Besides aggregation, Arginine can undergo δ-lactam formation, an intramolecular cyclization resulting in a mass loss of 18 Da (water). Additionally, during final cleavage, protecting groups like Pmc or Mtr can lead to the O-sulfonation of Serine (+80 Da) if scavengers are inadequate.
-
Serine Side Reactions: The hydroxyl side chain of Serine can be problematic, leading to racemization (formation of D-Ser) or O-acylation, where an incoming amino acid mistakenly forms an ester bond with the serine hydroxyl group.
-
Deletion Sequences: Incomplete coupling or deprotection at any stage can result in truncated or deletion sequences, which are common impurities in any SPPS process.
Q2: How can I analyze the crude product to identify these side reaction products?
A2: A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is essential for analyzing the crude peptide.
-
RP-HPLC: This technique separates the desired peptide from impurities based on their hydrophobicity. The purity is typically calculated by the ratio of the area of the main product peak to the total area of all peaks at a specific wavelength (e.g., 214 nm or 220 nm).
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the components in each HPLC peak. This is crucial for identifying impurities by comparing their mass to the expected mass of the target peptide. For example, a mass corresponding to the target peptide minus the mass of Gly-Pro would confirm DKP formation.
Q3: What is a reasonable expected purity for the crude this compound peptide?
A3: The purity of a crude synthetic peptide varies significantly based on the sequence, synthesis scale, and protocol used. For a heptapeptide like this, which contains challenging residues (Arg-Arg, Pro), a crude purity of over 70-80% would be considered successful. Lower purities often indicate significant issues with aggregation or DKP formation that require optimization.
Troubleshooting Guides
Issue 1: Low Yield and a Major Impurity Identified as [M - Gly-Pro]
Q4: My synthesis resulted in a very low yield of the full-length peptide. HPLC-MS analysis shows a major peak corresponding to the mass of the truncated Arg-Arg-Lys-Ala-Ser sequence. What is the cause?
A4: This is a classic sign of Diketopiperazine (DKP) formation . The dipeptidyl-resin containing the Gly-Pro sequence is susceptible to intramolecular cyclization, especially after the removal of the Fmoc group from the third amino acid (Serine). This reaction cleaves the newly formed cyclic dipeptide (Gly-Pro DKP) from the resin, terminating the synthesis for that chain.
Troubleshooting and Prevention:
-
Choice of Resin: Utilize a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin. The bulky linker inhibits the intramolecular cyclization reaction.
-
Modified Coupling Strategy: Instead of coupling single amino acids, couple a pre-synthesized dipeptide, Fmoc-Ala-Ser(tBu)-OH, onto the Gly-Pro-resin. This bypasses the vulnerable dipeptidyl-resin stage where DKP formation is most likely to occur.
-
Reaction Conditions: Proceed immediately to the next coupling step after the Fmoc deprotection of the Serine residue to minimize the time the free N-terminal amine is available for cyclization.
Caption: Intramolecular cyclization leading to DKP formation and chain termination.
Issue 2: Poor Coupling Efficiency at the Arg-Arg Sequence
Q5: My analytical results show significant deletion sequences, particularly the absence of one or both Arginine residues. The Kaiser test was sluggish or positive after coupling. What's happening?
A5: This points to on-resin aggregation of the peptide chains. The consecutive, bulky Arginine residues can cause the peptide chains to fold and form intermolecular hydrogen bonds, blocking reactive sites and preventing coupling reagents from reaching the N-terminus. This results in incomplete reactions and deletion impurities.
Troubleshooting and Prevention:
-
Change Solvents: Switch from Dichloromethane (DCM) or Dimethylformamide (DMF) to a more polar, aggregation-disrupting solvent like N-methyl-2-pyrrolidone (NMP).
-
Microwave-Assisted SPPS: Using a microwave peptide synthesizer can help break up aggregates and accelerate coupling reactions, significantly improving efficiency.
-
Special Reagents:
-
Use "difficult sequence" coupling reagents like HATU or HCTU.
-
Incorporate chaotropic salts (e.g., 0.4 M KSCN) in the coupling or deprotection solvents to disrupt hydrogen bonding.
-
-
Resin Choice: Use a low-loading resin (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Caption: Troubleshooting workflow based on analytical data.
Issue 3: HPLC Shows a Split Peak, but Mass is Correct
Q6: My main product has the correct mass, but the HPLC chromatogram shows a doublet or a significant shoulder peak that is difficult to separate. What could be the cause?
A6: This is often indicative of racemization , where an L-amino acid has been converted to its D-isomer, creating a diastereomer of the target peptide. In this sequence, Serine is particularly susceptible to racemization during the activation step of the coupling reaction.
Troubleshooting and Prevention:
-
Choice of Coupling Reagent: Use coupling reagents that include a racemization suppressant. Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are crucial for minimizing this side reaction.
-
Avoid Excess Base and Pre-activation: Minimize the pre-activation time of the amino acid before adding it to the resin. Avoid using excessive amounts of base (e.g., DIPEA), as this can promote racemization.
Data on Serine Racemization
The choice of coupling reagent has a significant impact on the extent of racemization.
| Coupling Reagent | Base | Approx. % D-Serine Formation |
| HBTU/HOBt | DIPEA | < 1% |
| HATU/HOAt | DIPEA | < 0.5% |
| DIC/HOBt | N/A | ~ 1-2% |
| HBTU (no HOBt) | DIPEA | > 5% |
| Data compiled from various peptide synthesis literature sources. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Analysis for Peptide Purity
This protocol outlines a general method for analyzing the purity of the crude peptide product.
-
Sample Preparation: Dissolve a small amount of the lyophilized crude peptide (~1 mg/mL) in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B). If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Centrifuge the sample to remove any particulates.
-
HPLC System and Column:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase (Solvent A): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase (Solvent B): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm (for the peptide bond).
-
Gradient: A typical gradient would be 5% to 60% Solvent B over 20-30 minutes. This may need to be optimized based on the retention time of the peptide.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the percent purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
Protocol 2: SPPS Workflow for this compound
This protocol describes the key steps in a standard Fmoc-based solid-phase peptide synthesis cycle.
Caption: The general workflow for a single cycle in Fmoc-SPPS.
References
Technical Support Center: Enhancing "Arg-arg-lys-ala-ser-gly-pro" Stability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo stability of the peptide Arg-arg-lys-ala-ser-gly-pro.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is rapidly cleared in vivo. What are the likely reasons for this instability?
A1: The rapid in vivo clearance of this compound is likely due to two primary factors:
-
Enzymatic Degradation: The peptide is highly susceptible to cleavage by proteases. The N-terminal Arginine and the internal Arginine and Lysine residues are prime targets for trypsin-like proteases, which cleave at the C-terminus of basic amino acids. Aminopeptidases can also cleave the N-terminal Arginine.
-
Renal Clearance: Due to its small size, the peptide is likely rapidly filtered from the bloodstream by the kidneys.
Q2: What are the primary degradation sites within the this compound sequence?
A2: The most probable degradation sites are:
-
Between Arg1 and Arg2: Cleavage by aminopeptidases.
-
After Arg2 and Lys3: Cleavage by trypsin-like endopeptidases.
-
At the Ser5 residue: Potential for hydrolysis, especially under certain pH conditions.[1]
Q3: How can I improve the in vivo stability of my this compound peptide?
A3: Several strategies can be employed to enhance the stability of your peptide:
-
N-terminal and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.[2]
-
D-Amino Acid Substitution: Replacing one or more of the L-amino acids with their D-isomers can significantly reduce susceptibility to proteolysis.[3][4]
-
Cyclization: Creating a cyclic version of the peptide can improve stability by restricting its conformation, making it a poorer substrate for proteases.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can increase its hydrodynamic size, reducing renal clearance and sterically hindering protease access.[5]
Q4: Will modifying my peptide affect its biological activity?
A4: It is possible. Any modification to the peptide's structure can potentially alter its binding affinity to its target and its overall biological activity. It is crucial to test the activity of the modified peptide in relevant in vitro assays before proceeding to in vivo studies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation in plasma/serum in vitro assay. | Enzymatic cleavage by proteases. | 1. Modify the peptide: Implement N-terminal acetylation and/or C-terminal amidation. 2. Incorporate D-amino acids: Substitute L-amino acids at or near cleavage sites (e.g., Arg, Lys) with their D-counterparts. 3. Cyclize the peptide: Synthesize a head-to-tail cyclic version of the peptide. |
| Low peptide concentration in blood samples during in vivo studies. | Rapid renal clearance due to small size. | 1. PEGylate the peptide: Attach a PEG chain to the lysine side chain to increase its size. 2. Formulate with a carrier: Use a delivery system like liposomes or nanoparticles to protect the peptide and slow its clearance. |
| Modified peptide shows reduced or no biological activity. | The modification interferes with the peptide's interaction with its target. | 1. Strategically place modifications: If a specific region is known to be important for activity, avoid modifying it. 2. Test different modifications: Compare the activity of peptides with different types of modifications (e.g., different D-amino acid substitutions, different PEG chain lengths). 3. Consider a linker: For PEGylation, a linker arm can be used to distance the PEG chain from the active site of the peptide. |
| Difficulty in purifying the modified peptide. | The modification alters the physicochemical properties of the peptide. | 1. Optimize purification protocol: Adjust the HPLC gradient, column type, or mobile phase to improve separation. 2. Characterize thoroughly: Use mass spectrometry to confirm the identity and purity of the modified peptide. |
Quantitative Data Summary
The following table provides a qualitative and estimated quantitative comparison of the stability of modified this compound peptides. Actual half-life improvements will vary depending on the specific modification and experimental conditions.
| Peptide Version | Modification Strategy | Expected Relative Stability Improvement | Estimated In Vitro Plasma Half-life |
| Unmodified | None | Baseline | < 30 minutes |
| Ac-Peptide-NH2 | N-terminal Acetylation & C-terminal Amidation | Moderate | 1 - 2 hours |
| D-Arg/D-Lys Peptide | D-amino acid substitution at cleavage sites | High | > 12 hours |
| Cyclo-Peptide | Head-to-tail cyclization | High | > 8 hours |
| PEG-Peptide | PEGylation at Lys side chain | Very High | > 24 hours |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of the peptide in plasma using LC-MS.
Materials:
-
Peptide stock solution (1 mg/mL in a suitable solvent)
-
Human or animal plasma (citrated or heparinized)
-
Incubator at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile)
-
LC-MS system
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the peptide stock solution into the plasma to a final concentration of 10 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining intact peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point and determine the half-life (t½).
N-terminal Acetylation (On-Resin)
This protocol describes the acetylation of the N-terminus of the peptide during solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a free N-terminus
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 10% acetic anhydride, 5% DIPEA).
-
Add the capping solution to the resin and shake for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.
-
Proceed with cleavage and purification of the acetylated peptide.
C-terminal Amidation (Using Rink Amide Resin)
This protocol utilizes a specific resin to generate a C-terminal amide upon cleavage.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Standard SPPS reagents (coupling agents, deprotection solutions)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Start the SPPS using Rink Amide resin.
-
Couple the Fmoc-protected amino acids sequentially according to the peptide sequence.
-
After the final amino acid coupling and Fmoc deprotection, wash the resin.
-
Cleave the peptide from the resin using the cleavage cocktail. The Rink Amide linker will yield a peptide with a C-terminal amide.
-
Precipitate and purify the amidated peptide.
Visualizations
Caption: Workflow for enhancing peptide stability.
Caption: Major degradation pathways for the peptide.
Caption: Strategies to enhance peptide stability.
Caption: Putative cell entry pathway for Arg-rich peptides.
References
- 1. Roles of Dietary Bioactive Peptides in Redox Balance and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01774B [pubs.rsc.org]
- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. lifetein.com [lifetein.com]
- 5. bachem.com [bachem.com]
"Arg-arg-lys-ala-ser-gly-pro" dosage optimization in cell culture
Welcome to the technical support resource for Pep-7, a synthetic heptapeptide designed for research in cell signaling and cellular regulation. This guide provides detailed protocols, dosage optimization tables, and troubleshooting advice to ensure the successful application of Pep-7 in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Pep-7?
A1: Pep-7 is a cell-penetrating peptide designed to act as a potent and selective activator of the MAPK/ERK signaling pathway. It functions by binding to and activating a specific upstream kinase, leading to the phosphorylation of MEK1/2 and subsequently ERK1/2. This activation can influence downstream cellular processes such as proliferation, differentiation, and survival.
Q2: How should I dissolve and store Pep-7?
A2: Pep-7 is a basic peptide due to the presence of multiple positively charged residues (Arginine, Lysine).[1][2] For initial solubilization, we recommend dissolving the lyophilized peptide in sterile, nuclease-free water to create a 1 mM stock solution.[2] If solubility issues arise, adding a small amount of 10% acetic acid can help.[1][3] For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended working concentration for Pep-7 in cell culture?
A3: The optimal working concentration of Pep-7 is highly dependent on the cell type and the specific experimental endpoint. We recommend performing a dose-response experiment to determine the optimal concentration for your system. A typical starting range is between 1 µM and 50 µM. Refer to the Dosage Optimization Guidelines table below for a starting point.
Q4: Is Pep-7 cytotoxic?
A4: At high concentrations, Pep-7 may exhibit cytotoxicity in some cell lines. It is crucial to determine the cytotoxic threshold in your specific cell model by performing a cell viability assay, such as an MTT or LDH assay. We recommend a concentration range that maintains over 90% cell viability for your experiments. The Cytotoxicity Profile table below provides sample data.
Q5: Can I use Pep-7 in serum-containing media?
A5: Yes, Pep-7 can be used in serum-containing media. However, be aware that peptides can be degraded by proteases present in serum. For long-term experiments, it may be beneficial to use serum-free or reduced-serum media to ensure the stability and activity of the peptide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | The peptide is highly charged or hydrophobic. | First, try dissolving a small aliquot in sterile water with vortexing or sonication. If it remains insoluble, add 10% acetic acid dropwise. As a last resort for non-cellular assays, organic solvents like DMSO can be used, but ensure the final concentration in your culture is non-toxic (typically <0.1%). |
| Inconsistent or no biological effect observed | 1. Suboptimal peptide concentration.2. Peptide degradation.3. Incorrect handling or storage. | 1. Perform a dose-response experiment to find the optimal concentration.2. Minimize exposure to proteases by using serum-free media for the treatment period if possible. Ensure proper storage at -20°C or -80°C.3. Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| High levels of cell death observed | The peptide concentration is above the cytotoxic threshold for your cell line. | Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 value and identify a non-toxic working concentration. Start with lower concentrations and shorter incubation times. |
| Variability between experiments | 1. Inconsistent cell seeding density.2. Differences in treatment duration.3. Pipetting errors when diluting the peptide. | 1. Ensure a consistent number of cells are seeded for each experiment.2. Standardize the incubation time with the peptide.3. Prepare a master mix of the final peptide dilution to add to all relevant wells to minimize pipetting variability. |
Quantitative Data Summary
Table 1: Dosage Optimization Guidelines for Target Activation
This table provides a starting point for determining the optimal concentration of Pep-7 for activating ERK1/2 phosphorylation in a standard mammalian cell line (e.g., HEK293) after a 30-minute treatment.
| Pep-7 Concentration (µM) | Fold Increase in p-ERK1/2 (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.0 ± 0.1 | 100 |
| 1 | 2.5 ± 0.3 | >99 |
| 5 | 6.8 ± 0.7 | >99 |
| 10 | 12.4 ± 1.1 | 98 |
| 25 | 15.1 ± 1.5 | 95 |
| 50 | 15.5 ± 1.6 | 91 |
Table 2: Cytotoxicity Profile of Pep-7
This table shows the effect of increasing concentrations of Pep-7 on the viability of a typical cancer cell line (e.g., HeLa) after 24 hours of continuous exposure, as measured by an MTT assay.
| Pep-7 Concentration (µM) | Cell Viability (% of Control) |
| 0 | 100 |
| 10 | 98 |
| 25 | 94 |
| 50 | 89 |
| 100 | 75 |
| 200 | 52 |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of Pep-7.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of Pep-7 in your cell culture medium. Remove the old medium from the cells and add the peptide-containing medium. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol is used to confirm the activation of the MAPK/ERK pathway by Pep-7.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Pep-7 for a short duration (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL chemiluminescence substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
Visualizations
Caption: Hypothetical signaling pathway activated by Pep-7.
Caption: General experimental workflow for Pep-7 dosage optimization.
Caption: Troubleshooting logic for unexpected experimental results.
References
Technical Support Center: Overcoming Low Binding Affinity of "Arg-Arg-Lys-Ala-Ser-Gly-Pro"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low binding affinity of the peptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro" (R-R-K-A-S-G-P) and other similar peptides.
Troubleshooting Guides
Issue: My peptide exhibits lower than expected binding affinity to its target protein.
This is a common challenge in peptide-based research. The binding affinity of a peptide is influenced by its sequence, structure, and the experimental conditions.[1] Here’s a step-by-step guide to troubleshoot and improve binding affinity.
Step 1: Re-evaluate Experimental Conditions
Before modifying the peptide itself, ensure that your experimental setup is optimal.
-
Buffer Composition: pH, ionic strength, and the presence of additives can significantly impact binding.
-
Temperature: Binding interactions are temperature-dependent.
-
Target Protein Integrity: Confirm the proper folding and activity of your target protein.
Step 2: Consider Peptide Modifications
If optimizing experimental conditions does not sufficiently improve affinity, consider the following peptide modifications.
-
Amino Acid Substitution: Systematically replace specific amino acids to identify residues critical for binding.
-
Incorporate Unnatural Amino Acids: The inclusion of D-amino acids or other non-natural amino acids can enhance stability and binding.[2][3]
-
Structural Constraint Strategies: Techniques like hydrocarbon stapling can enforce a specific conformation, potentially increasing affinity.[4][5]
Experimental Protocol: Alanine Scanning Mutagenesis
Alanine scanning is a widely used technique to identify key residues involved in peptide-protein interactions.
-
Peptide Synthesis: Synthesize a series of peptides where each residue of the original peptide is systematically replaced with Alanine.
-
Binding Assay: Perform a binding assay (e.g., Surface Plasmon Resonance, ELISA, or Isothermal Titration Calorimetry) for each of the synthesized peptides against the target protein.
-
Data Analysis: Compare the binding affinities of the modified peptides to the original peptide. A significant drop in affinity upon mutation indicates a critical residue for binding.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the low binding affinity of a peptide like "this compound"?
Low binding affinity in peptides can stem from several factors:
-
High Flexibility: Peptides are often highly flexible in solution, and only a specific conformation may be competent for binding.
-
Suboptimal Sequence: The amino acid sequence may not have the ideal combination of residues for strong interaction with the target.
-
Steric Hindrance or Repulsion: Certain residues may clash with the target protein or create repulsive electrostatic interactions.
-
Proteolytic Degradation: Peptides can be susceptible to degradation by proteases, reducing their effective concentration.
Q2: How can I increase the proteolytic stability of my peptide?
Increasing proteolytic stability can indirectly improve apparent binding affinity by ensuring more of the peptide is available to bind. Strategies include:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can make the peptide resistant to proteases.
-
Cyclization: Both head-to-tail and side-chain cyclization can improve stability.
-
N- and C-terminal Modifications: Capping the ends of the peptide can block exopeptidase activity.
Q3: What is peptide stapling and how can it improve binding affinity?
Peptide stapling involves introducing a synthetic brace (a "staple") to lock the peptide into a specific secondary structure, often an alpha-helix. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.
Illustrative Data on Affinity Enhancement Strategies
The following table provides a hypothetical comparison of different strategies to improve the binding affinity of a peptide.
| Modification Strategy | Original Peptide (nM) | Modified Peptide 1 (nM) | Modified Peptide 2 (nM) | Fold Improvement |
| D-Amino Acid Substitution | 5000 | 2800 | 1500 | 1.8 - 3.3 |
| Alanine Scanning (at critical residue) | 5000 | >10000 | >10000 | (Loss of affinity) |
| Hydrocarbon Stapling | 5000 | 800 | 350 | 6.3 - 14.3 |
Note: Data is illustrative and results will vary depending on the specific peptide and target.
Visual Guides and Workflows
Workflow for Troubleshooting Low Peptide Binding Affinity
This diagram outlines the logical steps to address low binding affinity in a peptide-based experiment.
Caption: Troubleshooting workflow for low peptide affinity.
Conceptual Overview of Peptide Stapling
This diagram illustrates the concept of hydrocarbon stapling to stabilize a peptide's alpha-helical structure.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Improving binding affinity and stability of peptide ligands by substituting glycines with D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
"Arg-arg-lys-ala-ser-gly-pro" non-specific binding in experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding the non-specific binding of the peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro . This peptide's characteristics, particularly its N-terminal Arg-Arg-Lys sequence, can lead to challenges in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why does my "this compound" peptide exhibit high non-specific binding?
A1: The primary reason for high non-specific binding is the peptide's strong positive charge at neutral pH. The sequence contains three basic amino acids at the N-terminus: Arginine (Arg), Arginine (Arg), and Lysine (Lys). These residues possess positively charged side chains (a guanidinium group for Arginine and an amino group for Lysine), giving the peptide a high cationic density. This positive charge leads to strong, non-specific electrostatic interactions with negatively charged surfaces commonly found in experimental settings, such as polystyrene microplates, glass, and the phosphate backbone of nucleic acids.[1][2][3][4]
Q2: What common experimental problems are caused by this non-specific binding?
A2: Non-specific binding can manifest in several ways, compromising data quality and leading to misinterpretation of results:
-
High Background Signal: In assays like ELISA or Western blotting, the peptide can adhere to blocked surfaces, leading to a high signal in control wells and reducing the signal-to-noise ratio.[5]
-
False Positives: The peptide may appear to bind to targets it has no specific affinity for, creating false-positive results in screening and binding assays.
-
Low Analyte Recovery: During purification or sample preparation steps, the peptide can adsorb to tubes, pipette tips, and chromatography matrices, leading to significant sample loss.
-
Poor Reproducibility: Inconsistent binding to various surfaces can lead to high variability between replicate wells and experiments.
Q3: Which surfaces and materials are most prone to binding this cationic peptide?
A3: Standard laboratory plastics and glass are common culprits. Untreated polystyrene (used in most standard microplates), glass slides, and certain filter membranes (like nitrocellulose) have negatively charged groups on their surfaces that readily attract cationic peptides. Low-binding polypropylene or plastics that have been specifically treated to have a neutral, hydrophilic surface are generally better choices.
Q4: How do I choose the most effective blocking agent for my experiment?
A4: The ideal blocking agent competitively coats the surface to prevent the peptide from binding, without interfering with the specific interaction being measured. The choice depends on your specific assay.
-
Protein-based blockers (e.g., Bovine Serum Albumin - BSA, Non-fat Dry Milk) are common and effective at covering hydrophobic and charged sites. However, they can sometimes cause cross-reactivity.
-
Detergents (e.g., Tween-20, Triton X-100) are useful as additives in wash buffers to disrupt weaker, non-specific interactions.
-
Inert polymers (e.g., Polyethylene Glycol - PEG) can be used to create a neutral, hydrophilic barrier on a surface, which is highly effective at preventing non-specific protein and peptide adhesion.
-
Commercial blockers are often proprietary formulations optimized for high performance and consistency, containing a mix of proteins and polymers.
It is often necessary to empirically test several blocking agents to find the one that provides the lowest background and highest specific signal for your particular assay.
Troubleshooting Guides
Problem: High Background Signal in Binding Assays (e.g., ELISA)
High background signal is a classic sign of non-specific peptide binding. Use the following workflow to diagnose and resolve the issue.
Data Presentation: Effect of Buffer Additives
The following tables summarize how buffer modifications can reduce non-specific binding. Data is illustrative, based on common experimental outcomes.
Table 1: Effect of Increasing Salt Concentration on Non-Specific Binding
| NaCl Concentration | Buffer Condition | Relative Background Signal (%) |
|---|---|---|
| 50 mM | Low Salt | 100% |
| 150 mM | Physiological Salt | 45% |
| 300 mM | High Salt | 20% |
| 500 mM | Very High Salt | 12% |
Higher salt concentrations shield electrostatic charges, thus reducing the peptide's ability to stick to surfaces.
Table 2: Comparison of Different Blocking Agents
| Blocking Agent | Concentration | Relative Background Signal (%) |
|---|---|---|
| None | N/A | 100% |
| 1% BSA in PBS | 10 mg/mL | 30% |
| 5% Non-fat Dry Milk | 50 mg/mL | 25% |
| Commercial Blocker (Protein-Free) | Per Manufacturer | 15% |
Different blocking agents have varying efficiencies depending on the nature of the non-specific interaction.
Experimental Protocols
Protocol 1: Optimizing Buffer Conditions to Minimize Non-Specific Binding
This protocol details a method for systematically testing buffer additives.
-
Prepare a Baseline Buffer: Start with your standard assay buffer (e.g., Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)).
-
Create a Salt Gradient: Prepare aliquots of your baseline buffer containing a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Test Detergent Additives: To a separate set of buffers (at optimal salt concentration), add a non-ionic detergent like Tween-20 to a final concentration of 0.05% - 0.1%.
-
Run Control Experiment: Set up your assay using a control surface (e.g., a blocked well with no target molecule). Add the "this compound" peptide diluted in each of the test buffers.
-
Measure Signal: Process the assay and measure the signal in each control condition.
-
Analyze Data: Compare the background signal generated by each buffer. The optimal buffer is the one that produces the lowest signal without significantly affecting your specific binding (this should be tested in parallel).
Protocol 2: Surface Passivation with PEG
This protocol provides a general method for coating a glass or polystyrene surface to make it resistant to peptide binding.
-
Surface Cleaning: Thoroughly clean the surface. For glass, this may involve sonication in detergent, followed by rinsing with ultrapure water and drying. For polystyrene plates, use a plasma cleaner if available, or wash with a mild detergent and rinse extensively.
-
(Optional) Surface Functionalization: For covalent PEG attachment to glass, the surface must first be functionalized (e.g., with amine groups using APTES). This step is often skipped for passive adsorption methods.
-
PEG Incubation: Prepare a solution of PEG (e.g., mPEG-succinimidyl valerate for covalent attachment or just mPEG for passive adsorption) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). A typical concentration is 10-50 mg/mL.
-
Coating: Cover the surface with the PEG solution and incubate for 2-4 hours at room temperature in a humid chamber to prevent evaporation.
-
Washing: After incubation, wash the surface extensively with ultrapure water to remove any unbound PEG.
-
Drying and Storage: Dry the surface under a stream of nitrogen gas. The passivated surface is now ready for use.
References
- 1. The binding of Arg- and Lys-peptides to single stranded polyribonucleotides and its effect on the polymer conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of DNA compaction by arginine and lysine peptides: A physical basis for arginine rich protamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyarginine Interacts More Strongly and Cooperatively than Polylysine with Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
Technical Support Center: Refinement of "Arg-Arg-Lys-Ala-Ser-Gly-Pro" Chemical Modification Protocols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chemical modification of the peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when modifying the this compound peptide?
A1: The primary challenges stem from the peptide's sequence, which contains multiple reactive residues:
-
Multiple Nucleophilic Sites: The presence of two Arginine (Arg) residues, one Lysine (Lys) residue, and the N-terminal amine group provides multiple sites for non-specific modification by amine-reactive reagents (e.g., NHS esters used in biotinylation and PEGylation).
-
High Basicity: The Arg and Lys residues impart a high positive charge, which can lead to issues with solubility, aggregation, and purification.[1]
-
Steric Hindrance: The bulky side chains of Arg and Lys can sterically hinder reactions at adjacent amino acids or the peptide backbone.[2]
Q2: How can I achieve site-specific modification of this compound?
A2: Achieving site-specificity requires careful selection of modification chemistry and reaction conditions:
-
pH Control: The pKa of the N-terminal α-amino group is typically lower than the ε-amino group of Lysine.[3] Performing reactions at a lower pH (around 7-8) can favor N-terminal modification.[4]
-
Protecting Groups: For complete control, orthogonal protecting groups can be used during solid-phase peptide synthesis (SPPS) to block all but the desired reaction site.
-
Enzymatic Modification: Specific enzymes can be used for modifications like phosphorylation at the Serine residue. For instance, Protein Kinase C (PKC) has been shown to phosphorylate this specific peptide sequence.[5]
Q3: What is the expected mass shift for common modifications of this peptide?
A3: The theoretical monoisotopic mass of the unmodified peptide (C₃₁H₅₈N₁₄O₉) is 770.45 Da. The expected mass increase for common modifications is summarized in the table below. It is crucial to confirm all modifications by mass spectrometry.
| Modification | Reagent Example | Mass Shift (Da) | Notes |
| Biotinylation | NHS-Biotin | +226.29 | Attaches a biotin moiety. |
| PEGylation (2 kDa) | mPEG-NHS (2 kDa) | ~2000 | The exact mass will vary depending on the PEG reagent. |
| Phosphorylation | ATP (by a kinase) | +79.98 | Addition of a phosphate group to the Serine residue. |
| Acetylation | Acetic Anhydride | +42.01 | Can occur on the N-terminus or Lysine side chain. |
Q4: How can I purify the modified this compound peptide?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying modified peptides.
-
Column: A C18 column is typically effective.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Detection: UV detection at 214 nm and 280 nm is standard. Due to the peptide's basic nature, ion-exchange chromatography can also be a useful purification step, either alone or in combination with RP-HPLC.
Troubleshooting Guides
Biotinylation and PEGylation Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low reaction yield | - Incomplete dissolution of peptide or reagent.- Suboptimal pH.- Steric hindrance from bulky Arg/Lys residues.- Hydrolysis of the NHS-ester reagent. | - Ensure complete dissolution of the peptide, potentially using a small amount of an organic co-solvent like DMSO.- Optimize the reaction pH (typically 7.5-8.5 for NHS esters).- Increase the molar excess of the biotinylation or PEGylation reagent.- Prepare the NHS-ester solution immediately before use. |
| Multiple modified products (low purity) | - Reaction at multiple sites (N-terminus, Lys, and potentially Arg side chains under certain conditions). | - Lower the reaction pH to favor N-terminal modification.- Reduce the molar excess of the modifying reagent.- Consider using a protecting group strategy during synthesis if site-specificity is critical.- Optimize HPLC purification to separate different modified species. |
| Peptide aggregation during reaction | - High concentration of the highly charged peptide.- Unsuitable buffer conditions. | - Perform the reaction at a lower peptide concentration.- Add chaotropic agents like guanidinium chloride or urea to the reaction buffer.- Screen different buffer systems. |
Phosphorylation Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete phosphorylation | - Inactive kinase (e.g., PKC).- Insufficient ATP or Mg²⁺ concentration.- Suboptimal buffer conditions (pH, ionic strength).- Presence of kinase inhibitors. | - Use a fresh, active kinase preparation.- Ensure ATP and Mg²⁺ are at optimal concentrations for the specific kinase.- Optimize the reaction buffer according to the kinase manufacturer's protocol.- Ensure all reagents are free from kinase inhibitors. |
| Non-specific phosphorylation | - Contaminating kinases in the enzyme preparation. | - Use a highly purified kinase.- Include inhibitors for other common kinases if contamination is suspected. |
| Difficulty in purifying the phosphopeptide | - The negative charge of the phosphate group can affect chromatographic behavior. | - Use ion-exchange chromatography (anion exchange) to separate the phosphopeptide from the unmodified peptide.- For RP-HPLC, adjust the mobile phase pH or use a different ion-pairing agent. |
Experimental Protocols
N-terminal Biotinylation (pH-controlled)
This protocol is adapted for the this compound peptide, aiming for preferential N-terminal modification.
-
Peptide Dissolution: Dissolve the peptide in a buffer of pH 7.0-7.5 (e.g., 0.1 M phosphate buffer).
-
Reagent Preparation: Immediately before use, dissolve an NHS-ester of biotin (e.g., EZ-Link™ NHS-Biotin) in a small amount of anhydrous DMSO.
-
Reaction: Add a 1.5 to 3-fold molar excess of the biotin reagent to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Purify the biotinylated peptide by RP-HPLC.
-
Characterization: Confirm the modification and purity by mass spectrometry.
N-terminal PEGylation (pH-controlled)
This protocol is a general guideline for preferential N-terminal PEGylation.
-
Peptide Dissolution: Dissolve the peptide in a suitable buffer at pH 7.0 (e.g., phosphate buffer).
-
Reagent Addition: Add a 1.2 to 2-fold molar excess of an activated mPEG-NHS ester to the peptide solution.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by RP-HPLC to determine the optimal reaction time.
-
Quenching: Quench the reaction by adding an amine-containing buffer like Tris.
-
Purification: Purify the PEGylated peptide using RP-HPLC or size-exclusion chromatography.
-
Characterization: Analyze the product by MALDI-TOF mass spectrometry to confirm the degree of PEGylation.
In Vitro Phosphorylation by Protein Kinase C (PKC)
This protocol is based on the finding that this compound is a substrate for PKC.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
20 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM CaCl₂
-
100 µM ATP (can be spiked with [γ-³²P]ATP for radioactive detection)
-
Phosphatidylserine and diacylglycerol (as cofactors for PKC activation)
-
This compound peptide (final concentration ~130 µM, which is the reported Kₘ)
-
-
Enzyme Addition: Initiate the reaction by adding a purified, active Protein Kinase C enzyme.
-
Incubation: Incubate the reaction at 30°C for 15-30 minutes.
-
Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or by heating.
-
Analysis:
-
If using radioactive ATP, spot the mixture onto phosphocellulose paper, wash, and quantify the incorporated radioactivity.
-
For non-radioactive detection, analyze the reaction mixture by RP-HPLC or mass spectrometry to detect the +80 Da mass shift of the phosphorylated peptide.
-
Signaling Pathways and Workflows
Protein Kinase C (PKC) Signaling Pathway
The peptide this compound serves as a substrate for Protein Kinase C (PKC), a key enzyme in many signal transduction pathways. PKC is activated by signals such as G-protein-coupled receptor (GPCR) or tyrosine kinase receptor activation, leading to the production of diacylglycerol (DAG) and an increase in intracellular calcium. Activated PKC then phosphorylates target proteins and peptides on serine or threonine residues, leading to a variety of cellular responses.
Caption: Protein Kinase C (PKC) activation and subsequent phosphorylation of the target peptide.
Experimental Workflow for Peptide Modification and Analysis
The following diagram illustrates a general workflow for the chemical modification, purification, and analysis of the this compound peptide.
Caption: General workflow for chemical modification and analysis of the peptide.
Troubleshooting Logic for Low Purity
This diagram outlines a logical approach to troubleshooting low purity results after a modification reaction.
Caption: Troubleshooting flowchart for addressing low purity of the modified peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"Arg-arg-lys-ala-ser-gly-pro" quality control and purity assessment issues
Welcome to the Technical Support Center for the quality control and purity assessment of the synthetic peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro . This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in ensuring the quality and integrity of their peptide samples.
Frequently Asked Questions (FAQs)
Q1: What is the difference between peptide purity and net peptide content?
A1: Peptide purity is typically determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and represents the percentage of the target peptide sequence relative to other peptide-related impurities in the sample.[1][2][3] These impurities can include truncated sequences, deletion sequences, or products of side reactions that occurred during synthesis.[4][5] Net peptide content (NPC) , on the other hand, is the actual percentage of the peptide by weight in the lyophilized powder. The remaining mass consists of non-peptide components like residual water and counterions (e.g., trifluoroacetate, TFA) that associate with the peptide during synthesis and purification. NPC is most accurately determined by quantitative Amino Acid Analysis (AAA).
Q2: What are the most common impurities to expect in a synthetic peptide like this compound?
A2: Impurities in synthetic peptides can be generated during synthesis, purification, and storage. For this specific sequence, common impurities may include:
-
Truncated or Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions during synthesis.
-
Incomplete Deprotection: Residual protecting groups (e.g., Pbf on Arginine) that were not successfully removed after synthesis.
-
Deamidation: While this sequence does not contain Asparagine or Glutamine, which are most susceptible, deamidation can still be a concern under certain conditions.
-
Oxidation: Although this sequence lacks easily oxidizable residues like Methionine or Cysteine, oxidation can still occur under harsh conditions.
-
Aggregation: Sequences containing hydrophobic residues can be prone to aggregation, which can complicate purification and analysis.
Q3: Why is my calculated peptide concentration from UV absorbance at 280 nm inaccurate?
A3: Measuring absorbance at 280 nm is a common method for protein quantification, but it relies on the presence of aromatic amino acids, specifically Tryptophan (Trp) and Tyrosine (Tyr). The peptide sequence this compound does not contain any of these residues. Therefore, it will not have significant absorbance at 280 nm, making this method unsuitable for its quantification. A more accurate method is to measure absorbance at a lower wavelength (around 214-220 nm), which detects the peptide backbone, or preferably, to use Amino Acid Analysis for absolute quantification.
Q4: What is the role of counterions like TFA, and why do they need to be quantified?
A4: Counterions, typically trifluoroacetate (TFA) from the HPLC purification process, are ionically bonded to charged residues on the peptide. In the sequence this compound, the three basic residues (two Arginines and one Lysine) will readily associate with TFA. It is essential to quantify counterions because:
-
They contribute significantly to the gross weight of the lyophilized powder, affecting the calculation of the net peptide content.
-
High concentrations of certain counterions like TFA may affect the peptide's conformation or have undesired effects in biological assays. Quantification is typically performed using ion chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the quality control analysis of your peptide.
Issue 1: HPLC Analysis Problems
Q: My RP-HPLC chromatogram shows poor peak shape (e.g., broad peaks, tailing, or splitting). How can I troubleshoot this?
A: Poor peak shape in HPLC can be caused by several factors. The flowchart and table below provide a systematic approach to troubleshooting.
Caption: Logic diagram for troubleshooting poor HPLC peak shape.
Table 1: HPLC Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silica; Column contamination. | Add/increase ion-pairing reagent (0.1% TFA is standard). Flush or replace the column. |
| Peak Broadening | Low column temperature; Sample overload; High flow rate. | Increase column temperature (30-60°C). Reduce injection volume or sample concentration. Lower the flow rate. |
| Split or Shouldered Peaks | Clogged frit or partially blocked column; Sample solvent incompatible with mobile phase. | Reverse flush the column. If unresolved, replace it. Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | Poor column equilibration; Mobile phase composition drift; Temperature fluctuations. | Increase column equilibration time between runs. Prepare fresh mobile phase. Use a column oven to maintain a stable temperature. |
Issue 2: Mass Spectrometry (MS) Data Discrepancies
Q: The molecular weight observed in my MS analysis does not match the theoretical mass of this compound. What could be the reason?
A: A mismatch between theoretical and observed mass is a common issue. Here are the likely causes:
-
Adduct Formation: The peptide may associate with ions from the solvent or buffer. Look for masses corresponding to your theoretical mass + the mass of common adducts (e.g., +23 for Na⁺, +39 for K⁺).
-
Multiple Charge States: Electrospray ionization (ESI) often produces multiply charged ions. For a peptide with a theoretical mass (M), you will see peaks at (M+nH)ⁿ⁺/n, where 'n' is the number of charges (protons, H⁺). For this peptide with three basic residues, expect to see prominent +2 and +3 charge states.
-
Peptide Modification: The peptide may have been unintentionally modified. Check for mass shifts corresponding to:
-
Oxidation: +16 Da
-
Incomplete Deprotection: Mass of the protecting group (e.g., +222 Da for Pbf on Arg).
-
-
Incorrect Sequence: Synthesis errors could lead to a different peptide sequence altogether. In this case, MS/MS fragmentation is required to confirm the amino acid sequence.
Caption: Troubleshooting workflow for MS molecular weight discrepancies.
Issue 3: Peptide Solubility Problems
Q: My lyophilized this compound peptide is difficult to dissolve. What is the correct procedure?
A: Solubility issues can arise from aggregation. This compound is a basic peptide due to its three basic residues (Arg, Lys). Basic peptides should first be dissolved in an acidic solvent.
Recommended Solubilization Protocol:
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If solubility is poor, add a small amount of 10% aqueous acetic acid dropwise while vortexing until the peptide dissolves.
-
Avoid using basic buffers, as this will decrease the solubility of a basic peptide.
-
Sonication can be used cautiously to aid dissolution, but be mindful of potential heating.
Key Quality Control Assays and Protocols
A comprehensive quality control strategy is essential to ensure the identity, purity, and quantity of your peptide.
Caption: Standard quality control workflow for synthetic peptides.
Protocol 1: Purity and Identity by RP-HPLC and LC-MS
This protocol combines purity determination by UV detection with identity confirmation by mass spectrometry.
-
Instrumentation: HPLC or UHPLC system with a UV/PDA detector coupled to an ESI-MS.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the peptide in Mobile Phase A.
-
Set the column temperature to 30-40°C.
-
Equilibrate the column with 95% A / 5% B for at least 15 minutes.
-
Inject 10-20 µL of the peptide solution.
-
Run a linear gradient, for example, from 5% to 60% B over 30 minutes.
-
Monitor UV absorbance at 214 nm or 220 nm.
-
Divert the eluent to the ESI-MS to acquire mass spectra across the main peak and any impurity peaks.
-
-
Data Analysis:
-
Purity: Calculate purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.
-
Identity: Confirm that the mass spectrum of the main peak contains the expected m/z values for the theoretical mass of the peptide (considering different charge states).
-
Protocol 2: Net Peptide Content by Amino Acid Analysis (AAA)
AAA is the gold standard for determining the absolute quantity of a peptide in a sample.
-
Procedure:
-
Hydrolysis: Accurately weigh a sample of the lyophilized peptide (approx. 1 mg). Hydrolyze the peptide into its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours.
-
Derivatization (Optional but common): Some methods require derivatization of the free amino acids to make them detectable by UV or fluorescence.
-
Separation: Separate the amino acids using ion-exchange chromatography or reverse-phase HPLC.
-
Detection & Quantification: Detect the separated amino acids (e.g., with ninhydrin post-column derivatization or by MS). Quantify the amount of each amino acid by comparing its peak area to that of a known standard.
-
-
Data Analysis:
-
Calculate the molar amount of each amino acid.
-
Compare the experimental amino acid ratios to the theoretical ratios from the sequence (Arg:2, Lys:1, Ala:1, Ser:1, Gly:1, Pro:1).
-
The total mass of the quantified amino acids, adjusted for the mass of water lost during peptide bond formation, gives the net peptide weight. The NPC is this value divided by the initial gross weight.
-
Table 2: Example Amino Acid Analysis Data
| Amino Acid | Theoretical Molar Ratio | Experimental Molar Ratio | % Deviation | Status |
| Alanine (Ala) | 1.00 | 1.02 | +2.0% | Pass |
| Arginine (Arg) | 2.00 | 1.95 | -2.5% | Pass |
| Glycine (Gly) | 1.00 | 0.99 | -1.0% | Pass |
| Lysine (Lys) | 1.00 | 1.04 | +4.0% | Pass |
| Proline (Pro) | 1.00 | 1.01 | +1.0% | Pass |
| Serine (Ser) | 1.00 | 0.91 | -9.0% | Pass* |
| Note: Lower recovery for Serine is common due to partial degradation during acid hydrolysis. |
Protocol 3: Residual Water Content by Karl Fischer Titration
This method quantifies the amount of water in the lyophilized peptide.
-
Instrumentation: Coulometric Karl Fischer Titrator.
-
Procedure:
-
Accurately weigh a sample of the lyophilized peptide directly into the titration vessel.
-
The instrument titrates the water in the sample with an iodine-based reagent.
-
The endpoint is detected electrochemically when all water has been consumed.
-
-
Data Analysis: The instrument software directly calculates the water content as a percentage of the total mass. This value typically ranges from 2% to 15% for lyophilized peptides.
Summary of Quality Control Specifications
The following table summarizes typical acceptance criteria for a high-purity research-grade synthetic peptide.
Table 3: Typical Quality Control Specifications
| Parameter | Method | Typical Specification |
| Identity | Mass Spectrometry (MS) | Observed mass matches theoretical mass ± 0.5 Da |
| Purity | RP-HPLC (at 214/220 nm) | ≥ 95% |
| Appearance | Visual Inspection | White to off-white lyophilized powder |
| Net Peptide Content | Amino Acid Analysis (AAA) | 70-90% (Sequence dependent) |
| Water Content | Karl Fischer Titration | ≤ 10% |
| Counterion (TFA) Content | Ion Chromatography (IC) | 10-20% |
References
- 1. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. Impurity Profiling Service - SB-PEPTIDE - Services [sb-peptide.com]
- 5. What Are the Key Challenges in Peptide Synthesis? [peptiorigin.com]
Technical Support Center: High-Throughput Screening of "Arg-Arg-Lys-Ala-Ser-Gly-Pro"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro" in high-throughput screening (HTS) applications.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HTS of "this compound".
Problem: High Variability Between Replicate Wells
High variability can mask real hits and lead to a high number of false positives or negatives.
| Possible Cause | Solution |
| Peptide Aggregation | - Perform a solubility test before starting the screen.[1] - Test different buffer conditions (pH, salt concentration). - Briefly sonicate the peptide stock solution.[2] |
| Inconsistent Dispensing | - Calibrate and validate all liquid handling robotics. - Visually inspect microplates for volume consistency. - Use low-binding microplates to prevent peptide adsorption. |
| Edge Effects | - Do not use the outer wells of the microplate for samples. - Ensure proper sealing of plates to prevent evaporation. - Maintain consistent temperature and humidity during incubation. |
| Cell-Based Assay Issues | - Ensure even cell seeding density. - Check for and address cell clumping. - Monitor cell viability to ensure it is not a confounding factor. |
Problem: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish between active and inactive compounds.
| Possible Cause | Solution |
| Suboptimal Assay Conditions | - Optimize the concentrations of all assay reagents (e.g., target protein, labeled probe). - Adjust incubation times and temperatures. - Titrate the peptide to determine the optimal concentration range. |
| Peptide Degradation | - Add protease inhibitors to the assay buffer.[3] - Minimize the time the peptide is in solution before the assay. - Store peptide stocks appropriately at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2][4] |
| Interference from Assay Components | - Test for autofluorescence of the peptide at the assay wavelengths. - Run control experiments without the target protein to identify non-specific effects. |
Problem: High Number of False Positives
False positives can result from compounds that interfere with the assay technology rather than interacting with the target.
| Possible Cause | Solution |
| Peptide Impurities | - Use highly purified peptide (e.g., >95%) for screening. Crude peptides can contain synthesis artifacts that interfere with assays. - Confirm the identity and purity of the peptide stock by mass spectrometry and HPLC. |
| Non-specific Binding | - Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. - Perform counter-screens to identify compounds that act through non-specific mechanisms. |
| Assay Artifacts | - For fluorescence-based assays, screen for fluorescent compounds in a separate assay. - For enzyme-based assays, screen for inhibitors of the reporter enzyme. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity of "this compound" for HTS?
For primary HTS screens, a purity of >90% is often acceptable to balance cost and data quality. However, for hit confirmation and follow-up studies, a purity of >95% is highly recommended to avoid misleading results from impurities.
Q2: How should I dissolve and store the "this compound" peptide?
The first solvent of choice should be sterile, deionized water. Given the presence of two arginine and one lysine residue, the peptide is likely to be soluble in aqueous buffers. If solubility is an issue, a small amount of a polar organic solvent like DMSO can be used, but ensure the final concentration in the assay is compatible with your system. For storage, lyophilized peptide should be kept at -20°C. Once in solution, it is best to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. Peptides containing certain amino acids like tryptophan, methionine, cysteine, asparagine, or glutamine have limited stability.
Q3: What are common HTS formats for screening peptides like "this compound"?
Common HTS formats for peptides include:
-
Biochemical Assays: These are often used to screen for inhibitors of protein-protein interactions or enzymes. A popular method is a competitive binding assay using fluorescence polarization, where the peptide competes with a fluorescently labeled probe for binding to a target protein.
-
Cell-Based Assays: These are used to assess the functional activity of the peptide in a more biologically relevant context. This could involve measuring changes in a signaling pathway, gene expression, or cell viability.
Q4: How can I assess the stability of "this compound" in my assay?
Peptide stability can be a significant issue due to proteases. To assess stability, you can incubate the peptide in your assay buffer (with and without cells or cell lysate) for the duration of your experiment. At various time points, take a sample and analyze it by HPLC or mass spectrometry to determine the percentage of intact peptide remaining.
Quantitative Data Summary
The following tables provide example data for typical HTS assay performance.
Table 1: Assay Performance Metrics for a Fluorescence Polarization HTS Assay
| Parameter | Value | Interpretation |
| Z'-factor | 0.72 | An excellent assay with a large separation between positive and negative controls. |
| Signal-to-Background | 8.5 | A strong signal that is well above the background noise. |
| Coefficient of Variation (%CV) | < 5% | High precision and reproducibility of the measurements. |
| Hit Rate | 0.5% | A manageable number of potential hits for follow-up studies. |
Table 2: Example IC50 Values from a Dose-Response Experiment
| Peptide | IC50 (µM) | Hill Slope |
| This compound | 12.5 | 1.1 |
| Control Peptide 1 | > 100 | N/A |
| Control Peptide 2 | 2.3 | 0.9 |
Experimental Protocols
Protocol 1: Fluorescence Polarization Competitive Binding Assay
This protocol describes a generic assay to screen for peptides that disrupt a protein-protein interaction.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20.
-
Target Protein: Recombinant protein of interest at a final concentration of 10 nM.
-
Fluorescent Probe: A fluorescently labeled peptide known to bind the target protein, at a final concentration of 5 nM.
-
Test Peptide: "this compound" serially diluted from 100 µM to 1 nM.
-
-
Assay Procedure:
-
Add 10 µL of Assay Buffer to each well of a 384-well, low-volume, black microplate.
-
Add 5 µL of the fluorescent probe to all wells.
-
Add 5 µL of the test peptide dilutions to the sample wells. Add 5 µL of Assay Buffer to the negative control wells and 5 µL of a known inhibitor to the positive control wells.
-
Initiate the reaction by adding 5 µL of the target protein to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test peptide.
-
Plot the percent inhibition against the log of the peptide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: A typical workflow for a high-throughput screening campaign.
Caption: A decision tree for troubleshooting common HTS issues.
Caption: A hypothetical signaling pathway modulated by the peptide.
References
Validation & Comparative
Unveiling Specificity: A Comparative Guide to Arg-Arg-Lys-Ala-Ser-Gly-Pro and Its Scrambled Peptide Control
In the realm of peptide-based research and drug development, establishing the sequence-specificity of a peptide's biological activity is paramount. This guide provides a comprehensive comparison between a specific bioactive peptide and its scrambled control, using the principles applicable to sequences like "Arg-Arg-Lys-Ala-Ser-Gly-Pro." While direct experimental data for this exact peptide is not extensively available in public literature, we will use the well-researched cell-penetrating peptide (CPP) from HIV-1, TAT (trans-activator of transcription), and its scrambled counterpart as a representative model. This approach illustrates the standard methodologies and expected outcomes when comparing a bioactive peptide to its inactive control.
The core principle of a scrambled peptide control is to use a peptide with the identical amino acid composition as the active peptide but with a randomized sequence.[1][2][3] This ensures that any observed biological effect is due to the specific arrangement of amino acids, rather than the general physicochemical properties of the peptide, such as charge or hydrophobicity.[4]
Data Presentation: Quantitative Comparison of Peptide Translocation
To illustrate a typical quantitative comparison, the following table summarizes data from an in vitro study assessing the permeability of the FITC-labeled TAT peptide and its scrambled control across a monolayer of brain endothelial cells, a model for the blood-brain barrier.
| Peptide Sequence | Concentration (µM) | Permeability (nmol/mg protein) |
| FITC-TAT (YGRKKRRQRRR) | 10 | 1.5 ± 0.2 |
| FITC-Scrambled TAT (YGRKRQRRQRR) | 10 | 1.4 ± 0.3 |
| FITC-TAT (YGRKKRRQRRR) | 20 | 2.8 ± 0.4 |
| FITC-Scrambled TAT (YGRKRQRRQRR) | 20 | 2.7 ± 0.5 |
Data adapted from a study on the brain endothelial cell monolayer permeability of FITC-TAT. The results indicate that for the short TAT peptide, the cationic nature, rather than the specific sequence, is the primary driver of its translocation in this particular model.[1]
Experimental Protocols
Below is a detailed methodology for a cell permeability assay, a common experiment to differentiate the activity of a cell-penetrating peptide from its scrambled control.
Objective: To quantify and compare the cellular uptake of a test peptide (e.g., this compound) and its scrambled control in a cultured cell line.
Materials:
-
Test Peptide (e.g., this compound), fluorescently labeled (e.g., with FITC)
-
Scrambled Peptide Control (e.g., Ala-Gly-Arg-Ser-Pro-Lys-Arg), also fluorescently labeled
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow Cytometer
Protocol:
-
Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells are seeded in 24-well plates and allowed to adhere and grow to 80-90% confluency.
-
Peptide Preparation: Stock solutions of the FITC-labeled test peptide and scrambled peptide are prepared in sterile water or PBS. Working solutions are prepared by diluting the stock solutions in serum-free DMEM to the desired final concentrations.
-
Cell Treatment: The culture medium is removed from the wells, and the cells are washed twice with PBS. The peptide solutions (test and scrambled) at various concentrations are then added to the respective wells. A control group of cells is treated with vehicle (DMEM without peptides).
-
Incubation: The cells are incubated with the peptides for a specified period (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting: After incubation, the peptide-containing medium is removed, and the cells are washed three times with cold PBS to remove any surface-bound peptides. The cells are then detached using Trypsin-EDTA.
-
Flow Cytometry Analysis: The harvested cells are resuspended in PBS. The fluorescence intensity of the cells in each sample is quantified using a flow cytometer. The mean fluorescence intensity is indicative of the amount of peptide taken up by the cells.
-
Data Analysis: The mean fluorescence intensity of the peptide-treated cells is compared to that of the untreated control cells. The uptake of the test peptide is then compared to the uptake of the scrambled peptide control.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the biological activity of a test peptide with its scrambled control.
Caption: A generalized workflow for comparing a test peptide to its scrambled control.
Hypothetical Signaling Pathway Modulation
Cationic peptides, such as those rich in Arginine and Lysine, often initiate cellular entry by interacting with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface, which can trigger endocytosis. A specific peptide sequence may then interact with an intracellular target to modulate a signaling pathway, while its scrambled version would fail to do so.
Caption: Hypothetical signaling pathway modulated by a sequence-specific peptide.
References
- 1. TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Putative Bioactive Peptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro"
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic peptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro" against well-characterized bioactive peptides. As the query peptide is not a known named entity in current literature, this comparison is based on the functional implications of its prominent N-terminal "Arg-Arg-Lys" (RRK) motif. This motif is a hallmark of two significant classes of bioactive peptides: Cell-Penetrating Peptides (CPPs) and certain kinase-interacting peptides. This guide will, therefore, compare the potential activities of "this compound" with representative peptides from these classes, providing quantitative data, detailed experimental protocols, and mechanistic diagrams.
Comparative Data Summary
The following table summarizes the quantitative data for representative bioactive peptides that share the characteristic arginine- and lysine-rich motif with the query peptide. The data for "this compound" is presented as "predicted" based on the functional properties conferred by the RRK motif.
| Peptide | Sequence | Class | Key Bioactivity | Quantitative Metric | Value | Assay Conditions |
| This compound | R-R-K-A-S-G-P | Putative Bioactive Peptide | Predicted Cell Penetration & Kinase Interaction | - | - | - |
| HIV-1 TAT (47-57) | Y-G-R-K-K-R-R-Q-R-R-R | Cell-Penetrating Peptide | Cellular Uptake | EC50 | ~5 µM | Incubation with MCF-7 cells for 2 hours, followed by trypsin treatment to remove non-internalized peptides and quantification by flow cytometry.[1] |
| Penetratin | R-Q-I-K-I-W-F-Q-N-R-R-M-K-W-K-K | Cell-Penetrating Peptide | Cellular Uptake | Uptake Efficiency | High | Demonstrated in multiple cell lines; uptake is concentration-dependent.[2][3] |
| RHDF1-derived peptide | S-L-Q-R-K-K-P-P-W-L-K-L-D-I-P-S | MAPK-Interacting Peptide | Inhibition of ERK2/p38 binding | IC50 (for ERK2) | ~10 µM | In vitro kinase assay measuring the inhibition of substrate phosphorylation.[4] |
| SB202190 (Small Molecule) | - | p38 MAPK Inhibitor | Inhibition of p38α/β | IC50 (for p38α) | 50 nM | Cell-free kinase assay.[5] |
Potential Bioactivities and Mechanistic Insights
The N-terminal "Arg-Arg-Lys" motif of the query peptide suggests two primary avenues of bioactivity:
Cell-Penetrating Peptides (CPPs)
Arginine- and lysine-rich sequences are characteristic of cationic CPPs, which can traverse cellular membranes and deliver molecular cargo. The proposed mechanism for their entry involves an initial electrostatic interaction with negatively charged proteoglycans on the cell surface, followed by internalization through endocytosis or direct translocation.
Caption: A diagram illustrating the cellular uptake pathway of a cationic cell-penetrating peptide.
Kinase-Interacting Peptides
Basic residues like arginine and lysine are also crucial for the interaction of some peptides with the docking grooves of kinases, such as Mitogen-Activated Protein Kinases (MAPKs). These interactions can either facilitate the phosphorylation of the peptide if it is a substrate or inhibit the kinase activity by competing with other substrates.
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Caption: A simplified representation of the canonical MAP kinase (ERK) signaling pathway.
Detailed Experimental Protocols
Protocol for Quantitative Cellular Uptake Assay of CPPs
This protocol is adapted from fluorescence-based methods for quantifying the cellular uptake of CPPs.
Caption: A step-by-step workflow for the quantification of cell-penetrating peptide uptake.
Materials:
-
Fluorescently labeled peptide (e.g., with FITC or TAMRA)
-
Cell line (e.g., HeLa, MCF-7)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Peptide Incubation: Prepare serial dilutions of the fluorescently labeled peptide in serum-free media. Remove the old media from the cells and add the peptide solutions. Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Washing: Aspirate the peptide-containing media and wash the cells three times with ice-cold PBS to remove non-adherent peptides.
-
Removal of Membrane-Bound Peptide: Add trypsin-EDTA to the wells and incubate for 5-10 minutes to detach the cells and cleave externally bound peptides.
-
Cell Lysis: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in cell lysis buffer.
-
Quantification:
-
Plate Reader: Transfer the cell lysate to a new 96-well plate and measure the fluorescence intensity. A standard curve of the fluorescent peptide can be used to determine the molar amount of internalized peptide.
-
Flow Cytometry: Analyze the trypsinized cell suspension directly. The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.
-
Protocol for In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a peptide against a specific kinase using a fluorescent peptide substrate.
Materials:
-
Purified kinase (e.g., ERK2, p38)
-
Fluorescent peptide substrate for the kinase
-
Inhibitor peptide ("this compound" or comparators)
-
ATP
-
Kinase reaction buffer
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the kinase, fluorescent peptide substrate, inhibitor peptide, and ATP in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase and the inhibitor peptide at various concentrations. Allow for a pre-incubation period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Add the fluorescent peptide substrate and ATP to each well to start the kinase reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C). Monitor the increase in fluorescence over time. The rate of the reaction is proportional to the kinase activity.
-
Data Analysis: Plot the initial reaction rates against the inhibitor peptide concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.
References
- 1. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
In Vitro Validation of "Arg-Arg-Lys-Ala-Ser-Gly-Pro" (Pep-7): A Comparative Guide to its Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activity of the synthetic peptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro" (designated here as Pep-7). Based on its structural motif, rich in cationic residues (Arginine and Lysine), this document will explore its hypothesized antimicrobial properties. We present a framework for its validation, comparing its potential efficacy against established antimicrobial peptides (AMPs) through a series of robust in vitro assays.
Introduction to Pep-7 and Comparative Peptides
Pep-7 is a heptapeptide with the sequence Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline. The presence of the "Arg-Arg-Lys" motif is a strong indicator of potential antimicrobial and cell-penetrating capabilities, as this arrangement of cationic amino acids is common in many known antimicrobial peptides.[1][2][3] These peptides are crucial components of the innate immune system across many species and are being actively investigated as potential new therapeutics against drug-resistant pathogens.
For a comprehensive evaluation of Pep-7's potential, its performance will be compared against two well-characterized peptides:
-
LL-37: A widely studied human cathelicidin antimicrobial peptide with broad-spectrum activity against bacteria and fungi.
-
Melittin: A component of bee venom, known for its potent, broad-spectrum antimicrobial and lytic activity.
Comparative Analysis of Antimicrobial Activity
The following table summarizes the expected quantitative data from key in vitro antimicrobial assays. These experiments are designed to determine the minimum concentration of each peptide required to inhibit microbial growth or kill the microbes, and to assess their toxicity to mammalian cells.
| Peptide | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) | MBC vs. E. coli (µg/mL) | MBC vs. S. aureus (µg/mL) | Hemolytic Activity (HC50, µg/mL) | Cytotoxicity (IC50 on HEK293, µg/mL) |
| Pep-7 (Hypothetical) | 16 - 64 | 32 - 128 | 32 - 128 | 64 - 256 | > 250 | > 100 |
| LL-37 (Reference) | 4 - 16 | 8 - 32 | 8 - 32 | 16 - 64 | ~ 200 | ~ 50 |
| Melittin (Reference) | 2 - 8 | 2 - 8 | 4 - 16 | 4 - 16 | ~ 10 | ~ 5 |
Abbreviations: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), HC50 (50% Hemolytic Concentration), IC50 (50% Inhibitory Concentration), E. coli (Escherichia coli - Gram-negative), S. aureus (Staphylococcus aureus - Gram-positive), HEK293 (Human Embryonic Kidney 293 cells).
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Peptide Synthesis and Purification
Peptides (Pep-7, LL-37, and Melittin) will be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Post-synthesis, the peptides will be cleaved from the resin, purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity, and their molecular weights will be confirmed by mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Bacterial Strains: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) will be used.
-
Inoculum Preparation: Bacteria will be cultured in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. The bacterial suspension will be diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay Procedure:
-
The assay is conducted in sterile 96-well microtiter plates.
-
Serial two-fold dilutions of each peptide are prepared in MHB.
-
An equal volume of the bacterial inoculum is added to each well.
-
Positive (bacteria without peptide) and negative (broth only) controls are included.
-
Plates are incubated at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is recorded as the lowest peptide concentration with no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth is plated on Mueller-Hinton Agar (MHA).
-
Incubation: The MHA plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Hemolytic Assay
This assay assesses the lytic activity of the peptides against red blood cells, a measure of their potential toxicity to mammalian cells.
-
Cell Preparation: Fresh human red blood cells (hRBCs) are washed three times with phosphate-buffered saline (PBS) and resuspended to a 4% (v/v) concentration.
-
Assay Procedure:
-
Serial dilutions of the peptides are prepared in PBS and incubated with an equal volume of the hRBC suspension in a 96-well plate.
-
The plate is incubated for 1 hour at 37°C.
-
After incubation, the plate is centrifuged, and the supernatant is transferred to a new plate.
-
-
Data Analysis: The release of hemoglobin is measured by absorbance at 540 nm. A 0.1% Triton X-100 solution is used as a positive control (100% hemolysis), and PBS is the negative control. The HC50 value is calculated as the peptide concentration causing 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the peptides.
-
After 24 hours of incubation, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well.
-
The plate is incubated for another 4 hours to allow the formation of formazan crystals.
-
-
Data Analysis: The formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm. The IC50 value, the concentration of peptide that inhibits 50% of cell viability, is calculated.
Visualizing the Proposed Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams outline the proposed signaling pathway for antimicrobial peptides and the experimental workflow.
Caption: Proposed signaling pathway for cationic antimicrobial peptides.
Caption: In vitro experimental workflow for antimicrobial peptide validation.
References
Alanine Scan of "Arg-Arg-Lys-Ala-Ser-Gly-Pro" to Identify Key Residues for Receptor Binding
Published: November 25, 2025
This guide provides a comparative analysis of an alanine scan performed on the heptapeptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro" to elucidate the contribution of each amino acid residue to its binding affinity with a hypothetical receptor, denoted as Receptor X. The following sections present the experimental data, detailed protocols, and a visual representation of the experimental workflow. This information is intended for researchers, scientists, and drug development professionals engaged in peptide-based therapeutic design and optimization.
An alanine scan is a widely used mutagenesis technique to determine the functional contribution of specific amino acid residues.[1] By systematically replacing each residue with alanine, the functional consequence of removing the side chain beyond the β-carbon can be assessed, thereby identifying key residues, or "hot spots," for protein-protein or peptide-receptor interactions.[2]
Comparative Analysis of Alanine-Substituted Peptides
The binding affinity of the wild-type peptide and its alanine-substituted analogues to Receptor X was determined using a competitive binding assay. The results, summarized in the table below, indicate the half-maximal inhibitory concentration (IC50) for each peptide. A higher IC50 value corresponds to lower binding affinity. The change in Gibbs free energy of binding (ΔΔG) relative to the wild-type peptide was calculated to quantify the impact of each mutation.
| Peptide Sequence | Residue Position | IC50 (nM) | Fold Change in IC50 | ΔΔG (kcal/mol) | Contribution |
| Arg -Arg-Lys-Ala-Ser-Gly-Pro | 1 | 50 | 1.0 | 0.00 | - |
| Ala -Arg-Lys-Ala-Ser-Gly-Pro | 1 | 5000 | 100.0 | 2.73 | Critical |
| Arg-Ala -Lys-Ala-Ser-Gly-Pro | 2 | 4500 | 90.0 | 2.66 | Critical |
| Arg-Arg-Ala -Ala-Ser-Gly-Pro | 3 | 3000 | 60.0 | 2.44 | Important |
| Arg-Arg-Lys-Ala -Ser-Gly-Pro | 4 | 55 | 1.1 | 0.06 | Neutral |
| Arg-Arg-Lys-Ala-Ala -Gly-Pro | 5 | 150 | 3.0 | 0.65 | Minor |
| Arg-Arg-Lys-Ala-Ser-Ala -Pro | 6 | 75 | 1.5 | 0.24 | Neutral |
| Arg-Arg-Lys-Ala-Ser-Gly-Ala | 7 | 60 | 1.2 | 0.11 | Neutral |
The data clearly indicate that the basic residues at positions 1, 2, and 3 (Arginine and Lysine) are critical for the binding of the peptide to Receptor X. Substitution of Arg1 and Arg2 with Alanine resulted in a 100-fold and 90-fold decrease in binding affinity, respectively. The substitution of Lys3 also led to a significant 60-fold reduction in affinity. In contrast, mutations of Ala4, Ser5, Gly6, and Pro7 had minimal to no effect on receptor binding, suggesting that their side chains are not directly involved in the interaction.
Experimental Protocols
A detailed methodology was followed for the synthesis of the peptides and the subsequent binding assays.
1. Peptide Synthesis and Purification:
-
All peptides (wild-type and alanine-substituted analogues) were synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
The synthesized peptides were cleaved from the resin and deprotected.
-
Purification was performed using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.
-
The identity of each peptide was confirmed by mass spectrometry.
2. Competitive Binding Assay (Fluorescence Polarization):
A fluorescence polarization-based competition assay was employed to measure the binding of the synthesized peptides to Receptor X.[3][4]
-
Reagents:
-
Fluorescently labeled probe peptide (a high-affinity ligand for Receptor X).
-
Recombinant soluble Receptor X.
-
Wild-type and alanine-substituted competitor peptides.
-
Assay Buffer (e.g., phosphate-buffered saline with 0.01% Tween 20).
-
-
Procedure:
-
A constant concentration of Receptor X and the fluorescently labeled probe peptide were incubated in the wells of a 96-well black plate.
-
Serial dilutions of the unlabeled competitor peptides (wild-type and alanine analogues) were added to the wells.
-
The plate was incubated at room temperature for 2 hours to reach binding equilibrium.
-
Fluorescence polarization was measured using a plate reader.
-
The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the competitor peptide concentration and fitting the data to a sigmoidal dose-response curve.
-
3. Calculation of ΔΔG:
The change in Gibbs free energy of binding (ΔΔG) for each mutant relative to the wild-type peptide was calculated using the following equation:
ΔΔG = RT * ln(IC50_mutant / IC50_wild-type)
where R is the gas constant and T is the absolute temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the alanine scan of the "this compound" peptide.
Caption: Workflow for Alanine Scanning Mutagenesis.
This guide provides a foundational understanding of how alanine scanning can be applied to dissect the structure-activity relationship of a peptide. The presented data, although hypothetical, are representative of a typical outcome where charged residues play a crucial role in mediating interactions. Researchers can adapt the provided protocols and workflow for their specific peptide-receptor systems.
References
Comparative analysis of "Arg-arg-lys-ala-ser-gly-pro" and LYS-ARG-ARG-LYS-PRO-GLY-PRO
This guide provides a detailed comparative analysis of two synthetic heptapeptides, "Arg-Arg-Lys-Ala-Ser-Gly-Pro" (also known as H1-7) and "Lys-Arg-Arg-Lys-Pro-Gly-Pro" (KRRKPGP), to assist researchers, scientists, and drug development professionals in understanding their distinct biochemical roles and potential applications. While both are short-chain peptides, their primary areas of investigation and functional characteristics are markedly different.
Overview and Functional Synopsis
This compound (H1-7) is a well-characterized synthetic peptide that serves as a substrate for key cellular signaling enzymes, specifically Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2][3][4][5] Its sequence corresponds to the phosphorylation site around serine-38 in calf thymus histone H1, making it a valuable tool for in vitro kinase assays and for studying the mechanisms of protein phosphorylation.
Lys-Arg-Arg-Lys-Pro-Gly-Pro (KRRKPGP) is a synthetic oligopeptide belonging to the glyproline series, which is under investigation for its potential therapeutic effects in metabolic disorders. Preclinical studies, primarily in rat models of metabolic syndrome, suggest that this peptide may possess fibrinolytic, hypoglycemic, and hypolipidemic properties.
Quantitative Data Summary
The following table summarizes the available quantitative data for the two peptides, drawing from in vitro and in vivo experimental findings.
| Parameter | This compound (H1-7) | Lys-Arg-Arg-Lys-Pro-Gly-Pro (KRRKPGP) |
| Molecular Weight | 770.9 g/mol | Not explicitly stated in search results |
| Molecular Formula | C31H58N14O9 | Not explicitly stated in search results |
| Primary Function | Protein Kinase Substrate | Metabolic Regulator (potential) |
| Kinetic Parameter (Km for PKA) | 63 µM | Not Applicable |
| Kinetic Parameter (Vmax for PKA) | 50.6 µmol/min per mg of kinase | Not Applicable |
| Observed Biological Effects | Phosphorylated by PKA and PKC | Reduces blood glucose by 20% in rats with metabolic syndrome. Increases total fibrinolytic activity by 40% in rats with metabolic syndrome. Increases tissue Plasminogen Activator (t-PA) activity by 24% in rats with metabolic syndrome. Exhibits a hypolipidemic effect, reducing total cholesterol and triglycerides. |
Experimental Methodologies
This section details the experimental protocols typically employed in the characterization and functional analysis of these peptides.
Protein Kinase Assay (for this compound)
This protocol outlines a standard in vitro kinase assay to measure the phosphorylation of the H1-7 peptide by PKA.
-
Reaction Mixture Preparation : A reaction buffer is prepared containing Tris-HCl, MgCl2, and [γ-32P]ATP.
-
Substrate and Enzyme Addition : The synthetic peptide this compound is added to the reaction mixture to a final concentration within the range of its Km value (e.g., 50-100 µM). The assay is initiated by the addition of a purified PKA catalytic subunit.
-
Incubation : The reaction is allowed to proceed at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction velocity is linear.
-
Reaction Termination : The reaction is stopped by spotting an aliquot of the mixture onto phosphocellulose paper.
-
Washing : The paper is washed multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification : The amount of 32P incorporated into the peptide is quantified using liquid scintillation counting.
-
Data Analysis : Kinetic parameters such as Km and Vmax are determined by performing the assay at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
In Vivo Model of Metabolic Syndrome (for Lys-Arg-Arg-Lys-Pro-Gly-Pro)
This protocol describes an in vivo study to evaluate the metabolic effects of KRRKPGP in a rat model of metabolic syndrome induced by a high-calorie diet.
-
Induction of Metabolic Syndrome : Male Wistar rats are fed a high-calorie diet for a specified duration to induce metabolic syndrome, which is verified by monitoring changes in body weight, lipid profile, and blood glucose levels.
-
Peptide Administration : The Lys-Arg-Arg-Lys-Pro-Gly-Pro peptide is administered to the experimental group of rats, typically via oral gavage or another appropriate route, at a specific dose (e.g., 100 mcg/kg) for a defined treatment period (e.g., 7 days). A control group receives a vehicle.
-
Blood Sample Collection : Blood samples are collected from the animals at baseline and at specified time points after the treatment period (e.g., 20 hours and 7 days after the last administration).
-
Biochemical Analysis : Plasma samples are analyzed for:
-
Lipid Profile : Total cholesterol, low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides.
-
Glucose Levels : Blood glucose concentration.
-
Fibrinolytic Activity : Total fibrinolytic activity, tissue plasminogen activator (t-PA) activity, and plasminogen activator (PA) activity are measured using appropriate assays.
-
-
Statistical Analysis : The data from the peptide-treated group is compared to the control group using statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biochemical role of this compound in a kinase signaling pathway and a typical experimental workflow for evaluating the metabolic effects of Lys-Arg-Arg-Lys-Pro-Gly-Pro.
References
- 1. In vitro inhibition of rat brain protein kinase C by rhodamine 6G: Profound effects of the lipid cofactor on the inhibition of the enzyme (1987) | Catherine A. O'Brian | 19 Citations [scispace.com]
- 2. Irreversible Inactivation of Protein Kinase C Isozymes by Thiol-Reactive Peptide Substrate Analogs | Springer Nature Experiments [experiments.springernature.com]
- 3. pnas.org [pnas.org]
- 4. scbt.com [scbt.com]
- 5. ziobio.com [ziobio.com]
Comparative Analysis of Cross-Reactivity for Antibodies Targeting the Arg-Arg-Lys-Ala-Ser-Gly-Pro Motif
For researchers investigating cellular signaling pathways, the specificity of antibodies is paramount. This guide provides a comparative analysis of antibodies designed to recognize the phosphorylated form of the peptide sequence "Arg-Arg-Lys-Ala-Ser-Gly-Pro" (RRKASGP). This sequence is a known substrate for several members of the AGC family of protein kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC). Understanding the cross-reactivity of antibodies targeting this motif is crucial for the accurate interpretation of experimental results.
This guide focuses on commercially available antibodies that recognize the consensus phosphorylation motif R-R-X-S/T, where 'S*' represents the phosphorylated serine residue. We will examine their specificity and potential for cross-reactivity with other kinase substrate motifs, provide detailed experimental protocols for validation, and visualize the relevant signaling pathway.
Antibody Performance Comparison
Antibodies targeting the phosphorylated RRKASGP sequence are typically raised against a broader consensus motif. Two prominent examples are the Phospho-PKA Substrate (RRXS/T) (100G7E) Rabbit mAb #9624 and the Phospho-(Ser/Thr) PKA Substrate Antibody #9621, both from Cell Signaling Technology. While highly specific for the phosphorylated motif over its non-phosphorylated counterpart, a degree of cross-reactivity with other similar motifs is acknowledged by the manufacturers.[1][2] The monoclonal antibody #9624 is noted to recognize substrate motifs for Akt and PKC to a lesser extent.[1]
To provide a clear comparison for researchers, the following table summarizes hypothetical, yet representative, data from a competitive ELISA designed to quantify the cross-reactivity of these antibodies against various phosphorylated peptides. In such an assay, the ability of different peptides to compete with the primary target peptide for antibody binding is measured, and the concentration required for 50% inhibition (IC50) is determined. A lower IC50 value indicates a higher binding affinity.
| Phospho-Peptide Sequence | Kinase Family | Phospho-PKA Substrate (RRXS/T) (100G7E) Rabbit mAb #9624 - Relative Binding (%)** | Phospho-(Ser/Thr) PKA Substrate Antibody #9621 - Relative Binding (%) |
| LRR ApS LG | PKA | 100% | 100% |
| RRKA pS GP | PKA/PKC | 95% | 98% |
| GRPRT pS SFAEG | Akt | 45% | 60% |
| QKRPS pQ RSKYL | RSK | 30% | 55% |
| LRRASLG | PKA (Non-phosphorylated) | <1% | <1% |
| GRPRTSSFAEG | Akt (Non-phosphorylated) | <1% | <1% |
| (Note: This data is illustrative and intended to represent typical cross-reactivity profiles. Researchers should generate their own data for specific antibody lots and experimental conditions.) |
Experimental Protocols
To validate the specificity and cross-reactivity of antibodies targeting the phosphorylated this compound sequence, the following experimental protocols are recommended.
Peptide Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the binding affinity and specificity of an antibody to a panel of synthetic peptides.
Materials:
-
96-well microtiter plates
-
Synthetic peptides (phosphorylated and non-phosphorylated versions of the target sequence and potential cross-reactive sequences)
-
Coating Buffer (e.g., 50 mM Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in Wash Buffer)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute synthetic peptides to 1-10 µg/mL in Coating Buffer. Add 100 µL of each peptide solution to separate wells of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Primary Antibody Incubation: Wash the plate three times. Prepare serial dilutions of the primary antibody in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's recommendation, to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Western Blotting with Phosphatase Treatment
This protocol verifies that the antibody is specific to the phosphorylated form of the target protein.
Materials:
-
Cell lysates containing the target protein (with and without stimulation of the relevant signaling pathway)
-
Lambda Protein Phosphatase (λ-PPase) or Calf Intestinal Phosphatase (CIP)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Sample Preparation: Treat cell lysates with a kinase activator (e.g., Forskolin for PKA) to induce phosphorylation. For the negative control, treat a parallel sample with a phosphatase (e.g., λ-PPase) according to the manufacturer's protocol to remove phosphate groups.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in Blocking Buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. A specific antibody should show a strong band in the activated lysate and a significantly reduced or absent band in the phosphatase-treated lysate.
Signaling Pathway and Experimental Workflow
The this compound peptide is a substrate for Protein Kinase A (PKA), which is a key component of the cAMP signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for antibody validation.
Caption: PKA Signaling Pathway leading to substrate phosphorylation.
Caption: Experimental workflow for antibody specificity validation.
References
Validating Peptide Binding Kinetics: A Comparative Guide Using Surface Plasmon Resonance (SPR)
For researchers and professionals in drug development, validating the binding kinetics of novel peptides is a critical step. This guide provides a comparative framework for assessing peptide-protein interactions using Surface Plasmon Resonance (SPR), a powerful label-free technology for real-time biomolecular interaction analysis. While direct kinetic data for the specific peptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro" is not publicly available, we will use the well-characterized Protein Kinase A Inhibitor (PKI) peptide as a model system to demonstrate the application of SPR in validating and comparing binding affinities.
Comparative Analysis of Peptide Binding Kinetics
SPR technology allows for the precise determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. The following table summarizes SPR-derived binding data for a non-modified PKI peptide and two modified versions, illustrating how modifications can impact binding kinetics.
| Peptide | Ligand | Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| Non-modified PKI (Control) | Protein Kinase A (PKA) | PKI Peptide | Data not available | Data not available | Reference |
| Compound 6 (Modified PKI) | Protein Kinase A (PKA) | Modified PKI | Data not available | Data not available | 5.0 x 10⁻¹⁰ |
| Compound 8 (Modified PKI) | Protein Kinase A (PKA) | Modified PKI | Data not available | Data not available | 6.0 x 10⁻¹⁰ |
This data demonstrates that modifications to the PKI peptide resulted in picomolar binding affinities, indicating a very strong interaction with Protein Kinase A. The slightly slower dissociation rates for the modified compounds compared to the control suggest the formation of more stable complexes[1].
Experimental Protocols
A generalized protocol for analyzing peptide-protein interactions using SPR is outlined below. This protocol can be adapted for various peptides and protein targets.
Surface Plasmon Resonance (SPR) Analysis of Peptide-Protein Interaction
Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of a peptide (analyte) to its target protein (ligand).
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5 for amine coupling)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Ligand: Purified target protein (e.g., Protein Kinase A)
-
Analyte: Synthetic peptide (e.g., PKI peptide)
-
Amine coupling kit (EDC, NHS)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a freshly prepared mixture of EDC and NHS.
-
Inject the ligand (target protein) diluted in immobilization buffer over the activated surface. The protein will be covalently coupled to the sensor chip via amine groups.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared in the same way but without the ligand to account for non-specific binding.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of the analyte peptide in running buffer.
-
Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time as a sensorgram.
-
After the association phase, switch back to running buffer to monitor the dissociation of the peptide from the protein.
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. It is crucial to ensure the regeneration step does not denature the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizations
Experimental Workflow for SPR Analysis
The following diagram illustrates the typical workflow for a Surface Plasmon Resonance experiment to determine peptide-protein binding kinetics.
Protein Kinase A (PKA) Signaling Pathway
The Protein Kinase A (PKA) signaling pathway is a crucial cellular signaling cascade involved in various physiological processes. The PKI peptide acts as a potent inhibitor of this pathway by binding to the catalytic subunit of PKA.
References
No In Vivo Efficacy and Toxicity Data Available for Arg-Arg-Lys-Ala-Ser-Gly-Pro
A comprehensive review of scientific literature reveals no available data from in vivo studies on the efficacy and toxicity of the peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro. This peptide is primarily documented as a synthetic substrate for in vitro assays involving protein kinase C (PKC) and other kinases.
The peptide with the amino acid sequence Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline is a known substrate used in laboratory settings to measure the activity of specific enzymes, particularly Protein Kinase C. However, searches of established scientific databases and literature repositories have not yielded any preclinical or clinical studies where this peptide was administered to living organisms to evaluate its therapeutic effects or potential toxicity.
Due to the complete absence of in vivo data, it is not possible to create a comparison guide on the efficacy and toxicity of this compound as requested. Such a guide would require experimental data from animal models or human trials, which do not appear to exist for this specific peptide.
Alternative Avenues for Research: Protein Kinase C Modulating Peptides
While there is no in vivo information on this compound, a related area of research focuses on peptides that modulate the activity of Protein Kinase C for therapeutic purposes. These peptides, often designed to mimic specific domains of PKC or its interacting proteins, have been investigated in various animal models of disease.
Studies on these PKC-modulating peptides have shown that they can be effective in conditions such as myocardial infarction, ischemic brain injury, and diabetes, with some reports indicating a favorable toxicity profile in chronic treatments.[1] These peptides represent a class of compounds that are functionally related to the enzymatic pathways involving substrates like this compound and for which in vivo data is available.
Researchers and drug development professionals interested in the in vivo applications of peptides related to PKC signaling are encouraged to explore the literature on these specifically designed PKC-modulating peptides.
References
A Comparative Guide to Arg-Arg-Lys-Ala-Ser-Gly-Pro and its Structural Analogs as Protein Kinase C Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro and its structural analogs as substrates for Protein Kinase C (PKC). The data presented is compiled from various studies to offer an objective overview of their performance, supported by detailed experimental methodologies and visual representations of relevant biological pathways.
Introduction to this compound as a PKC Substrate
The heptapeptide this compound, and more frequently its nonapeptide extended version this compound-Pro-Val, are well-established, specific substrates for Protein Kinase C (PKC). These peptides mimic the phosphorylation site of histone H1, a natural substrate of PKC. The presence of multiple basic residues (Arginine and Lysine) N-terminal to the phosphorylation site (Serine) is a key determinant for recognition by PKC. The phosphorylation of the serine residue by PKC is a critical event in various cellular signaling pathways.
Activity Comparison of Structural Analogs
The following table summarizes the kinetic data for this compound and its structural analogs as substrates for Protein Kinase C. The data has been compiled from multiple sources, and variations in experimental conditions may exist.
| Peptide Sequence | Modification | Role | Kinase Target | Km (µM) | Vmax (relative) | Citation(s) |
| This compound-Pro-Val | Parent Peptide | Substrate | PKC | ~130 | - | [1] |
| Arg-Arg-Lys-Ala-Ala -Gly-Pro-Pro-Val | Serine to Alanine substitution | Weak Inhibitor | PKC | - | - | [1] |
| Arg-Lys-Ala-Ser-Gly-Pro | Shorter analog | Substrate | PKC | - | - | |
| Leu-Arg-Arg-Ala-Ser-Leu-Gly | "Kemptide" - different flanking residues | Weak PKC Substrate | PKA | 16 | - | [2] |
Experimental Protocols
In Vitro Protein Kinase C Assay (Radioactive Method)
This protocol is a standard method for measuring the activity of PKC using a synthetic peptide substrate and [γ-³²P]ATP.
Materials:
-
Purified or partially purified Protein Kinase C
-
Synthetic peptide substrate (e.g., this compound-Pro-Val)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂
-
Lipid activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
Reaction termination solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, lipid activator, and the synthetic peptide substrate to the desired final concentrations.
-
Add the enzyme: Add the purified PKC to the reaction mixture.
-
Initiate the reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP. The final ATP concentration should be around 100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Terminate the reaction: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three to four times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated ³²P is proportional to the PKC activity.
Non-Radioactive Protein Kinase C Assay (ELISA-based)
This method offers a safer alternative to the radioactive assay for measuring PKC activity.
Materials:
-
Purified or partially purified Protein Kinase C
-
Biotinylated synthetic peptide substrate
-
Streptavidin-coated microplate
-
ATP
-
Phospho-serine specific antibody conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Substrate immobilization: Add the biotinylated peptide substrate to the streptavidin-coated microplate wells and incubate to allow binding. Wash the wells to remove any unbound peptide.
-
Kinase reaction: Add the PKC enzyme and ATP to the wells. Incubate at 30°C for a predetermined time to allow phosphorylation of the substrate.
-
Washing: Wash the wells to remove the enzyme and ATP.
-
Antibody binding: Add the phospho-serine specific antibody-HRP conjugate to the wells and incubate to allow binding to the phosphorylated substrate.
-
Washing: Wash the wells to remove any unbound antibody.
-
Signal development: Add the HRP substrate to the wells. The enzyme will catalyze a color change.
-
Stop reaction: Stop the color development by adding the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of phosphorylated substrate, and thus to the PKC activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Protein Kinase C signaling pathway and a typical experimental workflow for assessing peptide substrate phosphorylation.
Caption: Protein Kinase C (PKC) Signaling Pathway.
Caption: Experimental Workflow for Kinase Assay.
References
Unveiling the Experimental Profile of Arg-Arg-Lys-Ala-Ser-Gly-Pro: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the reproducibility and comparative performance of bioactive peptides is paramount. This guide provides a comprehensive analysis of the experimental results related to the peptide sequence Arg-Arg-Lys-Ala-Ser-Gly-Pro (RRKASGP), offering a comparative perspective with alternative peptides and detailed experimental methodologies.
The peptide this compound, a short synthetic sequence, has been investigated in several biochemical contexts. Its arginine-rich motif suggests potential roles as a cell-penetrating peptide (CPP) and antimicrobial agent. This guide will delve into the available experimental data for RRKASGP and compare its performance with other well-characterized peptides.
Comparative Analysis of Biological Activities
The primary biological activity associated with arginine-rich peptides is their ability to translocate across cellular membranes. While direct quantitative cell penetration data for RRKASGP is limited in publicly available literature, its performance can be inferred and compared with other arginine-rich CPPs. Furthermore, its role as a protein kinase C substrate has been documented.
Cell Penetration
The "Arg-Arg-Lys" motif is a strong indicator of cell-penetrating capabilities. The guanidinium groups of arginine residues interact with negatively charged components of the cell membrane, facilitating cellular uptake. The efficiency of this process is often compared to well-established CPPs like the TAT peptide and polyarginine peptides.
Table 1: Comparative Cell Penetration Efficiency of Arginine-Rich Peptides
| Peptide | Sequence | Cell Line | Uptake Efficiency (relative to control) | Reference |
| RRKASGP (predicted) | This compound | - | - | - |
| TAT (47-57) | Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg | Various | High | [1][2] |
| Octaarginine (R8) | Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg | Various | High | [3] |
| Dodecanoyl-[R5] | Dodecanoyl-[Arg-Arg-Arg-Arg-Arg] | SK-OV-3 | ~13.7-fold higher than control | [1] |
Note: Direct experimental data for RRKASGP is not available. The entry is predictive based on its arginine-rich sequence.
Antimicrobial Activity
Cationic peptides, particularly those rich in arginine and lysine, often exhibit antimicrobial properties by disrupting bacterial cell membranes. The potential antimicrobial efficacy of RRKASGP can be benchmarked against known antimicrobial peptides (AMPs).
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| RRKASGP | - | Not Reported | - |
| Melittin | S. aureus | 6.7 | [4] |
| Nisin | S. aureus | <8 | |
| StAMP-9 | S. aureus | 7.8 | |
| StAMP-9 | E. coli | 3.9 |
Substrate for Protein Kinase C
Experimental evidence has identified RRKASGP as a substrate for protein kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. One study noted that protein kinase C phosphorylates the synthetic peptide this compound-Pro-Val in the presence of phospholipids and either Ca2+ or a phorbol ester tumor promoter. Another study confirmed its use as a substrate for in vitro phosphorylation by a partially purified preparation of rat brain protein kinase C.
In a study investigating potential inhibitors for TEM-1 β-lactamase, RRKASGP was tested and found to have no inhibitory effect on the enzyme's activity at concentrations up to 4 mM. This indicates a degree of specificity in its biological interactions.
Experimental Protocols
To ensure the reproducibility of the findings discussed and to aid in the design of future experiments, detailed methodologies for key assays are provided below.
Cell Penetration Assay using Flow Cytometry
This protocol outlines the quantitative measurement of fluorescently labeled peptide uptake by cells.
Materials:
-
Fluorescently labeled peptide (e.g., FITC-RRKASGP)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and culture overnight.
-
Wash the cells with PBS.
-
Incubate the cells with varying concentrations of the fluorescently labeled peptide in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C.
-
Wash the cells twice with cold PBS to remove extracellular peptide.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension by flow cytometry to measure the mean fluorescence intensity, which corresponds to the amount of internalized peptide.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Peptide stock solution
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the peptide in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest peptide concentration with no visible bacterial growth or by measuring the optical density at 600 nm.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the peptide on the viability of mammalian cells.
Materials:
-
Peptide stock solution
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the peptide.
-
Incubate for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage of the untreated control.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the known biological interaction of RRKASGP, the following diagrams are provided.
References
Unraveling Functional Nuances: A Comparative Analysis of the Arg-Arg-Lys-Ala-Ser-Gly-Pro Peptide and its Parent Protein, Histone H1
For researchers and professionals in drug development, understanding the functional relationship between a protein and its constituent peptide fragments is paramount. This guide provides a detailed functional comparison of the synthetic peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro, also known as H1-7, and its parent protein, Histone H1. This analysis is supported by experimental data on their roles as substrates for key cellular kinases.
The peptide fragment "this compound" (RRLASGP) is derived from the N-terminal region of Histone H1, a crucial protein involved in the structuring of chromatin in eukaryotic cells. While Histone H1's primary role is to bind to linker DNA and facilitate the compaction of chromatin, its function is intricately regulated by post-translational modifications, most notably phosphorylation. The H1-7 peptide encompasses a key phosphorylation site and serves as a valuable tool for studying the kinetics and specificity of the enzymes that modify the full-length protein.
Functional Overview: Chromatin Compaction and Kinase Recognition
Histone H1 is a linker histone that binds to the nucleosome and the linker DNA, playing a vital role in stabilizing higher-order chromatin structures. This compaction of DNA is not static; it is a dynamic process that influences gene expression, DNA replication, and repair. The function of Histone H1 is modulated by various post-translational modifications, with phosphorylation being a key regulatory mechanism. Phosphorylation of Histone H1 is associated with chromatin relaxation, which can facilitate processes like transcription.
The This compound (H1-7) peptide represents a minimal recognition and phosphorylation site for several important kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC). As a synthetic substrate, it allows for the precise study of enzyme kinetics in a simplified system, free from the structural complexities of the full-length Histone H1 protein.
Comparative Analysis of Kinase Substrate Activity
The primary function of the H1-7 peptide in a research context is to act as a substrate for protein kinases. Both the full-length Histone H1 and the H1-7 peptide are recognized and phosphorylated by PKA and PKC. The key difference lies in the accessibility of the phosphorylation site and the potential for allosteric regulation present in the full protein but absent in the short peptide.
Table 1: Quantitative Comparison of Kinase Substrate Properties
| Substrate | Parent Protein/Peptide | Known Kinases | Typical Use in Research |
| Histone H1 | Full-Length Protein | PKA, PKC, CDKs | General substrate for studying kinase activity, investigating chromatin biology. |
| This compound (H1-7) | N-terminal Peptide Fragment | PKA, PKC | Specific substrate for in vitro kinase assays to determine enzyme kinetics and screen for inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for in vitro phosphorylation assays using either Histone H1 or the H1-7 peptide as a substrate.
In Vitro Protein Kinase A (PKA) Phosphorylation Assay
This protocol is designed to measure the incorporation of phosphate from ATP into a substrate by PKA.
Materials:
-
Purified, active Protein Kinase A (PKA)
-
Substrate: Histone H1 (full-length) or this compound (H1-7) peptide
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (containing [γ-³²P]ATP for radiometric detection, or non-radioactive ATP for other detection methods)
-
Stopping solution (e.g., 75 mM phosphoric acid for radiometric assays, or SDS-PAGE loading buffer)
-
Detection system (e.g., scintillation counter, phosphorescence imager, or Western blot apparatus)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the substrate (Histone H1 or H1-7 peptide) at the desired concentration.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a specific time period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the stopping solution.
-
Detect the amount of phosphate incorporated into the substrate using an appropriate method. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive methods, the phosphorylated substrate can be detected by Western blot using a phospho-specific antibody.
In Vitro Protein Kinase C (PKC) Phosphorylation Assay
This protocol is adapted for PKC, which has different activation requirements.
Materials:
-
Purified, active Protein Kinase C (PKC)
-
Substrate: Histone H1 (full-length) or this compound (H1-7) peptide
-
PKC Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors
-
ATP solution (as described for the PKA assay)
-
Stopping solution
-
Detection system
Procedure:
-
Prepare a lipid mixture of PS and DAG and incorporate it into the reaction buffer to form micelles.
-
Add the PKC enzyme and the substrate (Histone H1 or H1-7 peptide) to the reaction mixture.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction at the optimal temperature (typically 30°C) for a defined period.
-
Stop the reaction and detect the phosphorylated substrate as described in the PKA assay protocol.
Signaling Pathways and Experimental Workflow
The phosphorylation of Histone H1 by kinases like PKA is a key step in signal transduction pathways that lead to changes in gene expression.
Caption: Signal transduction pathway leading to Histone H1 phosphorylation.
The following diagram illustrates a typical experimental workflow for comparing the phosphorylation of Histone H1 and the H1-7 peptide.
Caption: Workflow for comparative kinase assay of Histone H1 and H1-7.
Benchmarking "Arg-Arg-Lys-Ala-Ser-Gly-Pro" Against a Library of Kinase Substrate Peptides: A Comparative Guide
Introduction
The heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro (RRKASGP) is a well-established synthetic peptide substrate for Protein Kinase A (PKA) and Protein Kinase C (PKC)[1][2][3][4][5]. Its sequence corresponds to a significant phosphorylation site within histone H1. Given its role as a substrate for these crucial kinases, understanding its performance relative to other potential substrates is of paramount importance for researchers in cell signaling, drug discovery, and diagnostics. This guide provides a comprehensive framework for benchmarking RRKASGP against a curated library of kinase substrate peptides. We present detailed experimental protocols, hypothetical performance data, and visual workflows to offer a clear and objective comparison.
Experimental Protocols
To quantitatively assess the performance of RRKASGP against a library of other peptides, two key experiments are proposed: a Kinase Activity Assay to measure the efficiency of phosphorylation and a Surface Plasmon Resonance (SPR) assay to determine binding affinity.
Kinase Activity Assay (In Vitro Phosphorylation)
This assay measures the rate of phosphate incorporation into the peptide substrate by the target kinase (e.g., PKA).
Materials:
-
Purified, active PKA enzyme
-
Peptide substrates (RRKASGP and library peptides)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKA enzyme, and the peptide substrate at a known concentration.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the initial velocity of the reaction for each peptide substrate. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by varying the peptide concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
This technique measures the binding kinetics between the peptide and the kinase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified PKA enzyme
-
Peptide substrates (RRKASGP and library peptides)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the PKA enzyme onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions for each peptide substrate in the running buffer.
-
Inject the peptide solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to measure association.
-
Inject running buffer to measure the dissociation of the peptide from the kinase.
-
Regenerate the sensor surface between different peptide injections.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation
The following tables summarize the hypothetical quantitative data from the benchmarking experiments.
Table 1: Kinase Activity Assay Results
| Peptide Sequence | Vmax (pmol/min/µg) | Km (µM) | Catalytic Efficiency (Vmax/Km) |
| This compound (RRKASGP) | 1500 | 15 | 100 |
| Leu-Arg-Arg-Ala-Ser-Leu-Gly (Kemptide) | 1800 | 10 | 180 |
| Gly-Arg-Thr-Trp-Ala-Ser-Phe | 1200 | 25 | 48 |
| Tyr-Ala-Ala-Ser-Phe-Leu-Pro | 800 | 50 | 16 |
| Val-Pro-Lys-Thr-Ser-Pro-Arg | 950 | 35 | 27.1 |
Table 2: Surface Plasmon Resonance (SPR) Binding Affinity Results
| Peptide Sequence | ka (1/Ms) | kd (1/s) | KD (µM) |
| This compound (RRKASGP) | 2.5 x 10⁴ | 3.8 x 10⁻³ | 152 |
| Leu-Arg-Arg-Ala-Ser-Leu-Gly (Kemptide) | 3.0 x 10⁴ | 3.0 x 10⁻³ | 100 |
| Gly-Arg-Thr-Trp-Ala-Ser-Phe | 1.8 x 10⁴ | 4.5 x 10⁻³ | 250 |
| Tyr-Ala-Ala-Ser-Phe-Leu-Pro | 1.0 x 10⁴ | 5.0 x 10⁻³ | 500 |
| Val-Pro-Lys-Thr-Ser-Pro-Arg | 1.5 x 10⁴ | 5.2 x 10⁻³ | 347 |
Mandatory Visualization
Caption: Experimental workflow for benchmarking peptide substrates.
Conclusion
This guide outlines a systematic approach for benchmarking the peptide "this compound" against a library of other potential kinase substrates. The provided experimental protocols for kinase activity and binding affinity assays, along with the structured data presentation, offer a clear framework for comparative analysis. The hypothetical data presented herein suggests that while RRKASGP is an effective substrate for PKA, other peptides, such as the well-known Kemptide, may exhibit superior kinetic properties. Researchers can adapt these methodologies to their specific kinase of interest and peptide libraries to identify optimal substrates for their experimental needs. This comparative approach is essential for advancing our understanding of kinase-substrate interactions and for the development of novel research tools and therapeutics.
References
- 1. In vitro inhibition of rat brain protein kinase C by rhodamine 6G: Profound effects of the lipid cofactor on the inhibition of the enzyme (1987) | Catherine A. O'Brian | 19 Citations [scispace.com]
- 2. Irreversible Inactivation of Protein Kinase C Isozymes by Thiol-Reactive Peptide Substrate Analogs | Springer Nature Experiments [experiments.springernature.com]
- 3. scbt.com [scbt.com]
- 4. Characterization of neurofilament-associated protein kinase activities from bovine spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ziobio.com [ziobio.com]
Safety Operating Guide
Proper Disposal Procedures for Arg-arg-lys-ala-ser-gly-pro: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of synthetic peptides such as Arg-arg-lys-ala-ser-gly-pro are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. While most research-grade peptides are not classified as hazardous substances, they should be handled with care, and a structured disposal protocol should be followed. This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.[1][2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles when handling this compound in either lyophilized or solution form.[2][3]
-
Ventilation: When handling the peptide in its powdered form, work in a fume hood or a biological safety cabinet to prevent inhalation of fine particles.[4]
-
Controlled Environment: Ensure that the workspace is clean and controlled to prevent contamination of the peptide and the surrounding environment.
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as chemical waste. The following steps provide a clear workflow for its proper disposal.
-
Waste Characterization and Segregation:
-
Determine the nature of the waste stream containing the peptide.
-
Segregate the waste into distinct categories:
-
Solid Waste: Includes unused or expired lyophilized peptide, contaminated weighing paper, and used pipette tips.
-
Liquid Waste: Aqueous solutions containing the peptide, such as buffers or cell culture media.
-
Sharps Waste: Contaminated needles or other sharp implements.
-
Biologically Contaminated Waste: If the peptide has been in contact with biological agents like cell cultures, it must be treated as biohazardous waste.
-
-
-
Containerization and Labeling:
-
Use designated, leak-proof containers for each waste stream. High-density polyethylene (HDPE) containers are generally suitable for liquid chemical waste.
-
Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and any other known hazards.
-
-
Waste Treatment (if applicable):
-
Liquid Waste: For aqueous solutions, neutralization to a pH between 5 and 9 may be recommended before collection, provided it does not create additional hazards. Always consult your institution's guidelines.
-
Biologically Contaminated Waste: This waste must be decontaminated, typically by autoclaving or treating with a 10% bleach solution for at least 30 minutes, before final disposal.
-
-
Storage and Collection:
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) away from general laboratory traffic.
-
Do not mix incompatible waste streams in the same container.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for pickup and disposal. They will ensure that the waste is managed in accordance with all federal, state, and local regulations.
-
Data Presentation: Waste Stream Disposal Parameters
| Waste Stream | Key Parameter | Specification/Value | Disposal Method |
| Liquid Chemical Waste (Aqueous) | pH | Neutralized to 5-9 | Chemical waste collection by EHS. |
| Solid Chemical Waste | Container | Sealed, labeled, and compatible container | Incineration or secure landfill via a licensed waste handler. |
| Biologically Contaminated Liquid Waste | Decontamination | Autoclave or treat with 10% bleach for 30 mins | Sewer disposal after treatment (verify local regulations) or chemical waste collection. |
| Biologically Contaminated Solid Waste | Autoclave Cycle | Validated for efficacy | Medical waste incineration or approved landfill after decontamination. |
| Sharps Waste | Container | Puncture-resistant, leak-proof, and labeled | Steam sterilization followed by disposal via a certified service. |
Experimental Protocol: Handling a Spill of this compound
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential risks.
Protocol for a Solid Peptide Spill:
-
Restrict Access: Clear the area of all personnel.
-
Wear Appropriate PPE: Don a lab coat, gloves, and safety goggles. For fine powders, a face mask is recommended.
-
Contain the Spill: Gently cover the spilled powder with an absorbent material like sand or vermiculite to prevent it from becoming airborne.
-
Clean Up: Carefully sweep the absorbent material and peptide into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable cleaning agent and wipe it down thoroughly.
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed hazardous waste container.
Protocol for a Liquid Peptide Solution Spill:
-
Restrict Access: Clear the area.
-
Wear Appropriate PPE: Don a lab coat, gloves, and safety goggles.
-
Contain and Absorb: Cover the spill with an inert absorbent material.
-
Clean Up: Place the absorbent material and any other contaminated items into a sealed hazardous waste container.
-
Decontaminate and Ventilate: Wash the spill site after cleanup is complete and ensure the area is well-ventilated.
Visualization of Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for Arg-arg-lys-ala-ser-gly-pro
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as Arg-arg-lys-ala-ser-gly-pro is critical for both personal safety and research integrity. While a specific Safety Data Sheet (SDS) for this novel peptide is not available, this guide provides essential safety and logistical information based on established protocols for handling similar non-hazardous, synthetic peptides.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[2] Consider changing gloves between samples to prevent cross-contamination. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. A risk assessment should determine the specific type of respirator required. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
Upon receipt, the container should be inspected for any damage or leaks. Proper storage is vital to maintain the peptide's integrity.
| Form | Storage Temperature | Storage Conditions |
| Lyophilized Powder | -20°C or below | Store in a tightly sealed, light-protective, and desiccated container. Peptides with Arg and Lys are prone to moisture absorption. |
| Reconstituted Solution | -20°C (long-term) or 2-8°C (short-term) | Use sterile buffers at pH 5-6. Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Workflow for Peptide Handling
Caption: Workflow for the safe handling of this compound.
2. Reconstitution and Aliquoting:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Work in a fume hood or a designated clean area to minimize inhalation of the powder and to control aerosols.
-
Use appropriate sterile solvents for reconstitution; for many peptides, high-purity water or a buffer is suitable.
-
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into single-use volumes for storage.
3. Experimental Procedures:
-
Follow standard laboratory practices for all experimental work.
-
Ensure that all equipment used for handling the peptide is properly cleaned and decontaminated after use.
Disposal Plan
Proper disposal of peptide waste is essential for environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
Contaminated Materials : All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste : Dilute aqueous solutions containing the peptide should be collected as chemical waste. Do not dispose of peptide solutions down the drain.
-
Sharps : Contaminated sharps, such as needles or broken glass, must be disposed of in puncture-resistant containers.
Disposal Procedures:
-
All waste containers must be clearly labeled with the contents and associated hazards.
-
Follow your institution's and local environmental regulations for the disposal of chemical waste.
-
Coordinate with your institution's environmental health and safety office for proper disposal channels.
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
-
Skin Contact : Wash the affected area well with soap and water and remove any contaminated clothing.
-
Eye Contact : Flush the eyes with water for at least 15 minutes.
-
Inhalation : Move to an area with fresh air.
-
Spill : In case of a spill, clear the area and restrict access. For small spills of powdered peptide, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert substance and place it in a suitable container for disposal.
By adhering to these safety and handling protocols, researchers can mitigate risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
